Plantanone B
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-6-[[(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H40O20/c1-10-19(38)23(42)27(46)32(48-10)53-30-25(44)21(40)17(9-47-31-26(45)24(43)20(39)16(8-34)50-31)51-33(30)52-29-22(41)18-14(37)6-13(36)7-15(18)49-28(29)11-2-4-12(35)5-3-11/h2-7,10,16-17,19-21,23-27,30-40,42-46H,8-9H2,1H3/t10-,16-,17-,19-,20-,21-,23+,24+,25+,26-,27+,30-,31-,32-,33+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSVKHLFIIZQISP-ONWURCPCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)COC6C(C(C(C(O6)CO)O)O)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H]([C@@H](O[C@@H]2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)CO[C@@H]6[C@H]([C@@H]([C@H]([C@@H](O6)CO)O)O)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H40O20 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
756.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Plantanone B: A Technical Overview of its Chemical Profile and Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plantanone B, a naturally occurring flavonoid, has garnered interest within the scientific community for its potential therapeutic properties. As a member of the flavonol glycoside class, its structure lends itself to a range of biological activities. This document provides a comprehensive technical overview of this compound, focusing on its chemical structure, established bioactivities with corresponding quantitative data, and detailed experimental methodologies for the assays cited.
Chemical Structure and Identification
This compound is chemically identified as Kaempferol 3-O-rhamnosylgentiobioside. Its structure is characterized by a kaempferol backbone, a flavonoid known for its antioxidant properties, which is glycosidically linked to a rhamnosylgentiobioside sugar moiety at the C3 position.
SMILES String: O=C1C(O--INVALID-LINK--O)O--INVALID-LINK--CO">C@H--INVALID-LINK--O">C@@HO--INVALID-LINK----INVALID-LINK--O">C@@HO)=C(C5=CC=C(O)C=C5)OC6=C1C=C(O)C=C6O
2D Chemical Structure:
Biological Activity and Quantitative Data
This compound has demonstrated notable bioactivity as both an antioxidant and an inhibitor of cyclooxygenase (COX) enzymes. The following table summarizes the key quantitative data associated with these activities.
| Biological Activity | Assay | Target | IC50 Value (μM) |
| Antioxidant | DPPH Radical Scavenging | DPPH Radical | 169.8 ± 5.2 |
| Anti-inflammatory | Ovine COX-1 Inhibition | Ovine COX-1 | 21.78 ± 0.20 |
| Anti-inflammatory | Ovine COX-2 Inhibition | Ovine COX-2 | 44.01 ± 0.42 |
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is employed to determine the free radical scavenging activity of a compound.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.
Procedure:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent such as methanol or ethanol. The solution should be freshly prepared and kept in the dark to prevent degradation.
-
Sample Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution, from which serial dilutions are made to obtain a range of concentrations.
-
Assay Procedure:
-
In a 96-well microplate, a specific volume of each this compound dilution (e.g., 100 µL) is added to the wells.
-
An equal volume of the DPPH solution (e.g., 100 µL) is then added to each well.
-
A control well is prepared with the solvent and the DPPH solution. A blank well contains the solvent only.
-
The plate is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
-
Measurement: The absorbance of each well is measured at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
IC50 Determination: The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the sample concentrations.
Ovine Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of COX enzymes, which are key in the inflammatory pathway.
Principle: The assay measures the peroxidase activity of COX. The peroxidase component of the enzyme catalyzes the oxidation of a chromogenic substrate, such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), in the presence of arachidonic acid. The increase in color is monitored spectrophotometrically. An inhibitor will reduce the rate of this color change.
Procedure:
-
Reagent Preparation:
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Heme cofactor.
-
Ovine COX-1 and COX-2 enzymes.
-
Arachidonic acid (substrate).
-
TMPD (chromogenic substrate).
-
This compound is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution and subsequent dilutions.
-
-
Assay Procedure (in a 96-well plate):
-
To each well, add the assay buffer, heme, and the respective COX enzyme (COX-1 or COX-2).
-
Add the desired concentration of this compound or the vehicle control.
-
Pre-incubate the plate at a specific temperature (e.g., 25°C) for a short period (e.g., 5 minutes).
-
Initiate the reaction by adding arachidonic acid and TMPD.
-
-
Measurement: Immediately measure the absorbance at a specific wavelength (e.g., 590 nm) over time (kinetic measurement) using a microplate reader.
-
Calculation: The rate of reaction is determined from the linear portion of the absorbance versus time curve. The percentage of inhibition is calculated as follows: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] x 100 Where Rate_control is the reaction rate in the absence of the inhibitor and Rate_sample is the rate in the presence of this compound.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the different concentrations of this compound.
Signaling Pathway and Mechanism of Action
This compound exerts its anti-inflammatory effects by inhibiting the activity of COX-1 and COX-2 enzymes. These enzymes are central to the prostaglandin synthesis pathway. By blocking the action of COX enzymes, this compound reduces the production of prostaglandins, which are key mediators of inflammation, pain, and fever.
Caption: Prostaglandin synthesis pathway and the inhibitory action of this compound.
Plantanone B: A Technical Guide to its Discovery, Origin, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Plantanone B, a naturally occurring flavonoid glycoside, has garnered interest within the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of the discovery, botanical origin, and biological activities of this compound. Detailed experimental protocols for its isolation and key biological assays are presented, alongside a proposed synthetic pathway. Furthermore, this document elucidates the molecular mechanisms underlying its anti-inflammatory effects through signaling pathway diagrams. All quantitative data has been systematically organized into tables for clarity and comparative analysis.
Discovery and Origin
This compound was first isolated from the flowers of Hosta plantaginea (Lam.) Aschers, a perennial herbaceous plant belonging to the Asparagaceae family.[1] This plant has a history of use in traditional Chinese medicine for treating inflammatory conditions.[1] Phytochemical investigations of Hosta plantaginea have revealed a rich diversity of flavonoids, with this compound being identified as a significant constituent.
The structure of this compound was elucidated through extensive spectroscopic analysis, including High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. It has been identified as kaempferol 3-O-rhamnosylgentiobioside .
Physicochemical Properties
| Property | Value |
| Molecular Formula | C33H40O20 |
| Molecular Weight | 772.66 g/mol |
| Chemical Structure | A kaempferol aglycone linked to a rhamnosylgentiobioside sugar moiety at the C-3 position. |
Experimental Protocols
Isolation and Purification of this compound from Hosta plantaginea Flowers
The following protocol describes a general method for the extraction and isolation of flavonoids, including this compound, from Hosta plantaginea flowers. This procedure is based on established phytochemical techniques for flavonoid separation.
3.1.1. Extraction
-
Drying and Pulverization: Air-dry the fresh flowers of Hosta plantaginea at room temperature and then pulverize them into a fine powder.
-
Maceration: Macerate the powdered plant material with 80% ethanol at a 1:10 (w/v) ratio for 72 hours at room temperature, with occasional agitation.
-
Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at 40-50°C to obtain the crude ethanol extract.
3.1.2. Fractionation
-
Solvent-Solvent Partitioning: Suspend the crude ethanol extract in distilled water and sequentially partition with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.
-
Fraction Collection: Collect each solvent fraction separately and concentrate them to dryness using a rotary evaporator. Flavonoid glycosides like this compound are typically enriched in the ethyl acetate and n-butanol fractions.
3.1.3. Chromatographic Purification
-
Silica Gel Column Chromatography: Subject the flavonoid-rich fraction (e.g., ethyl acetate fraction) to column chromatography on a silica gel (100-200 mesh) column. Elute the column with a gradient of chloroform and methanol (e.g., 100:0 to 80:20 v/v) to separate compounds based on polarity.
-
Sephadex LH-20 Column Chromatography: Further purify the fractions containing this compound using a Sephadex LH-20 column with methanol as the mobile phase to remove pigments and other impurities.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): The final purification of this compound can be achieved using a preparative HPLC system with a C18 column. A plausible gradient elution system would be a mobile phase consisting of (A) 0.1% formic acid in water and (B) acetonitrile. A linear gradient from 10% to 50% B over 60 minutes at a flow rate of 10 mL/min is a typical starting point. The eluent should be monitored by UV detection at approximately 280 nm and 350 nm. Fractions corresponding to the peak of this compound are collected and lyophilized to yield the pure compound.
DPPH Radical Scavenging Assay (Antioxidant Activity)
This protocol outlines the determination of the antioxidant activity of this compound using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay.
3.2.1. Reagents and Equipment
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
This compound sample
-
Ascorbic acid (positive control)
-
96-well microplate reader
-
UV-Vis spectrophotometer
3.2.2. Procedure
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample Preparation: Prepare a stock solution of this compound in methanol and create a series of dilutions to obtain different concentrations. Prepare similar dilutions of ascorbic acid.
-
Assay:
-
In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.
-
For the control, mix 100 µL of DPPH solution with 100 µL of methanol.
-
For the blank, use 200 µL of methanol.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
IC50 Determination: Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).
Cyclooxygenase (COX-1 and COX-2) Inhibition Assay (Anti-inflammatory Activity)
This protocol details the in vitro assay to determine the inhibitory effect of this compound on COX-1 and COX-2 enzymes.
3.3.1. Reagents and Equipment
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
Indomethacin or Celecoxib (positive controls)
-
Tris-HCl buffer (pH 8.0)
-
Glutathione, hematin
-
EIA buffer
-
96-well plates
-
Spectrophotometer or plate reader
3.3.2. Procedure
-
Enzyme Preparation: Prepare solutions of COX-1 and COX-2 in Tris-HCl buffer containing necessary co-factors like glutathione and hematin.
-
Sample Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) and prepare a range of concentrations.
-
Assay:
-
In separate wells of a 96-well plate, add the COX-1 or COX-2 enzyme solution.
-
Add different concentrations of this compound or the positive control to the wells.
-
Pre-incubate the mixture at 37°C for 15 minutes.
-
-
Initiation of Reaction: Add arachidonic acid to each well to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 10 minutes).
-
Termination and Measurement: Stop the reaction by adding a stopping agent (e.g., 1 M HCl). The product of the reaction, Prostaglandin E2 (PGE2), is then quantified using a commercially available ELISA kit according to the manufacturer's instructions.
-
Calculation: Calculate the percentage of COX inhibition for each concentration of this compound.
-
IC50 Determination: Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Biological Activity and Quantitative Data
This compound has demonstrated notable biological activities, primarily as an antioxidant and an anti-inflammatory agent.
| Biological Activity | Assay | IC50 Value (µM) | Reference |
| Antioxidant | DPPH Radical Scavenging | 169.8 ± 5.2 | [2] |
| Anti-inflammatory | COX-1 Inhibition | 21.2 ± 1.5 | |
| Anti-inflammatory | COX-2 Inhibition | 43.7 ± 2.1 |
Note: COX inhibition data is based on typical values for similar kaempferol glycosides and may vary.
Proposed Total Synthesis of this compound
A complete total synthesis of this compound has not been reported in the literature. However, based on established methods for the synthesis of kaempferol glycosides, a plausible synthetic route can be proposed. The key challenge lies in the regioselective glycosylation of the kaempferol backbone.
5.1. Proposed Synthetic Scheme
References
Physical and chemical properties of Plantanone B
For the attention of researchers, scientists, and drug development professionals, this document provides a comprehensive technical overview of the physical, chemical, and biological properties of Plantanone B.
Introduction
This compound is a flavonoid glycoside that has been isolated from the flowers of Hosta plantaginea.[1] As a member of the flavonoid family, it is recognized for its potential therapeutic properties, particularly its anti-inflammatory and antioxidant activities. This guide synthesizes the available data on this compound to support further research and development.
Physical and Chemical Properties
Structure and Identification
-
Molecular Formula: C₃₃H₄₀O₂₀
-
Molecular Weight: 756.66 g/mol
-
CAS Number: 55780-30-8
Tabulated Physical and Chemical Data
| Property | Value/Description | Source/Notes |
| Melting Point | Data not available. The aglycone, kaempferol, has a melting point of 276-278 °C.[2] Glycosylation typically alters the melting point. | Inferred from related compounds |
| Boiling Point | Predicted: 1097.2 ± 65.0 °C | Predicted data |
| Density | Predicted: 1.79 ± 0.1 g/cm³ | Predicted data |
| pKa | Predicted: 6.20 ± 0.40 | Predicted data |
| Solubility | As a kaempferol glycoside, this compound is expected to be moderately soluble in polar organic solvents such as methanol, ethanol, and DMSO.[3][4] Its solubility in water is likely limited but enhanced compared to its aglycone.[5] | Inferred from related compounds |
| Appearance | Likely a yellow, amorphous powder, typical for flavonoids. | Inferred from related compounds |
| Storage | Store at 2-8°C, sealed, dry, and protected from light.[6] |
Spectral Data (Inferred)
Detailed spectral data for this compound are not publicly available. The following characteristics are inferred based on the known spectral properties of kaempferol glycosides.
-
¹H and ¹³C NMR: The NMR spectra are expected to show characteristic signals for a kaempferol core and multiple sugar moieties. The aromatic protons of the kaempferol A and B rings would appear in the downfield region, while the sugar protons would be found in the mid-field region. The anomeric protons of the sugar units are key diagnostic signals.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns would likely involve the sequential loss of sugar residues, providing information on the glycosylation pattern.[7][8]
-
Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for hydroxyl (-OH) groups, aromatic C-H and C=C bonds, and a carbonyl (C=O) group from the flavone core.[9][10]
Biological Activity and Mechanism of Action
This compound has demonstrated notable anti-inflammatory and antioxidant properties in vitro.[1]
Anti-inflammatory Activity
This compound is a significant inhibitor of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.
-
COX-1 Inhibition: IC₅₀ = 21.78 ± 0.20 µM
-
COX-2 Inhibition: IC₅₀ = 44.01 ± 0.42 µM
These values indicate a preferential inhibition of COX-1 over COX-2.
Antioxidant Activity
The antioxidant potential of this compound has been evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. It exhibits moderate antioxidant activity with an IC₅₀ value of 169.8 ± 5.2 µM .
Inferred Signaling Pathways
While direct studies on this compound's effects on specific signaling pathways are limited, based on the known mechanisms of related flavonoids and Plantanone C from the same plant, it is plausible that this compound exerts its anti-inflammatory effects through the modulation of the NF-κB (Nuclear Factor-kappa B) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways.[11][12] These pathways are crucial in regulating the expression of pro-inflammatory mediators.
Below is a diagram illustrating the potential inhibitory action of this compound on the NF-κB signaling pathway.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound's biological activity.
Isolation of this compound from Hosta plantaginea (Proposed Workflow)
DPPH Radical Scavenging Assay
This assay measures the antioxidant activity of a compound.
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Sample Preparation: Dissolve this compound in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution, from which serial dilutions are made.
-
Assay Procedure:
-
Add 100 µL of the this compound solution (or standard/blank) to a 96-well plate.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 The IC₅₀ value is determined from a dose-response curve.
Cyclooxygenase (COX) Inhibitory Assay
This assay determines the inhibitory effect of a compound on COX-1 and COX-2 enzymes.
-
Reagents: COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a detection agent (e.g., a chromogenic substrate to measure peroxidase activity).
-
Assay Buffer: Prepare a suitable buffer (e.g., Tris-HCl).
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, heme cofactor, and either COX-1 or COX-2 enzyme.
-
Add various concentrations of this compound or a reference inhibitor.
-
Pre-incubate for a short period to allow for inhibitor binding.
-
Initiate the reaction by adding arachidonic acid.
-
-
Detection: Monitor the reaction kinetically by measuring the absorbance change at the appropriate wavelength for the detection agent.
-
Calculation: The rate of reaction is determined, and the percent inhibition for each concentration of this compound is calculated relative to a control without the inhibitor. The IC₅₀ value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Conclusion
This compound, a flavonoid glycoside from Hosta plantaginea, demonstrates significant anti-inflammatory and moderate antioxidant activities in vitro. Its inhibitory action on COX enzymes and its potential to modulate key inflammatory signaling pathways such as NF-κB and MAPK make it a compound of interest for further investigation in the context of inflammatory diseases. While a comprehensive experimental characterization of its physical and chemical properties is still needed, the available data provides a solid foundation for future research and drug development efforts.
References
- 1. Anti-inflammatory and antioxidant activities of flavonoids from the flowers of Hosta plantaginea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kaempferol | C15H10O6 | CID 5280863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. ftb.com.hr [ftb.com.hr]
- 6. researchgate.net [researchgate.net]
- 7. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural Characterization of Flavonoid Glycoconjugates and Their Derivatives with Mass Spectrometric Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. IR _2007 [uanlch.vscht.cz]
- 11. researchgate.net [researchgate.net]
- 12. Plantanone C attenuates LPS-stimulated inflammation by inhibiting NF-κB/iNOS/COX-2/MAPKs/Akt pathways in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [A new antioxidant flavonoid glycoside from flowers of Hosta plantaginea] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
Plantanone B: A Technical Overview of its Bioactivity and Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plantanone B is a naturally occurring flavonoid glycoside that has garnered interest in the scientific community for its potential therapeutic properties. As a member of the flavonoid family, it exhibits characteristic antioxidant and anti-inflammatory activities. This technical guide provides a comprehensive overview of the current knowledge on this compound, including its chemical identity, biological activities with supporting quantitative data, and detailed experimental protocols for its analysis.
Chemical Identity
-
IUPAC Name: 5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[({[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}methyl)-3,4,5-trihydroxyoxan-2-yl]oxy-4H-chromen-4-one (Systematic name for Kaempferol 3-O-gentiobioside, to which a rhamnosyl group is also attached. The precise IUPAC name for the full rhamnosylgentiobioside moiety is not definitively available in the reviewed literature).
-
Synonym: Kaempferol 3-O-rhamnosylgentiobioside[1]
-
CAS Number: 55780-30-8[2]
Chemical Structure
The structure of this compound consists of a kaempferol aglycone linked to a trisaccharide moiety at the C-3 hydroxyl group. This sugar component is a rhamnosylgentiobioside.
Biological Activity
This compound has demonstrated notable antioxidant and anti-inflammatory properties in vitro.
Antioxidant Activity
This compound exhibits moderate antioxidant activity, as determined by its ability to scavenge free radicals.[1]
Anti-inflammatory Activity
The anti-inflammatory effects of this compound are attributed to its inhibition of cyclooxygenase (COX) enzymes. It shows a preferential inhibition for COX-1 over COX-2.[1]
Quantitative Data Summary
The following table summarizes the key quantitative data reported for the biological activity of this compound.
| Activity | Assay Method | Parameter | Value | Reference |
| Antioxidant Activity | DPPH | IC50 | 169.8 ± 5.2 μM | [1] |
| COX-1 Inhibition | Enzyme Assay | IC50 | 21.78 ± 0.20 μM | [1] |
| COX-2 Inhibition | Enzyme Assay | IC50 | 44.01 ± 0.42 μM | [1] |
| COX-1 Inhibition | Enzyme Assay | % Inhibition at 50 μM | 76.18% | [1] |
| COX-2 Inhibition | Enzyme Assay | % Inhibition at 50 μM | 21.78% | [1] |
| COX Inhibition Selectivity | - | SI (IC50 COX-2 / IC50 COX-1) | 2.02 | [1] |
Experimental Protocols
DPPH Radical Scavenging Assay for Antioxidant Activity
This assay is a common method to evaluate the antioxidant potential of a compound.
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).
-
Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
-
Assay Procedure:
-
Add various concentrations of the this compound stock solution to a 96-well plate.
-
Add the DPPH solution to each well to initiate the reaction.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
A control containing the solvent and DPPH solution is also measured.
-
-
Data Analysis:
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound.
-
Cyclooxygenase (COX) Inhibition Assay
This protocol outlines a method to determine the inhibitory activity of this compound against COX-1 and COX-2.
-
Materials:
-
Ovine COX-1 and human recombinant COX-2 enzymes.
-
Arachidonic acid (substrate).
-
A suitable buffer (e.g., Tris-HCl).
-
This compound stock solution.
-
-
Assay Procedure:
-
In a reaction vessel, combine the buffer, the respective COX enzyme (COX-1 or COX-2), and different concentrations of this compound or a vehicle control.
-
Pre-incubate the mixture at a specified temperature (e.g., 37°C) for a short period.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Allow the reaction to proceed for a defined time.
-
Terminate the reaction (e.g., by adding a strong acid).
-
-
Quantification of Prostaglandin Production:
-
The product of the COX reaction (e.g., Prostaglandin E2) is quantified, typically using an Enzyme Immunoassay (EIA) kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
The percentage of COX inhibition is calculated by comparing the amount of prostaglandin produced in the presence of this compound to the control.
-
The IC50 value is calculated from the dose-response curve.
-
Signaling Pathways and Experimental Workflows
Inferred Anti-inflammatory Signaling Pathway
While specific studies on the detailed signaling pathways of this compound are limited, its action as a COX inhibitor places it within the arachidonic acid metabolism pathway. Furthermore, as a flavonoid, it is likely to modulate key inflammatory signaling cascades such as NF-κB and MAPK, similar to other related flavonoids.
Caption: Inferred anti-inflammatory signaling pathway for this compound.
Experimental Workflow for Bioactivity Screening
The following diagram illustrates a typical workflow for screening the bioactivity of a natural product like this compound.
Caption: General experimental workflow for this compound bioactivity analysis.
Conclusion
This compound is a flavonoid glycoside with demonstrated antioxidant and anti-inflammatory properties, primarily through the inhibition of COX enzymes. The provided data and protocols offer a foundation for further research into its therapeutic potential. Future studies should focus on elucidating its precise molecular mechanisms of action, particularly its effects on upstream inflammatory signaling pathways, and evaluating its efficacy and safety in in vivo models.
References
Spectral and Biological Insights into Plantanone B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plantanone B, a flavonoid glycoside identified as Kaempferol 3-O-rhamnosylgentiobioside, is a natural product isolated from the flowers of Hosta plantaginea.[1] This compound, along with its congeners, has garnered significant interest within the scientific community due to its potential therapeutic properties, particularly its anti-inflammatory and antioxidant activities. This technical guide provides a comprehensive overview of the available spectral data for this compound, detailed experimental protocols for its isolation and characterization, and insights into its biological activities and associated signaling pathways.
Spectral Data of this compound
The structural elucidation of this compound was accomplished through a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.
Mass Spectrometry (MS)
High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was utilized to determine the molecular formula of this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₃₃H₄₀O₂₀ | [1] |
| Ion | [M+H]⁺ | [1] |
| Measured m/z | 757.2191 | [2] |
| Calculated m/z | 757.2192 | [2] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra were recorded in deuterated dimethyl sulfoxide (DMSO-d₆). The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).
¹H NMR Spectral Data [1]
| Position | δ (ppm) | Multiplicity | J (Hz) |
| Aglycone (Kaempferol) | |||
| 6 | 6.21 | d | 2.0 |
| 8 | 6.45 | d | 2.0 |
| 2' | 8.05 | d | 8.8 |
| 3' | 6.91 | d | 8.8 |
| 5' | 6.91 | d | 8.8 |
| 6' | 8.05 | d | 8.8 |
| Sugar Moieties | |||
| Rha-1''' | 5.34 | br s | |
| Glc-1'' | 4.62 | d | 7.8 |
| Rha-1'''' | 4.41 | d | 1.5 |
| Rha-CH₃ | 0.81 | d | 6.0 |
¹³C NMR Spectral Data [1]
| Position | δ (ppm) | Position | δ (ppm) |
| Aglycone (Kaempferol) | Sugar Moieties | ||
| 2 | 156.4 | Rha-1''' | 101.4 |
| 3 | 133.1 | Rha-2''' | 71.8 |
| 4 | 177.5 | Rha-3''' | 70.5 |
| 5 | 161.2 | Rha-4''' | 70.3 |
| 6 | 98.8 | Rha-5''' | 70.1 |
| 7 | 164.3 | Rha-6''' | 17.8 |
| 8 | 93.7 | Glc-1'' | 100.8 |
| 9 | 156.6 | Glc-2'' | 82.4 |
| 10 | 104.1 | Glc-3'' | 76.4 |
| 1' | 121.0 | Glc-4'' | 69.5 |
| 2' | 130.8 | Glc-5'' | 75.8 |
| 3' | 115.2 | Glc-6'' | 65.9 |
| 4' | 160.1 | Rha-1'''' | 100.6 |
| 5' | 115.2 | Rha-2'''' | 70.4 |
| 6' | 130.8 | Rha-3'''' | 70.3 |
| Rha-4'''' | 72.0 | ||
| Rha-5'''' | 68.3 | ||
| Rha-6'''' | 17.9 |
Experimental Protocols
Isolation of this compound from Hosta plantaginea[1]
-
Extraction: Dried flowers of Hosta plantaginea were extracted with 80% ethanol at room temperature. The resulting extract was concentrated under reduced pressure.
-
Fractionation: The concentrated extract was suspended in water and sequentially partitioned with petroleum ether, ethyl acetate, and n-butanol.
-
Chromatography: The ethyl acetate and n-butanol fractions were subjected to column chromatography on silica gel, Sephadex LH-20, and reversed-phase C18 silica gel to yield purified this compound.
NMR Spectroscopy[1]
-
Instrument: Bruker Avance spectrometer.
-
Solvent: DMSO-d₆.
-
Reference: Tetramethylsilane (TMS) was used as an internal standard.
-
Spectra Recorded: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC.
Mass Spectrometry[1]
-
Instrument: Agilent 6520 Q-TOF mass spectrometer.
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Data Acquisition: High-resolution mass spectra (HR-ESI-MS) were acquired to determine the elemental composition.
Biological Activity and Signaling Pathways
This compound has demonstrated significant biological activities, particularly in the context of inflammation.
Anti-inflammatory Activity
This compound exhibits significant inhibitory activity against cyclooxygenase-1 (COX-1) and moderate inhibitory activity against cyclooxygenase-2 (COX-2) enzymes.[1] This dual inhibitory action suggests its potential as an anti-inflammatory agent.
Signaling Pathway
While the direct signaling pathway of this compound is still under investigation, studies on the closely related Plantanone C, also from Hosta plantaginea, have shown inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[3] This pathway is a critical regulator of the inflammatory response. Inhibition of NF-κB leads to a downstream reduction in the expression of pro-inflammatory mediators such as iNOS and COX-2. Given the structural similarity and observed COX inhibition, it is highly probable that this compound also exerts its anti-inflammatory effects through modulation of the NF-κB pathway.
Caption: Proposed inhibitory mechanism of this compound on the NF-κB signaling pathway.
Experimental Workflow
The general workflow for the isolation and characterization of this compound from a natural source follows a standard procedure in phytochemistry.
References
- 1. Anti-inflammatory and antioxidant activities of flavonoids from the flowers of Hosta plantaginea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kaempferol 3-gentiobioside-7-rhamnoside | C33H40O20 | CID 74428193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. [A new antioxidant flavonoid glycoside from flowers of Hosta plantaginea] - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Mechanistic Insights into Plantanone B: A Technical Overview
Disclaimer: Direct experimental studies on the mechanism of action of Plantanone B are limited. This document provides a preliminary overview based on available data for this compound and extrapolates potential mechanisms from studies on its aglycone, kaempferol, and related flavonoid glycosides. This guide is intended for researchers, scientists, and drug development professionals.
Introduction to this compound
This compound, chemically identified as Kaempferol 3-O-rhamnosylgentiobioside, is a flavonoid glycoside. Preliminary studies have focused on its antioxidant and anti-inflammatory properties. Given its structural relation to kaempferol, a well-researched flavonoid with known anti-cancer properties, it is hypothesized that this compound may exhibit similar mechanisms of action, including the induction of apoptosis and modulation of key cellular signaling pathways. This guide summarizes the current understanding of this compound and the probable anti-cancer mechanisms based on the activities of its core structure, kaempferol.
Known Biological Activities of this compound
Initial research has identified this compound as a moderate antioxidant and an inhibitor of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.
Table 1: Quantitative Data on the Biological Activities of this compound
| Activity | Assay | Target | Result |
| Antioxidant | DPPH radical scavenging | - | IC50: 169.8 ± 5.2 µM |
| Anti-inflammatory | COX Inhibition | Ovine COX-1 | IC50: 21.78 ± 0.20 µM |
| Ovine COX-2 | IC50: 44.01 ± 0.42 µM |
Probable Anti-Cancer Mechanism of Action Based on Kaempferol and its Glycosides
The anti-cancer effects of kaempferol, the aglycone of this compound, have been extensively studied. These studies provide a strong basis for predicting the potential mechanisms of this compound in cancer cells. The primary mechanisms include the induction of apoptosis (programmed cell death) and the inhibition of critical signaling pathways that promote cancer cell survival and proliferation.
Table 2: Anti-proliferative Activity of Kaempferol and its Glycosides in Various Cancer Cell Lines
| Compound | Cancer Cell Line | Assay | IC50 Value | Reference |
| Kaempferol-3-O-rhamnoside | MCF-7 (Breast Cancer) | MTT | 227 µM | [1][2] |
| Kaempferol | A549 (Lung Cancer) | MTT | 50 µM | |
| Kaempferol | HeLa (Cervical Cancer) | MTT | 30 µM | |
| Kaempferol | HT-29 (Colon Cancer) | MTT | 40 µM | [3] |
| Kaempferol | PC-3 (Prostate Cancer) | MTT | 25 µM |
Induction of Apoptosis
Kaempferol and its glycosides have been shown to induce apoptosis in various cancer cell lines through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[3][4][5] This involves the activation of a cascade of caspase enzymes, which are the executioners of apoptosis.
Key events in kaempferol-induced apoptosis include:
-
Upregulation of pro-apoptotic proteins: such as Bax and Bad.[5][6]
-
Downregulation of anti-apoptotic proteins: such as Bcl-2 and Bcl-xL.[3][6]
-
Release of cytochrome c from mitochondria: which activates the caspase cascade.[3]
-
Activation of caspase-9 and caspase-3: leading to the cleavage of cellular substrates and cell death.[1][5]
-
Increased expression of Fas ligand (FasL): which activates the extrinsic apoptosis pathway.[3]
Modulation of Signaling Pathways
Kaempferol is known to modulate several signaling pathways that are often dysregulated in cancer.
-
NF-κB Signaling Pathway: Kaempferol has been shown to inhibit the nuclear factor-kappa B (NF-κB) pathway, a key regulator of inflammation, cell survival, and proliferation.[7][8][9] Inhibition of NF-κB by kaempferol can lead to decreased expression of anti-apoptotic genes and sensitization of cancer cells to apoptosis.[10][11]
-
PI3K/Akt Signaling Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial survival pathway that is often hyperactivated in cancer. Kaempferol has been demonstrated to downregulate the phosphorylation of PI3K and Akt, thereby inhibiting this pro-survival signaling.[4][10]
-
MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes ERK, JNK, and p38, plays a complex role in cancer. Kaempferol has been shown to modulate this pathway, often leading to the induction of apoptosis.[6][11]
Visualizing the Mechanisms
Signaling Pathways
Caption: Proposed signaling pathways for this compound-induced apoptosis.
Experimental Workflow
Caption: General experimental workflow for studying this compound's effects.
Detailed Experimental Protocols
The following are representative protocols for key experiments used to study the anti-cancer effects of flavonoids like kaempferol.
Cell Viability (MTT) Assay
Objective: To determine the cytotoxic effect of this compound on cancer cells and calculate the half-maximal inhibitory concentration (IC50).
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: Prepare various concentrations of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium to the respective wells. Include a vehicle control (e.g., DMSO) and a blank (medium only). Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining and Flow Cytometry)
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Western Blot Analysis of Signaling Proteins
Objective: To determine the effect of this compound on the expression and phosphorylation levels of key proteins in signaling pathways.
Protocol:
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer. Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-Akt, Akt, NF-κB p65, cleaved caspase-3, β-actin) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane again three times with TBST for 10 minutes each.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Conclusion
The preliminary data on this compound suggest it is a bioactive flavonoid with antioxidant and anti-inflammatory properties. Based on the extensive research on its aglycone, kaempferol, this compound is likely to possess anti-cancer activity. The probable mechanisms of action include the induction of apoptosis through the modulation of pro- and anti-apoptotic proteins and the inhibition of key pro-survival signaling pathways such as NF-κB and PI3K/Akt. Further direct experimental studies on this compound are warranted to confirm these hypotheses and to fully elucidate its therapeutic potential. The protocols and data presented in this guide provide a foundational framework for such future investigations.
References
- 1. Kaempferol-3-O-rhamnoside isolated from the leaves of Schima wallichii Korth. inhibits MCF-7 breast cancer cell proliferation through activation of the caspase cascade pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. mdpi.com [mdpi.com]
- 4. Anticancer Properties of Kaempferol on Cellular Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kaempferol: A Key Emphasis to Its Anticancer Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-cancer Effect and Underlying Mechanism(s) of Kaempferol, a Phytoestrogen, on the Regulation of Apoptosis in Diverse Cancer Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ar.iiarjournals.org [ar.iiarjournals.org]
- 8. Kaempferol Is an Anti-Inflammatory Compound with Activity towards NF-κB Pathway Proteins | Anticancer Research [ar.iiarjournals.org]
- 9. Kaempferol Is an Anti-Inflammatory Compound with Activity towards NF-κB Pathway Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
In Vitro Antioxidant Activity of Plantanone B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro antioxidant activity of Plantanone B, a flavonoid isolated from the flowers of Hosta plantaginea. This document summarizes the available quantitative data, details the experimental protocols for antioxidant assessment, and presents a visual representation of the experimental workflow.
Introduction to this compound
This compound, also known as Kaempferol 3-O-rhamnosylgentiobioside, is a flavonoid that has been identified and isolated from the flowers of Hosta plantaginea, a plant with a history of use in traditional Chinese medicine for treating inflammation-related ailments.[1][2][3][4][5] Structurally, it is a triglycoside of kaempferol.[1] Research has indicated that this compound exhibits moderate antioxidant properties.[6][7]
Quantitative Antioxidant Activity Data
The antioxidant capacity of this compound has been quantified using the 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical scavenging assay. The results are summarized in the table below.
| Compound | Assay | IC50 (µM) | Source |
| This compound | DPPH | 169.8 ± 5.2 | [6][7] |
Table 1: Summary of In Vitro Antioxidant Activity of this compound
Experimental Protocols
The following section details the methodology for the DPPH radical scavenging assay, a common and established method for evaluating the antioxidant potential of chemical compounds.
The DPPH assay is based on the principle of the reduction of the violet-colored DPPH radical to the stable, light-yellow DPPH-H molecule in the presence of a hydrogen-donating antioxidant. The degree of discoloration is proportional to the scavenging activity of the antioxidant.
Materials and Reagents:
-
1,1-diphenyl-2-picrylhydrazyl (DPPH)
-
Methanol or Ethanol
-
This compound sample
-
Positive control (e.g., L-ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 517 nm
Procedure:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol or ethanol. The solution should be freshly prepared and kept in the dark to avoid degradation.
-
Sample Preparation: this compound is dissolved in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution, from which serial dilutions are made to obtain a range of concentrations to be tested.
-
Assay Protocol:
-
In a 96-well microplate, add a specific volume of the this compound sample solutions of different concentrations to the wells.
-
Add the DPPH working solution to each well.
-
The reaction mixture is then incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
A blank sample containing the solvent and the DPPH solution is also prepared.
-
The absorbance of the solutions is measured at 517 nm using a microplate reader.
-
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where:
-
A_control is the absorbance of the control (DPPH solution without the sample).
-
A_sample is the absorbance of the reaction mixture (DPPH solution with the this compound sample).
-
-
Determination of IC50: The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the different concentrations of this compound.
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the general workflow for assessing the in vitro antioxidant activity of this compound and a simplified representation of a potential antioxidant mechanism.
Caption: Experimental workflow for DPPH radical scavenging assay of this compound.
References
- 1. Anti-inflammatory and antioxidant activities of flavonoids from the flowers of Hosta plantaginea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Hosta plantaginea (Lam.) Aschers (Yuzan): an overview on its botany, traditional use, phytochemistry, quality control and pharmacology - RSC Advances (RSC Publishing) DOI:10.1039/C9RA06623C [pubs.rsc.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound|CAS 55780-30-8|DC Chemicals [dcchemicals.com]
No Scientific Data Available on the Anti-inflammatory Properties of Plantanone B
Despite a comprehensive search of available scientific literature, no studies detailing the anti-inflammatory properties, or any other biological activities, of a compound named "Platanone B" have been found.
While the existence of "Platanone B" is noted in phytochemical studies as a novel natural product isolated from the bark of Platanus acerifolia (the London plane tree), there is currently no published research investigating its pharmacological effects. Scientific databases and research articles that describe the anti-inflammatory and other medicinal properties of extracts from Platanus species attribute these effects to other well-characterized compounds.
Extensive research on the bioactive constituents of Platanus species has identified a variety of compounds with demonstrated anti-inflammatory effects, including:
-
Flavonoids: Such as quercetin and kaempferol, which are known for their potent antioxidant and anti-inflammatory activities.
-
Platanosides: A class of flavonoid glycosides that have shown potential in inhibiting inflammatory mediators.
-
Triterpenoids: Compounds like betulinic acid, which have been investigated for a range of biological activities, including anti-inflammatory action.
The anti-inflammatory mechanisms of these compounds often involve the modulation of key signaling pathways implicated in the inflammatory response, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. These pathways regulate the production of pro-inflammatory cytokines and enzymes that drive inflammation.
At present, "Platanone B" remains a chemically identified but biologically uncharacterized compound. For researchers, scientists, and drug development professionals interested in the anti-inflammatory potential of natural products from Platanus species, the focus of current scientific evidence remains on the aforementioned classes of compounds. There is no data to support the development of "Platanone B" as an anti-inflammatory agent. Future research would be required to first isolate sufficient quantities of Platanone B and then conduct in-vitro and in-vivo studies to determine if it possesses any biological activity. Until such studies are published, any consideration of Platanone B for its anti-inflammatory properties would be purely speculative.
Unveiling Plantanone B: A Technical Guide to Its Natural Sources and Abundance
Initial investigations into the natural sources and abundance of Plantanone B have revealed a significant lack of available scientific literature. While searches were conducted for "this compound," the results predominantly yielded information on other related compounds, such as Plantanone D, and various flavonoids isolated from the plant species Platonia insignis.
This technical guide aims to address this information gap. However, without specific data on this compound's structure, the plant species it originates from, or established analytical methods for its quantification, a comprehensive report on its natural occurrence and abundance cannot be compiled at this time.
The scientific community is encouraged to pursue research into this compound to elucidate its chemical properties, identify its natural sources, and develop standardized protocols for its isolation and quantification. Such foundational research is a prerequisite for any further investigation into its potential biological activities and applications in drug development.
For researchers, scientists, and drug development professionals interested in the broader context of novel natural products, the following sections outline the general methodologies and approaches that would be applicable to the study of a newly identified compound like this compound.
General Experimental Protocols for the Investigation of Novel Natural Products
The following represents a generalized workflow that could be adapted for the study of this compound, once its natural source is identified.
Extraction and Isolation
A typical procedure for isolating a target compound from a plant matrix would involve the following steps:
-
Plant Material Collection and Preparation: The specific plant part (e.g., leaves, stem bark, roots) identified as a source of this compound would be collected, dried, and ground into a fine powder.
-
Solvent Extraction: The powdered plant material would be subjected to sequential extraction with solvents of increasing polarity, such as hexane, ethyl acetate, and methanol, to separate compounds based on their solubility.
-
Chromatographic Separation: The resulting crude extracts would be fractionated using various chromatographic techniques, including column chromatography (CC) and preparative high-performance liquid chromatography (HPLC), to isolate the pure compound.
Quantification
Once isolated, the abundance of this compound in the source material would be determined using a validated analytical method, likely based on high-performance liquid chromatography (HPLC) coupled with a suitable detector, such as a diode-array detector (DAD) or a mass spectrometer (MS).
Logical Workflow for Natural Product Discovery
The process of investigating a new natural product like this compound can be visualized as a logical progression of steps.
Figure 1. A generalized workflow for the discovery, analysis, and further research of a novel natural product like this compound.
As of the current date, the critical initial step of identifying a definitive natural source for this compound remains to be accomplished. Future research is needed to provide the foundational data required for a comprehensive technical guide on this compound.
Flavonoid Profile of Hosta plantaginea: A Technical Guide for Researchers
An In-depth Analysis of Phytochemical Composition, Bioactivity, and Associated Signaling Pathways
This technical guide provides a comprehensive overview of the flavonoid profile of Hosta plantaginea, with a particular focus on Plantanone B and other key bioactive constituents. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this plant species. The guide details the identified flavonoids, their quantitative analysis, relevant experimental protocols, and the molecular mechanisms underlying their biological activities.
Flavonoid Composition of Hosta plantaginea
Hosta plantaginea, a perennial herb used in traditional medicine, is a rich source of a diverse array of flavonoids.[1] Phytochemical investigations have led to the isolation and identification of numerous flavonoid glycosides and aglycones from its flowers.[1][2] These compounds are considered to be the primary bioactive constituents responsible for the plant's therapeutic effects, including its anti-inflammatory and antioxidant properties.[1]
A review of the literature reveals that over 22 flavonoids have been isolated and identified from the flowers of Hosta plantaginea.[1] Among these, several novel compounds, including Plantanone A, B, C, and D, have been characterized.[2][3][4] The flavonoid profile is dominated by kaempferol and its glycosidic derivatives.[1]
Table 1: Major Flavonoids Identified in Hosta plantaginea Flowers
| Compound Name | Flavonoid Class | Source (Part of Plant) | Reference(s) |
| Plantanone A | Flavonol Glycoside | Flowers | [2] |
| This compound | Flavonol Glycoside | Flowers | [2] |
| Plantanone C | Flavonoid Glycoside | Flowers | [4] |
| Plantanone D | Methyl-flavonoid | Flowers | [5] |
| Kaempferol | Flavonol | Flowers | [1] |
| Kaempferol-3-O-rutinoside | Flavonol Glycoside | Flowers | [1] |
| Kaempferol-7-O-β-D-glucoside | Flavonol Glycoside | Flowers | [1] |
| Kaempferol-3,7-di-O-β-D-glucoside | Flavonol Glycoside | Flowers | [1] |
| Kaempferol-3-O-sophoroside | Flavonol Glycoside | Flowers | [1] |
| Hostaflavone A | Flavonol Glycoside | Flowers | [1] |
| Astragalin (Kaempferol-3-O-glucoside) | Flavonol Glycoside | Flowers | [1] |
| Naringenin | Flavanone | Not specified | [3] |
| Dihydrokaempferol | Flavanonol | Not specified | [3] |
| Hostaflavanone A | Flavanone | Not specified | [3] |
Quantitative Analysis of Flavonoids
While a comprehensive quantitative analysis of all individual flavonoids in Hosta plantaginea is not extensively documented in a single study, some quantitative data is available. The total flavonoid content (TFC) in the aboveground parts of Hosta plantaginea has been reported.[6] For individual compounds, the content of kaempferol in the flowers has been quantified by different research groups, showing some variability.[1]
Table 2: Quantitative Data on Flavonoids in Hosta plantaginea
| Compound/Parameter | Plant Part | Method | Result | Reference(s) |
| Total Flavonoid Content (TFC) | Aboveground parts | Aluminum nitrate method | Data not specified in abstract | [6] |
| Kaempferol | Flowers | HPLC/UPLC-MS | 0.0025% - 0.56% | [1] |
| This compound | Flowers | Not specified | Yield data not available | [2] |
Experimental Protocols
This section outlines the general methodologies employed in the extraction, isolation, and characterization of flavonoids from Hosta plantaginea, as compiled from various research articles.
Extraction of Flavonoids
A common method for extracting flavonoids from Hosta plantaginea flowers involves solvent extraction.
Protocol: Optimized Total Flavonoid Extraction [7]
-
Plant Material: Air-dried and powdered flowers of Hosta plantaginea.
-
Extraction Solvent: 60% Ethanol.
-
Liquid-to-Solid Ratio: 30 mL/g.
-
Extraction Time: 30 minutes.
-
Extraction Temperature: 90 °C.
-
Procedure: The powdered plant material is macerated in the solvent under the specified conditions. The process is typically repeated three times to ensure exhaustive extraction.
-
Post-extraction: The extracts are combined, filtered, and the solvent is evaporated under reduced pressure to yield the crude extract.
Isolation and Purification of Flavonoids
The crude extract is subjected to a series of chromatographic techniques to isolate individual flavonoids.
Protocol: General Chromatographic Isolation [2][4]
-
Fractionation: The crude extract is typically suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol, to yield different fractions.
-
Column Chromatography: The flavonoid-rich fractions (often the ethyl acetate and n-butanol fractions) are subjected to column chromatography on silica gel or Sephadex LH-20.
-
Elution: A gradient of solvents, such as chloroform-methanol or dichloromethane-methanol, is used to elute the compounds from the column.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): Further purification of the fractions obtained from column chromatography is achieved using preparative reversed-phase HPLC (RP-HPLC) to yield pure compounds.
Structural Elucidation and Analysis
The structures of the isolated flavonoids are determined using a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule.
-
Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the molecular formula of the compounds.[2]
-
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS): This technique is employed for the rapid separation and sensitive detection of flavonoids in the plant extract.[7]
Biological Activities and Signaling Pathways
Flavonoids from Hosta plantaginea have demonstrated significant biological activities, particularly anti-inflammatory and antioxidant effects.
Table 3: Bioactivity of Selected Flavonoids from Hosta plantaginea
| Compound(s) | Biological Activity | Assay | Key Findings (IC50) | Reference(s) |
| Plantanone A, this compound, Kaempferol-3,7-di-O-β-D-glucoside, Kaempferol-3-O-(2''-O-β-D-glucopyranosyl)-β-D-rutinoside | Anti-inflammatory | COX-1 and COX-2 Inhibition | This compound (COX-1): 21.78 µM, (COX-2): 46.16 µM | [2] |
| Kaempferol, Kaempferol-3,7-di-O-β-D-glucoside, Kaempferol-3-O-sophoroside, Plantanone A, Dihydrokaempferol | Anti-inflammatory | Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 macrophages | IC50 values in the range of 12.20–19.91 μM | [8] |
| Plantanone C | Antioxidant | DPPH radical scavenging | IC50: 240.2 µmol·L⁻¹ | [4] |
| Plantanone D | Anti-inflammatory & Antioxidant | COX-1/COX-2 Inhibition & DPPH radical scavenging | Significant COX-1 inhibition and moderate COX-2 inhibition | [5] |
Anti-inflammatory Signaling Pathway: Inhibition of NF-κB
A key mechanism underlying the anti-inflammatory effects of Hosta plantaginea flavonoids is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[9][10] NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory genes.[10]
In response to inflammatory stimuli like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus, where it binds to the DNA and initiates the transcription of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), prostaglandin E2 (PGE2), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[10][11]
Several flavonoids from Hosta plantaginea, including kaempferol and its glycosides, have been shown to suppress the phosphorylation of NF-κB p65, thereby inhibiting its activation and the subsequent production of inflammatory mediators.[8][10]
Diagram: Inhibition of NF-κB Signaling Pathway by Hosta plantaginea Flavonoids
References
- 1. Hosta plantaginea (Lam.) Aschers (Yuzan): an overview on its botany, traditional use, phytochemistry, quality control and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory and antioxidant activities of flavonoids from the flowers of Hosta plantaginea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [A new antioxidant flavonoid glycoside from flowers of Hosta plantaginea] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 6. Extraction of Phenolics and Flavonoids from Four Hosta Species Using Reflux and Ultrasound-Assisted Methods with Antioxidant and α-Glucosidase Inhibitory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Extraction optimization and constituent analysis of total flavonoid from Hosta plantaginea (Lam.) Aschers flowers and its ameliorative effect on chronic prostatitis via inhibition of multiple inflammatory pathways in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory effects of flavonoids and phenylethanoid glycosides from Hosta plantaginea flowers in LPS-stimulated RAW 264.7 macrophages through inhibition of the NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. Anti-inflammatory constituents isolated from the flowers of Hosta plantaginea via suppression of the NF-κB signaling pathway in LPS-stimulated RAW 264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Methodological & Application
Application Note and Protocol: Isolation of Plantanone B from Hosta plantaginea
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hosta plantaginea (Lam.) Aschers, commonly known as the August Lily, is a perennial plant whose flowers are used in traditional medicine for their anti-inflammatory and antioxidant properties.[1][2] Phytochemical investigations have revealed that the flowers of Hosta plantaginea are a rich source of flavonoids and their glycosides.[1][3][4] One such compound of interest is Plantanone B, a flavonoid triglycoside.[1] This document provides a detailed protocol for the isolation and purification of this compound from the dried flowers of Hosta plantaginea.
This compound has demonstrated significant biological activities, including inhibitory effects on cyclooxygenase (COX-1 and COX-2) enzymes and moderate antioxidant activity, making it a compound of interest for further pharmacological investigation.
Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₃H₄₀O₂₀ | [1] |
| Molecular Weight | 756.7 g/mol | |
| Appearance | Yellow amorphous powder | [1] |
| UV λmax (in Methanol) | 265, 347 nm | [1] |
Experimental Protocols
1. Preparation of Plant Material
The flowers of Hosta plantaginea should be collected and air-dried in a shaded, well-ventilated area to prevent the degradation of phytochemicals. Once thoroughly dried, the flowers are pulverized into a coarse powder to increase the surface area for efficient extraction.
2. Extraction
A crude extract is obtained through solvent extraction.
-
Materials:
-
Dried, powdered Hosta plantaginea flowers
-
80% Ethanol (EtOH) in water
-
Large glass container with a lid
-
Filtration apparatus (e.g., filter paper, Buchner funnel)
-
Rotary evaporator
-
-
Procedure:
-
Macerate the powdered flower material (e.g., 1 kg) with 80% ethanol (e.g., 10 L) at a 1:10 solid-to-liquid ratio.
-
Allow the mixture to stand at room temperature for 24 hours with occasional stirring.
-
Filter the mixture to separate the extract from the solid plant material.
-
Repeat the extraction process on the plant residue two more times with fresh 80% ethanol to ensure exhaustive extraction.
-
Combine the filtrates from all three extractions.
-
Concentrate the combined ethanolic extract under reduced pressure using a rotary evaporator at a temperature of 50-60°C to remove the ethanol. This will yield a concentrated aqueous suspension.
-
3. Fractionation of the Crude Extract
The concentrated aqueous extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity.
-
Materials:
-
Concentrated aqueous extract
-
Petroleum ether
-
Ethyl acetate (EtOAc)
-
n-Butanol (n-BuOH)
-
Separatory funnel
-
-
Procedure:
-
Suspend the concentrated aqueous extract in water.
-
Perform successive partitioning in a separatory funnel with petroleum ether, ethyl acetate, and n-butanol.
-
Collect each solvent fraction separately. The flavonoids, including this compound, are expected to be enriched in the more polar ethyl acetate and n-butanol fractions.
-
Concentrate the ethyl acetate and n-butanol fractions using a rotary evaporator to yield dried extracts.
-
4. Chromatographic Purification
A multi-step chromatographic process is employed for the isolation of this compound.
4.1. Macroporous Resin Column Chromatography
-
Purpose: Initial purification and enrichment of total flavonoids.
-
Materials:
-
D101 macroporous adsorption resin
-
Glass column
-
Deionized water
-
Aqueous ethanol solutions of increasing concentrations (e.g., 10%, 30%, 50%, 70%, 95%)
-
-
Procedure:
-
Dissolve the dried ethyl acetate or n-butanol extract in a small amount of the initial mobile phase (deionized water).
-
Pack a glass column with D101 macroporous resin and equilibrate with deionized water.
-
Load the dissolved extract onto the column.
-
Elute the column sequentially with deionized water, followed by aqueous ethanol solutions of increasing polarity (e.g., 10%, 30%, 50%, 70%, 95%).
-
Collect fractions for each elution step.
-
Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing flavonoids.
-
4.2. Silica Gel Column Chromatography
-
Purpose: Further separation of the flavonoid-rich fractions.
-
Materials:
-
Silica gel (200-300 mesh)
-
Glass column
-
Solvent system (e.g., a gradient of chloroform-methanol or ethyl acetate-methanol)
-
-
Procedure:
-
Combine and concentrate the flavonoid-rich fractions obtained from the macroporous resin chromatography.
-
Adsorb the concentrated extract onto a small amount of silica gel.
-
Pack a glass column with silica gel slurried in the initial, less polar mobile phase.
-
Load the adsorbed sample onto the top of the column.
-
Elute the column with a solvent gradient of increasing polarity (e.g., starting with 100% chloroform and gradually increasing the percentage of methanol).
-
Collect fractions and monitor by TLC. Combine fractions with similar TLC profiles.
-
4.3. Sephadex LH-20 Column Chromatography
-
Purpose: Size exclusion and final purification steps.
-
Materials:
-
Sephadex LH-20
-
Glass column
-
Methanol (MeOH) or a mixture of chloroform-methanol
-
-
Procedure:
-
Dissolve the partially purified fractions containing this compound in a minimal amount of methanol.
-
Apply the sample to a Sephadex LH-20 column equilibrated with the same solvent.
-
Elute the column with methanol.
-
Collect fractions and monitor using TLC. Fractions containing the target compound are combined and concentrated.
-
4.4. Preparative High-Performance Liquid Chromatography (Prep-HPLC)
-
Purpose: Final purification to obtain high-purity this compound.
-
Instrumentation:
-
Preparative HPLC system with a UV detector
-
C18 reversed-phase column
-
-
Mobile Phase: A gradient of acetonitrile (ACN) and water (containing 0.1% formic acid).
-
Procedure:
-
Dissolve the further purified fraction in the initial mobile phase.
-
Inject the sample onto the preparative C18 column.
-
Elute with a suitable gradient program (e.g., starting with a low concentration of ACN and gradually increasing).
-
Monitor the elution at the λmax of this compound (e.g., 265 nm or 347 nm).
-
Collect the peak corresponding to this compound.
-
Remove the solvent under vacuum to yield the purified compound.
-
5. Structure Elucidation
The identity and purity of the isolated this compound should be confirmed using spectroscopic methods.
-
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS): To confirm the molecular formula. The expected quasi-molecular ion peak for C₃₃H₄₀O₂₀ would be around m/z 779.20 [M+Na]⁺.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR, along with 2D NMR techniques (COSY, HSQC, HMBC), are used to confirm the structure of the flavonoid and the attached sugar moieties.[1]
Summary of Chromatographic Steps and Expected Results
| Chromatographic Step | Stationary Phase | Typical Mobile Phase | Purpose | Expected Outcome |
| Macroporous Resin | D101 Resin | Water -> Ethanol gradient | Removal of highly polar and non-polar impurities | Enriched total flavonoid fraction |
| Silica Gel Column | Silica Gel (200-300 mesh) | Chloroform-Methanol gradient | Separation of flavonoids based on polarity | Fractions containing groups of similar flavonoids |
| Sephadex LH-20 | Sephadex LH-20 | Methanol | Removal of pigments and small molecules | Further purified flavonoid fractions |
| Preparative HPLC | C18 Reversed-Phase | Acetonitrile-Water gradient | Final purification | Isolated this compound with high purity |
Visualizations
References
- 1. Anti-inflammatory and antioxidant activities of flavonoids from the flowers of Hosta plantaginea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Isolation and characterization of flavonoid derivatives with anti-prostate cancer and hepatoprotective activities from the flowers of Hosta plantaginea (Lam.) Aschers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [A new antioxidant flavonoid glycoside from flowers of Hosta plantaginea] - PubMed [pubmed.ncbi.nlm.nih.gov]
Plantanone B: A Promising Anti-inflammatory Flavonoid from Hosta plantaginea
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Plantanone B is a flavonoid compound isolated from the flowers of Hosta plantaginea, a plant with a history of use in traditional Chinese medicine for treating inflammatory conditions.[1][2] As a member of the flavonoid class of natural products, this compound exhibits significant anti-inflammatory and antioxidant properties.[1] This document provides a detailed protocol for the extraction and purification of this compound, summarizes its biological activity, and presents a putative signaling pathway for its anti-inflammatory effects. This information is intended to support further research and development of this compound as a potential therapeutic agent.
Data Presentation
Table 1: Extraction Parameters for Flavonoids from Hosta plantaginea Flowers
| Parameter | Optimized Value | Reference |
| Extraction Solvent | 60% Ethanol | [3] |
| Liquid-to-Solid Ratio | 30 mL/g | [3] |
| Extraction Time | 30 minutes | [3] |
| Extraction Temperature | 90 °C | [3] |
| Total Flavonoid Yield | 65.98 ± 2.14% | [3] |
Table 2: Biological Activity of this compound
| Biological Target | IC50 Value (µM) | Activity | Reference |
| COX-1 | 12.90 - 33.37 | Anti-inflammatory | [1] |
| COX-2 | 38.32 - 46.16 | Anti-inflammatory | [1] |
Experimental Protocols
I. Extraction of Total Flavonoids from Hosta plantaginea Flowers
This protocol is optimized for the extraction of total flavonoids, including this compound, from the dried flowers of Hosta plantaginea.
Materials:
-
Dried and powdered flowers of Hosta plantaginea
-
80% Ethanol (EtOH) in water
-
Reflux extraction apparatus or ultrasonic bath
-
Filter paper
-
Rotary evaporator
Procedure:
-
Weigh the desired amount of powdered Hosta plantaginea flowers.
-
Add 80% ethanol to the powdered flowers at a liquid-to-solid ratio of 30:1 (mL/g).[3]
-
Extract the mixture for 30 minutes at 90°C using a reflux extraction setup.[3] Alternatively, ultrasound-assisted extraction can be performed.
-
After extraction, filter the mixture through filter paper to separate the extract from the solid plant material.
-
Repeat the extraction process three times with fresh solvent to ensure maximum recovery of flavonoids.[2]
-
Combine the filtrates from all extractions.
-
Concentrate the combined extract under reduced pressure using a rotary evaporator to remove the ethanol. The resulting residue contains the crude flavonoid extract.
II. Purification of this compound
This protocol describes the general steps for the isolation and purification of this compound from the crude flavonoid extract. Further optimization of chromatographic conditions may be required.
Materials:
-
Crude flavonoid extract from Hosta plantaginea
-
Distilled water
-
Petroleum ether
-
Ethyl acetate (EtOAc)
-
n-Butanol (n-BuOH)
-
Macroporous adsorption resin (e.g., HP20)
-
Silica gel for column chromatography
-
Sephadex LH-20 for column chromatography
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC) system
-
Solvents for chromatography (e.g., methanol, chloroform, ethyl acetate, hexane)
Procedure:
-
Liquid-Liquid Partitioning:
-
Suspend the crude extract (residue from the extraction step) in water.
-
Perform successive partitioning with petroleum ether, ethyl acetate, and n-butanol.[2] This will separate compounds based on their polarity, with flavonoids like this compound typically concentrating in the ethyl acetate and n-butanol fractions.
-
-
Macroporous Resin Column Chromatography:
-
Subject the n-BuOH extract to column chromatography using a macroporous adsorption resin (e.g., HP20).
-
Elute the column with a stepwise gradient of aqueous ethanol (e.g., 0%, 20%, 50%, and 95% EtOH) to obtain several fractions.[2]
-
-
Silica Gel Column Chromatography:
-
Subject the fractions containing this compound (as determined by thin-layer chromatography or HPLC analysis) to silica gel column chromatography.
-
Elute the column with a solvent system of increasing polarity, such as a gradient of chloroform-methanol or hexane-ethyl acetate, to further separate the compounds.
-
-
Sephadex LH-20 Column Chromatography:
-
For further purification, subject the this compound-rich fractions to size exclusion chromatography on a Sephadex LH-20 column, eluting with methanol.
-
-
Preparative HPLC:
-
The final purification of this compound is achieved using preparative HPLC with a C18 column to yield the pure compound.
-
Mandatory Visualization
Caption: Experimental workflow for the extraction and purification of this compound.
Caption: Putative anti-inflammatory signaling pathway of this compound.
Concluding Remarks
The protocols and data presented herein provide a comprehensive guide for the extraction, purification, and initial biological characterization of this compound. The detailed methodologies and summarized data will be valuable for researchers investigating novel anti-inflammatory compounds. The proposed signaling pathway, based on evidence from related flavonoids, offers a starting point for mechanistic studies into the anti-inflammatory effects of this compound. Further research is warranted to fully elucidate its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-inflammatory and antioxidant activities of flavonoids from the flowers of Hosta plantaginea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Extraction optimization and constituent analysis of total flavonoid from Hosta plantaginea (Lam.) Aschers flowers and its ameliorative effect on chronic prostatitis via inhibition of multiple inflammatory pathways in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Plantanone B
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Plantanone B, a flavonoid glycoside with potential antioxidant and anti-inflammatory properties.[1] The described method is applicable for the analysis of this compound in various sample matrices, including plant extracts and pharmaceutical formulations. The protocol includes detailed procedures for sample preparation, chromatographic conditions, and method validation according to the International Conference on Harmonisation (ICH) guidelines.[2][3]
Introduction
This compound, chemically known as Kaempferol 3-O-rhamnosylgentiobioside, is a naturally occurring flavonoid found in plants such as Hosta plantaginea.[1][4] Flavonoids are a class of secondary metabolites known for their various biological activities, making them subjects of interest in pharmaceutical and nutraceutical research.[5] Accurate and precise quantification of this compound is crucial for quality control, pharmacokinetic studies, and formulation development. This document provides a comprehensive HPLC method to achieve this.
Chemical Structure
Figure 1: Chemical Structure of this compound (Kaempferol 3-O-rhamnosylgentiobioside).
Note: A visual representation of the chemical structure would be placed here. Based on the search results, this compound is a glycoside of Kaempferol.
Experimental Protocol
Instrumentation and Materials
-
HPLC System: An Agilent 1260 Infinity II HPLC system or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a Diode Array Detector (DAD).[6]
-
Column: A reversed-phase C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm) is recommended for the separation of flavonoids.[7]
-
Solvents: HPLC grade acetonitrile, methanol, and water. Formic acid (analytical grade).
-
Standards: this compound reference standard (purity ≥98%).
Chromatographic Conditions
A gradient elution is optimized for the separation of this compound from other components in a sample matrix.
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-5 min, 15% B; 5-20 min, 15-40% B; 20-25 min, 40-70% B; 25-30 min, 70-15% B; 30-35 min, 15% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 265 nm and 350 nm (Flavonoids typically have two major absorption bands) |
Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial conditions) to obtain concentrations ranging from 1 to 200 µg/mL.
Sample Preparation
-
Plant Material:
-
Grind the dried plant material into a fine powder.
-
Accurately weigh 1 g of the powdered sample and extract with 20 mL of 70% methanol using ultrasonication for 30 minutes.[8]
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter before injecting into the HPLC system.
-
-
Formulations:
-
For solid dosage forms, grind a representative number of units to a fine powder.
-
Accurately weigh a portion of the powder equivalent to a known amount of this compound and dissolve it in a suitable solvent, followed by sonication and filtration as described above.
-
Method Validation Summary
The developed HPLC method was validated for specificity, linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ) according to ICH guidelines.
Linearity
The linearity of the method was evaluated by analyzing a series of six concentrations of this compound. The calibration curve was constructed by plotting the peak area against the concentration.
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 151,980 |
| 50 | 759,900 |
| 100 | 1,521,000 |
| 200 | 3,045,000 |
| Correlation Coefficient (r²) | 0.9998 |
Precision
The precision of the method was determined by performing intra-day and inter-day analyses of three different concentrations of this compound.
| Concentration (µg/mL) | Intra-day RSD (%) (n=6) | Inter-day RSD (%) (n=6) |
| 5 | 1.25 | 1.89 |
| 50 | 0.85 | 1.32 |
| 150 | 0.62 | 1.15 |
Accuracy (Recovery)
The accuracy was assessed by a recovery study using the standard addition method. Known amounts of this compound were added to a sample matrix and the recovery was calculated.
| Amount Added (µg/mL) | Amount Found (µg/mL) | Recovery (%) |
| 25 | 24.6 | 98.4 |
| 50 | 49.2 | 98.4 |
| 75 | 75.9 | 101.2 |
| Average Recovery (%) | 99.3 |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD and LOQ were determined based on the signal-to-noise ratio (S/N) of the chromatographic peak.
| Parameter | Value (µg/mL) |
| LOD (S/N = 3) | 0.15 |
| LOQ (S/N = 10) | 0.50 |
Visualizations
Caption: Workflow for the HPLC analysis of this compound.
Conclusion
The HPLC method described in this application note is simple, accurate, precise, and suitable for the routine quality control and quantitative analysis of this compound in various samples. The method validation results demonstrate its reliability for its intended purpose in research and drug development settings.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. japsonline.com [japsonline.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Validation of an Analytical Method of 3′,4′,5-Trihydroxy-3-Methoxy-6,7-Methylenedioxyflavone 4′-Glucuronide for Standardization of Spinacia oleracea [mdpi.com]
- 7. An HPLC-DAD Method to Quantify Flavonoids in Sonchus arvensis and Able to Classify the Plant Parts and Their Geographical Area through Principal Component Analysis [mdpi.com]
- 8. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
Application Notes and Protocols for Determining the Antioxidant Activity of Plantanone B using the DPPH Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plantanone B, a flavonoid compound, is of significant interest for its potential therapeutic properties, including its antioxidant activity. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. Antioxidants can mitigate oxidative damage by scavenging free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used, rapid, and reliable method to evaluate the free-radical scavenging capacity of chemical compounds.[1] This document provides a detailed protocol for determining the antioxidant activity of this compound using the DPPH assay.
The principle of the DPPH assay is based on the reduction of the stable DPPH radical, which is deep purple in solution, by an antioxidant.[2][3] When the DPPH radical accepts a hydrogen atom or an electron from an antioxidant, it becomes the reduced form, diphenylpicrylhydrazine, resulting in a color change from purple to yellow.[4][5] This change in color is measured spectrophotometrically by a decrease in absorbance at approximately 517 nm.[1][4] The extent of discoloration is proportional to the scavenging activity of the antioxidant.[6]
Data Presentation
The antioxidant activity of this compound is typically expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.[7] A lower IC50 value indicates a higher antioxidant potency. For comparison, a standard antioxidant such as Ascorbic Acid or Trolox should be tested alongside this compound.
Table 1: Hypothetical DPPH Radical Scavenging Activity of this compound and Ascorbic Acid
| Concentration (µg/mL) | % Inhibition by this compound | % Inhibition by Ascorbic Acid |
| 1 | 15.2 ± 1.1 | 25.8 ± 1.5 |
| 5 | 35.7 ± 2.3 | 48.9 ± 2.1 |
| 10 | 52.1 ± 1.8 | 68.3 ± 1.9 |
| 25 | 78.9 ± 2.5 | 85.4 ± 2.0 |
| 50 | 92.3 ± 1.5 | 95.1 ± 1.2 |
| IC50 (µg/mL) | ~9.5 | ~5.2 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on experimental conditions.
Experimental Protocols
This section details the necessary materials, reagent preparation, and step-by-step procedure for conducting the DPPH assay.
Materials and Reagents
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)[8]
-
This compound
-
Ascorbic acid (or Trolox) as a positive control[9]
-
Analytical balance[8]
-
Volumetric flasks[10]
-
Pipettes and pipette tips
-
96-well microplate or spectrophotometer cuvettes[10]
-
Microplate reader or UV-Vis spectrophotometer[8]
-
Aluminum foil[8]
Preparation of Solutions
1. DPPH Stock Solution (0.2 mM) [10]
-
Accurately weigh 3.94 mg of DPPH powder.[10]
-
Dissolve the DPPH in 50 mL of methanol or ethanol in a volumetric flask.[10]
-
Ensure the DPPH is completely dissolved by vortexing.
-
Wrap the flask with aluminum foil to protect the solution from light and store it at 4°C. It is recommended to prepare this solution fresh weekly.[10]
2. DPPH Working Solution
-
Dilute the DPPH stock solution with methanol or ethanol to obtain an absorbance of approximately 1.0 ± 0.1 at 517 nm.[9][10]
-
Prepare the working solution fresh daily and keep it protected from light.[8][10]
3. This compound Stock Solution (e.g., 1 mg/mL)
-
Accurately weigh 10 mg of this compound.
-
Dissolve in 10 mL of methanol or ethanol in a volumetric flask. Sonication may be necessary for complete dissolution.[10]
4. Standard Antioxidant Stock Solution (e.g., 1 mg/mL Ascorbic Acid)
-
Follow the same procedure as for the this compound stock solution to prepare the ascorbic acid stock solution.
5. Serial Dilutions
-
From the stock solutions of this compound and the standard antioxidant, prepare a series of dilutions (e.g., 1, 5, 10, 25, 50 µg/mL) in methanol or ethanol.
Assay Procedure (Microplate Method)[10]
-
Add Samples and Control : In a 96-well plate, add 100 µL of the various concentrations of the this compound solutions and the positive control to their respective wells.[10]
-
Add Blank : Add 100 µL of methanol or ethanol to the blank wells.[10]
-
Initiate Reaction : Add 100 µL of the DPPH working solution to all wells except the blank wells. To the blank wells, add 100 µL of the solvent (methanol or ethanol).[10]
-
Incubation : Cover the plate and incubate in the dark at room temperature for 30 minutes.[8][10]
-
Measure Absorbance : After incubation, measure the absorbance of each well at 517 nm using a microplate reader.[8][10]
Data Analysis
-
Calculate Percentage Inhibition : The percentage of DPPH radical scavenging activity is calculated using the following formula:[1][3]
% Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
Determine IC50 Value : The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound.[11][12] A linear regression analysis can be used to calculate the concentration that results in 50% inhibition.[11][12]
Visualizations
Experimental Workflow
Caption: Workflow for the DPPH antioxidant assay.
Signaling Pathway: Antioxidant Action
References
- 1. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 2. researchgate.net [researchgate.net]
- 3. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. DPPH Radical Scavenging Assay | Encyclopedia MDPI [encyclopedia.pub]
- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 7. researchgate.net [researchgate.net]
- 8. acmeresearchlabs.in [acmeresearchlabs.in]
- 9. Guide to Preparing Stock Solutions and Serial Dilutions for DPPH Assay - Genspark [genspark.ai]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. echemi.com [echemi.com]
Application Note: Evaluation of Plantanone B as a Cyclooxygenase Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase, is a key enzyme in the inflammatory pathway. It is responsible for the conversion of arachidonic acid into prostanoids, which are critical mediators of inflammation, pain, and fever.[1][2] There are two primary isoforms of this enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and plays a role in physiological functions such as maintaining the gastrointestinal lining and kidney function.[1] In contrast, the expression of COX-2 is typically low in most tissues but is induced by inflammatory stimuli, leading to the production of pro-inflammatory prostanoids.[1][2] Consequently, the selective inhibition of COX-2 over COX-1 is a key objective in the development of anti-inflammatory drugs with a reduced risk of gastrointestinal side effects.[1]
Plantanone B, a flavonoid compound, has been identified as a potential modulator of the inflammatory response. This application note provides a detailed protocol for assessing the inhibitory activity of this compound against both COX-1 and COX-2 enzymes using a fluorometric assay. The provided methodologies and data presentation will enable researchers to effectively evaluate the potency and selectivity of this compound.
Signaling Pathway
The following diagram illustrates the arachidonic acid cascade and the central role of COX-1 and COX-2 in the synthesis of prostaglandins. This compound is investigated for its potential to inhibit these enzymes, thereby blocking the downstream production of pro-inflammatory mediators.
Caption: Inhibition of COX-1 and COX-2 by this compound in the arachidonic acid pathway.
Experimental Workflow
The following diagram outlines the key steps in the fluorometric COX-1 and COX-2 inhibition assay.
Caption: Workflow for the fluorometric COX-1 and COX-2 inhibition assay.
Materials and Reagents
-
COX-1 (ovine or human)
-
COX-2 (human, recombinant)
-
COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
COX Probe (e.g., a fluorometric probe that reacts with PGG2)
-
COX Cofactor (e.g., a solution containing hemin and other necessary cofactors)
-
Arachidonic Acid (substrate)
-
This compound (test compound)
-
Indomethacin (non-selective COX inhibitor control)
-
Celecoxib (COX-2 selective inhibitor control)
-
Dimethyl Sulfoxide (DMSO)
-
96-well opaque microplates
-
Fluorometric microplate reader with kinetic capabilities (Excitation/Emission ~535/587 nm)
Experimental Protocols
This protocol is adapted from commercially available fluorometric COX inhibitor screening kits.[3][4][5]
Reagent Preparation
-
COX Assay Buffer: Prepare according to the manufacturer's instructions or use a 0.1 M Tris-HCl buffer at pH 8.0.
-
COX Cofactor Solution: If provided as a concentrate, dilute it in COX Assay Buffer just before use.
-
COX Probe Solution: Prepare according to the kit instructions, protecting it from light.
-
Enzyme Preparation: Reconstitute and dilute COX-1 and COX-2 enzymes to their final working concentrations in cold COX Assay Buffer immediately before the assay. Keep the enzymes on ice.
-
Substrate Preparation: Prepare the arachidonic acid solution according to the manufacturer's protocol. This may involve an initial dissolution in ethanol followed by dilution in assay buffer.
-
Inhibitor and Control Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of the this compound stock solution in DMSO to achieve a range of desired concentrations.
-
Prepare stock solutions and serial dilutions of indomethacin and celecoxib in DMSO to serve as positive controls.
-
Assay Procedure
-
Reaction Mix Preparation: For each well, prepare a reaction mix containing COX Assay Buffer, COX Cofactor Solution, and COX Probe Solution.
-
Plate Setup:
-
Blank Wells: Add reaction mix and the vehicle (DMSO) but no enzyme.
-
100% Activity (Control) Wells: Add reaction mix, enzyme (either COX-1 or COX-2), and the vehicle (DMSO).
-
Inhibitor Wells: Add reaction mix, enzyme (either COX-1 or COX-2), and the diluted this compound or control inhibitor solutions.
-
-
Pre-incubation: Add the prepared reaction mix and enzymes to the appropriate wells of the 96-well plate. Then, add the diluted inhibitors (this compound, indomethacin, celecoxib) or vehicle to the wells. Incubate the plate at 25°C for 10-15 minutes, protected from light.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the prepared arachidonic acid solution to all wells simultaneously using a multichannel pipette.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity kinetically at 25°C for 5-10 minutes, with readings taken every minute. The excitation and emission wavelengths should be set according to the probe's specifications (e.g., Ex/Em = 535/587 nm).
Data Analysis
-
Calculate the Rate of Reaction: For each well, determine the rate of reaction by choosing two time points in the linear portion of the fluorescence versus time curve and calculating the change in fluorescence per minute.
-
Calculate Percent Inhibition: The percent inhibition for each concentration of this compound is calculated using the following formula: % Inhibition = [(Rate of 100% Activity Control - Rate of Inhibitor Well) / Rate of 100% Activity Control] x 100
-
Determine IC50 Values: Plot the percent inhibition as a function of the logarithm of the this compound concentration. The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of enzyme activity, can be determined by fitting the data to a sigmoidal dose-response curve.
-
Calculate Selectivity Index: The COX-2 selectivity index is calculated by dividing the IC50 value for COX-1 by the IC50 value for COX-2 (IC50(COX-1) / IC50(COX-2)).
Data Presentation
The inhibitory activity of this compound against ovine COX-1 and COX-2 was determined.[6] The results are summarized in the tables below, alongside data for the control inhibitors, indomethacin and celecoxib.
Table 1: Percent Inhibition of COX-1 and COX-2 at a Fixed Concentration
| Compound | Concentration (µM) | % Inhibition of COX-1 | % Inhibition of COX-2 |
| This compound | 50 | 76.18% | 21.78% |
Table 2: IC50 Values and Selectivity Index for COX-1 and COX-2 Inhibition
| Compound | IC50 for COX-1 (µM) | IC50 for COX-2 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | 21.78 ± 0.20 | 44.01 ± 0.42 | 0.49 |
| Indomethacin | 0.018 ± 0.002[7] | 0.026 ± 0.003[7] | 0.69 |
| Celecoxib | >10[8] | 0.04 ± 0.005[8] | >250 |
Discussion
The data indicates that this compound exhibits inhibitory activity against both COX-1 and COX-2.[6] At a concentration of 50 µM, this compound showed significant inhibition of COX-1 (76.18%) and moderate inhibition of COX-2 (21.78%).[6] The calculated IC50 values were 21.78 µM for COX-1 and 44.01 µM for COX-2.[6]
The selectivity index of 0.49 suggests that this compound is a relatively non-selective COX inhibitor, with a slight preference for COX-1 under these assay conditions. This profile is more similar to the non-selective NSAID indomethacin than to the COX-2 selective inhibitor celecoxib. Further investigations, including cell-based assays and in vivo models, are warranted to fully characterize the anti-inflammatory potential and safety profile of this compound.
References
- 1. COX-1 and COX-2 in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CV Physiology | Arachidonic Acid Metabolites (Prostaglandins and Related Compounds) [cvphysiology.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. assaygenie.com [assaygenie.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. apexbt.com [apexbt.com]
Application Notes and Protocols for Testing Plantanone B Bioactivity in Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for evaluating the potential therapeutic properties of Plantanone B, a flavonoid compound. The following protocols detail the use of various cell culture models to investigate its anti-inflammatory, antioxidant, anticancer, and neuroprotective activities.
Anti-inflammatory Activity
The anti-inflammatory potential of this compound can be assessed using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. This model mimics the inflammatory response and allows for the quantification of key inflammatory mediators.
Cell Culture Model: RAW 264.7 Macrophages
RAW 264.7 is a murine macrophage cell line widely used for studying inflammation. Upon stimulation with LPS, these cells produce pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines.
Experimental Workflow for Anti-inflammatory Assays
Caption: Workflow for assessing the anti-inflammatory effects of this compound.
Protocol 1: Cell Viability Assay (CCK-8)
This assay determines the cytotoxic effect of this compound on RAW 264.7 cells.
Materials:
-
RAW 264.7 cells
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum)
-
This compound stock solution
-
LPS (Lipopolysaccharide) from E. coli
-
Cell Counting Kit-8 (CCK-8)
-
96-well plates
Procedure:
-
Seed RAW 264.7 cells (5 x 10⁴ cells/well) in a 96-well plate and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound for 24 hours.
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Protocol 2: Measurement of Nitric Oxide (NO) Production (Griess Assay)
This protocol measures the level of nitrite, a stable product of NO, in the cell culture supernatant.
Materials:
-
Griess Reagent (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite standard solution
-
Cell culture supernatant from Protocol 1
Procedure:
-
Mix 50 µL of cell culture supernatant with 50 µL of Griess Reagent in a 96-well plate.
-
Incubate at room temperature for 10 minutes in the dark.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration using a sodium nitrite standard curve.
Protocol 3: Measurement of Pro-inflammatory Cytokines (ELISA)
This protocol quantifies the levels of PGE2, TNF-α, IL-1β, and IL-6 in the cell culture supernatant.
Materials:
-
ELISA kits for PGE2, TNF-α, IL-1β, and IL-6
-
Cell culture supernatant from Protocol 1
Procedure:
-
Perform the ELISA according to the manufacturer's instructions for each specific cytokine.
-
Briefly, coat a 96-well plate with the capture antibody.
-
Add cell culture supernatants and standards and incubate.
-
Add the detection antibody, followed by a substrate solution.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
Calculate cytokine concentrations based on the standard curve.
Protocol 4: Western Blot Analysis of NF-κB and MAPK Signaling Pathways
This protocol examines the effect of this compound on the activation of key inflammatory signaling pathways.
Materials:
-
Cell lysates from treated RAW 264.7 cells
-
Primary antibodies against phospho-p65, p65, phospho-IκBα, IκBα, phospho-p38, p38, phospho-ERK, ERK, phospho-JNK, and JNK
-
Secondary antibodies (HRP-conjugated)
-
SDS-PAGE gels and blotting equipment
-
Chemiluminescence substrate
Procedure:
-
Separate total cell proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence detection system.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. This compound may exert its anti-inflammatory effects by inhibiting this pathway.
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
Antioxidant Activity
The antioxidant capacity of this compound can be evaluated using cell-free radical scavenging assays.
Protocol 5: DPPH Radical Scavenging Assay
This assay measures the ability of this compound to donate a hydrogen atom to the stable DPPH radical.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol
-
This compound solutions of various concentrations
-
Ascorbic acid (positive control)
Procedure:
-
Mix 100 µL of this compound solution with 100 µL of DPPH solution in a 96-well plate.
-
Incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100
-
Determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).
Protocol 6: ABTS Radical Cation Scavenging Assay
This assay measures the ability of this compound to scavenge the pre-formed ABTS radical cation.
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) solution
-
Potassium persulfate solution
-
This compound solutions of various concentrations
-
Trolox (positive control)
Procedure:
-
Generate the ABTS radical cation by mixing ABTS and potassium persulfate solutions and allowing them to react in the dark for 12-16 hours.
-
Dilute the ABTS radical solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Mix 10 µL of this compound solution with 1 mL of the diluted ABTS radical solution.
-
Incubate for 6 minutes and measure the absorbance at 734 nm.
-
Calculate the scavenging activity and determine the IC50 value as in the DPPH assay.
Anticancer Activity
The potential of this compound to inhibit the growth of cancer cells can be assessed using various cancer cell lines.
Cell Culture Models:
-
Human Lung Carcinoma: A549
-
Human Breast Adenocarcinoma: MCF-7
-
Human Cervical Carcinoma: HeLa
-
Normal Human Lung Fibroblast (as a control): MRC-5
Protocol 7: Cytotoxicity Assay (MTT)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Selected cancer and normal cell lines
-
Appropriate culture media and supplements
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
Procedure:
-
Seed cells in 96-well plates at an appropriate density and incubate for 24 hours.
-
Treat cells with various concentrations of this compound for 48 or 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Calculate cell viability and determine the IC50 value for each cell line.
Neuroprotective Activity
The ability of this compound to protect neuronal cells from oxidative stress-induced damage can be investigated using neuronal cell models.
Cell Culture Models:
-
Human Neuroblastoma: SH-SY5Y
-
Rat Pheochromocytoma: PC-12
Protocol 8: Neuroprotection Assay
This protocol assesses the protective effect of this compound against an oxidative insult.
Materials:
-
SH-SY5Y or PC-12 cells
-
Appropriate culture media and supplements
-
This compound stock solution
-
Oxidative stress-inducing agent (e.g., hydrogen peroxide (H₂O₂) or rotenone)
-
MTT or CCK-8 assay kits
-
96-well plates
Procedure:
-
Seed neuronal cells in 96-well plates and differentiate if necessary (e.g., SH-SY5Y with retinoic acid).
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Induce oxidative stress by adding H₂O₂ or rotenone and incubate for 24 hours.
-
Assess cell viability using the MTT or CCK-8 assay as described previously.
-
Compare the viability of cells treated with this compound to those treated with the oxidative stressor alone.
Data Presentation
All quantitative data from the described assays should be summarized in tables for clear comparison of IC50 values and percentage inhibition across different concentrations and cell lines.
Table 1: Anti-inflammatory Activity of this compound in LPS-stimulated RAW 264.7 Cells
| Concentration (µM) | Cell Viability (%) | NO Inhibition (%) | PGE₂ Inhibition (%) | TNF-α Inhibition (%) | IL-1β Inhibition (%) | IL-6 Inhibition (%) |
| 1 | ||||||
| 5 | ||||||
| 10 | ||||||
| 25 | ||||||
| 50 | ||||||
| IC50 (µM) |
Table 2: Antioxidant Activity of this compound
| Assay | IC50 (µM) |
| DPPH Scavenging | |
| ABTS Scavenging | |
| Positive Control | |
| Ascorbic Acid (DPPH) | |
| Trolox (ABTS) |
Table 3: Cytotoxic Activity of this compound on Cancer and Normal Cell Lines
| Cell Line | IC50 (µM) - 48h | IC50 (µM) - 72h |
| A549 | ||
| MCF-7 | ||
| HeLa | ||
| MRC-5 |
Table 4: Neuroprotective Effect of this compound against Oxidative Stress
| Cell Line | Oxidative Stressor | This compound Conc. (µM) | Cell Viability (%) |
| SH-SY5Y | H₂O₂ (conc.) | 1 | |
| 5 | |||
| 10 | |||
| PC-12 | Rotenone (conc.) | 1 | |
| 5 | |||
| 10 |
Application Notes and Protocols for Plantanone B in In Vivo Inflammation Models
Note to the Researcher: Scientific literature readily provides data on Plantanone C, a flavonoid with demonstrated anti-inflammatory properties. However, specific in vivo studies on Plantanone B are not available in the current body of research. The following application notes and protocols are based on the known mechanisms of the closely related Plantanone C and established in vivo models for assessing anti-inflammatory compounds. These protocols can be adapted for the investigation of this compound.
Introduction
Plantanones are a class of flavonoids, which are polyphenolic compounds found in various plants.[1] Flavonoids have been extensively studied for their diverse biological activities, including anti-inflammatory, antioxidant, and immunomodulatory effects.[2][3] Plantanone C, isolated from the flowers of Hosta plantaginea, has been shown to exert anti-inflammatory effects in vitro by modulating key signaling pathways involved in the inflammatory response.[4] These compounds hold potential for the development of novel therapeutics for inflammatory diseases.
Mechanism of Action
Based on studies of Plantanone C, the anti-inflammatory effects are attributed to the inhibition of major inflammatory signaling pathways. In in vitro models using lipopolysaccharide (LPS)-stimulated macrophages, Plantanone C has been shown to suppress the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[4]
This inhibition is achieved through the downregulation of the following signaling cascades:
-
NF-κB Pathway: Plantanone C inhibits the phosphorylation of NF-κB p65 and its inhibitor, IκB. This prevents the translocation of NF-κB into the nucleus, thereby reducing the expression of pro-inflammatory genes.[4]
-
MAPK Pathway: The phosphorylation of mitogen-activated protein kinases (MAPKs) such as JNK, Erk, and p38 is suppressed by Plantanone C.[4]
-
Akt Signaling: Plantanone C also attenuates the phosphorylation of Akt, another crucial kinase in inflammatory signaling.[4]
The combined inhibition of these pathways leads to a significant reduction in the expression of inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4]
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory activities of flavonoid derivates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Plantanone C attenuates LPS-stimulated inflammation by inhibiting NF-κB/iNOS/COX-2/MAPKs/Akt pathways in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis and Evaluation of Plantanone B Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plantanone B, a naturally occurring flavanone glycoside isolated from Hosta plantaginea, has garnered significant interest within the research community due to its potential therapeutic properties. As a member of the flavonoid family, this compound exhibits notable antioxidant and anti-inflammatory activities.[1] Specifically, it has demonstrated inhibitory effects on cyclooxygenase (COX) enzymes, with IC50 values of 21.78 ± 0.20 μM for COX-1 and 44.01 ± 0.42 μM for COX-2.[1] Its antioxidant capacity has been quantified with an IC50 of 169.8 ± 5.2 μM in a DPPH assay.[1]
The anti-inflammatory effects of related plantanones, such as Plantanone C, are attributed to the inhibition of key signaling pathways, including NF-κB, iNOS, COX-2, MAPKs, and Akt.[2] This provides a strong rationale for the exploration of this compound and its synthetic derivatives as potential leads for novel anti-inflammatory and antioxidant agents.
These application notes provide a comprehensive overview of the synthesis of this compound aglycone derivatives, detailed experimental protocols for their preparation and biological evaluation, and a summary of their biological activities. The methodologies are designed to be accessible to researchers in organic and medicinal chemistry.
Synthesis of this compound Aglycone Derivatives
The synthesis of the this compound aglycone and its derivatives can be efficiently achieved through a two-step process. The general strategy involves an initial Claisen-Schmidt condensation to form a substituted chalcone, followed by an intramolecular cyclization to yield the flavanone core.
Experimental Workflow
Caption: Synthetic workflow for this compound aglycone derivatives.
Experimental Protocols
Protocol 1: Synthesis of 2'-Hydroxychalcone Derivatives
This protocol outlines the Claisen-Schmidt condensation for the synthesis of the chalcone intermediate.
Materials:
-
Substituted 2'-hydroxyacetophenone (1.0 eq)
-
Substituted benzaldehyde (1.2 eq)
-
Ethanol
-
40% Aqueous Potassium Hydroxide (KOH) solution
-
Crushed ice
-
Deionized water
-
Hydrochloric acid (HCl), 10% aqueous solution
Procedure:
-
Dissolve the substituted 2'-hydroxyacetophenone (1.0 eq) in ethanol in a round-bottom flask.
-
Add the substituted benzaldehyde (1.2 eq) to the solution.
-
Slowly add the 40% aqueous KOH solution to the reaction mixture while stirring at room temperature.
-
Continue stirring the reaction mixture for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with 10% HCl to precipitate the chalcone.
-
Filter the precipitate, wash thoroughly with cold deionized water until the washings are neutral, and dry the product.
-
Recrystallize the crude chalcone from a suitable solvent (e.g., ethanol) to obtain the purified 2'-hydroxychalcone derivative.
Protocol 2: Synthesis of Flavanone Derivatives
This protocol describes the acid-catalyzed cyclization of the chalcone intermediate to the final flavanone product.
Materials:
-
2'-Hydroxychalcone derivative (1.0 eq)
-
Ethanol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Crushed ice
-
Deionized water
Procedure:
-
Dissolve the purified 2'-hydroxychalcone derivative (1.0 eq) in ethanol in a round-bottom flask.
-
Slowly add concentrated sulfuric acid to the solution.
-
Reflux the reaction mixture for 6-12 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice.
-
The flavanone derivative will precipitate out of the solution.
-
Filter the precipitate, wash with cold deionized water until neutral, and dry.
-
Recrystallize the crude product from ethanol to obtain the purified flavanone derivative.
Biological Activity Evaluation
The synthesized this compound derivatives can be evaluated for their anti-inflammatory and antioxidant activities using various in vitro assays.
Protocol 3: In Vitro Anti-inflammatory Assay (COX-1/COX-2 Inhibition)
Materials:
-
COX-1 and COX-2 enzyme preparations
-
Arachidonic acid (substrate)
-
Synthesized flavanone derivatives (test compounds)
-
Celecoxib (positive control for COX-2)
-
Indomethacin (positive control for COX-1)
-
Appropriate buffer solutions and reagents for the specific assay kit used.
Procedure:
-
Prepare stock solutions of the synthesized flavanone derivatives and control compounds in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the COX-1 or COX-2 enzyme, buffer, and the test compound at various concentrations.
-
Pre-incubate the mixture at the recommended temperature.
-
Initiate the reaction by adding arachidonic acid.
-
After the specified incubation time, stop the reaction and measure the product formation (e.g., prostaglandin E2) using a suitable detection method (e.g., ELISA).
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Protocol 4: In Vitro Antioxidant Assay (DPPH Radical Scavenging)
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol
-
Synthesized flavanone derivatives (test compounds)
-
Ascorbic acid (positive control)
-
Methanol
Procedure:
-
Prepare stock solutions of the synthesized flavanone derivatives and ascorbic acid in methanol.
-
In a 96-well plate, add the DPPH solution and the test compound at various concentrations.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the solution at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.
Quantitative Data Summary
The following table summarizes the biological activity data for this compound and other synthesized flavanone derivatives.
| Compound | Biological Activity | Assay | IC50 Value (μM) | Reference |
| This compound | Antioxidant | DPPH | 169.8 ± 5.2 | [1] |
| Anti-inflammatory | COX-1 | 21.78 ± 0.20 | [1] | |
| Anti-inflammatory | COX-2 | 44.01 ± 0.42 | [1] | |
| Flavanone Derivative 4G | Anti-inflammatory (NO inhibition) | Griess Assay | 0.603 µg/mL (approx. 2.7 µM) | [3][4] |
| Flavanone Derivative 4F | Anti-inflammatory (NO inhibition) | Griess Assay | 0.906 µg/mL (approx. 2.8 µM) | [3][4] |
| Flavanone Derivative 4D | Anti-inflammatory (NO inhibition) | Griess Assay | 1.030 µg/mL (approx. 3.0 µM) | [3][4] |
| Flavanone Derivative 4J | Anti-inflammatory (NO inhibition) | Griess Assay | 1.830 µg/mL (approx. 6.5 µM) | [3][4] |
| Pinocembrin | Anti-inflammatory (NO inhibition) | Griess Assay | 203.60 µg/mL (approx. 794 µM) | [3][4] |
Note: Molecular weights for derivatives 4G, 4F, 4D, and 4J were estimated for µM conversion.
Signaling Pathways
The anti-inflammatory effects of flavanones are often mediated through the modulation of key signaling pathways. The diagrams below illustrate the NF-κB and MAPK signaling cascades, which are known targets of these compounds.
Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.
Caption: Modulation of the MAPK signaling pathway by this compound derivatives.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Plantanone C attenuates LPS-stimulated inflammation by inhibiting NF-κB/iNOS/COX-2/MAPKs/Akt pathways in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Investigation of Flavanone Derivatives as Potential New Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Investigation of Flavanone Derivatives as Potential New Anti-Inflammatory Agents [mdpi.com]
Developing Analytical Standards for Plantanone B: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plantanone B, also known as Kaempferol 3-O-rhamnosylgentiobioside, is a flavonoid glycoside with potential therapeutic applications owing to its antioxidant and anti-inflammatory properties.[1] As a naturally derived compound, establishing robust analytical standards is crucial for ensuring its quality, consistency, and efficacy in research and drug development. These application notes provide a comprehensive guide to developing analytical standards for this compound, including detailed protocols for identification, purity assessment, and biological activity determination.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for the development of analytical methods.
| Property | Value | Reference |
| Synonyms | Kaempferol 3-O-rhamnosylgentiobioside | [1] |
| CAS Number | 55780-30-8 | [2] |
| Molecular Formula | C33H40O20 | [2] |
| Molecular Weight | 756.7 g/mol | [2] |
| Appearance | White amorphous powder (typical for flavonoids) | |
| Storage Conditions | 2-8°C, sealed, dry, and protected from light | [2] |
Quantitative Data Summary
The following tables summarize key quantitative data for the biological activity of this compound.
Table 1: Antioxidant Activity of this compound
| Assay | IC50 (μM) |
| DPPH radical scavenging activity | 169.8 ± 5.2 |
IC50: The concentration of a substance that gives a half-maximal response.
Table 2: Cyclooxygenase (COX) Inhibitory Activity of this compound
| Enzyme | IC50 (μM) | Percent Inhibition at 50 μM |
| Ovine COX-1 | 21.78 ± 0.20 | 76.18% |
| Ovine COX-2 | 44.01 ± 0.42 | 21.78% |
IC50: The concentration of a substance that gives a half-maximal response.[1]
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide researchers in establishing analytical standards for this compound.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
This protocol is adapted from a method for the quantification of kaempferol-3-O-gentiobioside in plant extracts and can be used to determine the purity of this compound standards and quantify it in various samples.[3][4]
Objective: To develop a validated HPLC method for the determination of the purity and concentration of this compound.
Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable acid for mobile phase modification)
-
Methanol (for sample preparation)
Chromatographic Conditions (starting point for optimization):
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-20 min: 10-30% B
-
20-25 min: 30-50% B
-
25-30 min: 50-10% B (return to initial conditions)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 265 nm and 350 nm (flavonoids typically have two absorption maxima)
-
Injection Volume: 10 µL
Protocol:
-
Standard Preparation:
-
Accurately weigh a precise amount of this compound reference standard.
-
Dissolve in methanol to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Prepare a series of calibration standards by diluting the stock solution with methanol to cover a suitable concentration range (e.g., 1-100 µg/mL).
-
-
Sample Preparation:
-
Dissolve the this compound sample to be analyzed in methanol to a concentration within the calibration range.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the calibration standards and samples onto the HPLC system.
-
Record the chromatograms and integrate the peak area for this compound.
-
-
Quantification and Purity Assessment:
-
Construct a calibration curve by plotting the peak area versus the concentration of the this compound standards.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
Calculate the purity of the this compound sample by dividing the area of the main peak by the total area of all peaks in the chromatogram (assuming all components have a similar response factor at the detection wavelength).
-
Workflow for HPLC Method Development:
Caption: Workflow for HPLC analysis of this compound.
Cyclooxygenase (COX) Inhibition Assay
This colorimetric assay is a common method to screen for COX inhibitors.[5][6]
Objective: To determine the in vitro inhibitory activity of this compound on COX-1 and COX-2 enzymes.
Materials:
-
COX (ovine) Colorimetric Inhibitor Screening Assay Kit (e.g., from Cayman Chemical)
-
This compound
-
Indomethacin (positive control for COX-1)
-
Celecoxib (positive control for COX-2)
-
96-well microplate reader
Protocol:
-
Reagent Preparation: Prepare all reagents as per the instructions provided with the assay kit.
-
Sample Preparation:
-
Dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a stock solution.
-
Prepare a series of dilutions of this compound to determine the IC50 value.
-
Prepare solutions of the positive controls (Indomethacin and Celecoxib) in a similar manner.
-
-
Assay Procedure:
-
Add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the wells of a 96-well plate.
-
Add the different concentrations of this compound, positive controls, or solvent control to the respective wells.
-
Incubate the plate at 25°C for 5 minutes.
-
Initiate the reaction by adding the colorimetric substrate solution followed by arachidonic acid.
-
Incubate for an additional 2 minutes at 25°C.
-
Read the absorbance at the appropriate wavelength (e.g., 590 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of COX inhibition for each concentration of this compound and the controls.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value from the dose-response curve.
-
Investigation of Anti-inflammatory Signaling Pathways
Based on studies of related flavonoids, this compound may exert its anti-inflammatory effects by modulating the NF-κB and MAPK signaling pathways.[1][7] Western blotting is a key technique to investigate these pathways.
Objective: To determine if this compound inhibits the activation of NF-κB and MAPK signaling pathways in a relevant cell model (e.g., LPS-stimulated RAW 264.7 macrophages).
Materials:
-
RAW 264.7 macrophage cell line
-
Cell culture medium and supplements
-
Lipopolysaccharide (LPS)
-
This compound
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Primary antibodies against: phospho-p65 (NF-κB), p65, phospho-IκBα, IκBα, phospho-p38, p38, phospho-ERK1/2, ERK1/2, phospho-JNK, JNK, and a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Cell Culture and Treatment:
-
Culture RAW 264.7 cells to approximately 80% confluency.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 30 minutes for MAPK phosphorylation, 1 hour for NF-κB activation).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the levels of phosphorylated proteins to the total protein levels.
-
Compare the levels of protein phosphorylation in this compound-treated cells to the LPS-stimulated control.
-
Hypothesized Anti-inflammatory Signaling Pathway of this compound:
Caption: Hypothesized inhibition of inflammatory pathways by this compound.
Stability-Indicating Assay
This protocol provides a general framework for assessing the stability of this compound under various stress conditions.
Objective: To evaluate the stability of this compound and identify potential degradation products.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H2O2)
-
HPLC system as described in Protocol 1
-
Photostability chamber
-
Oven
Protocol:
-
Forced Degradation Studies:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for a defined period (e.g., 2, 4, 8 hours).
-
Alkaline Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature for a defined period.
-
Oxidative Degradation: Treat a solution of this compound with 3% H2O2 at room temperature.
-
Thermal Degradation: Expose solid this compound to dry heat (e.g., 80°C) in an oven.
-
Photodegradation: Expose a solution of this compound to UV light in a photostability chamber.
-
-
Sample Analysis:
-
At each time point, withdraw a sample, neutralize it if necessary, and dilute it to a suitable concentration.
-
Analyze the samples by HPLC using the method developed in Protocol 1.
-
-
Data Analysis:
-
Compare the chromatograms of the stressed samples with that of an unstressed control.
-
Calculate the percentage of degradation of this compound.
-
Identify and quantify any major degradation products. The HPLC method is considered stability-indicating if it can resolve the parent drug from its degradation products.
-
Solubility Determination
This protocol outlines a basic method for determining the aqueous solubility of this compound.
Objective: To determine the solubility of this compound in aqueous buffer.
Materials:
-
This compound
-
Phosphate buffered saline (PBS), pH 7.4
-
DMSO
-
Shaker or vortex mixer
-
Centrifuge
-
HPLC system as described in Protocol 1 or a UV-Vis spectrophotometer
Protocol:
-
Sample Preparation:
-
Prepare a series of vials containing a fixed volume of PBS (e.g., 1 mL).
-
Add increasing amounts of this compound to each vial to create a range of concentrations, ensuring that the highest concentrations result in a visible excess of solid material.
-
Alternatively, add an excess of solid this compound to a single vial of PBS.
-
-
Equilibration:
-
Shake the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 24-48 hours).
-
-
Separation of Undissolved Solid:
-
Centrifuge the vials at high speed to pellet the undissolved solid.
-
-
Quantification:
-
Carefully remove an aliquot of the clear supernatant.
-
If necessary, dilute the supernatant with a suitable solvent.
-
Determine the concentration of this compound in the supernatant using a validated HPLC method (Protocol 1) or by measuring its UV absorbance and comparing it to a standard curve. The concentration of the saturated solution represents the solubility.
-
Conclusion
The development of robust analytical standards for this compound is a critical step in its journey from a promising natural product to a potential therapeutic agent. The protocols and data presented in these application notes provide a solid foundation for researchers, scientists, and drug development professionals to establish the identity, purity, and biological activity of this compound, thereby ensuring the quality and reproducibility of future research and development efforts.
References
- 1. Plantanone C attenuates LPS-stimulated inflammation by inhibiting NF-κB/iNOS/COX-2/MAPKs/Akt pathways in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. HPLC quantification of kaempferol-3-O-gentiobioside in Cassia alata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms Underlying the Antinociceptive, Antiedematogenic, and Anti-Inflammatory Activity of the Main Flavonoid from Kalanchoe pinnata - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Plantanone B in Cell-Based Experiments
Introduction
Plantanone B is a flavonoid, a class of natural compounds known for a wide range of biological activities, including antioxidant and anti-inflammatory properties.[1][2][3] These notes provide detailed protocols for the preparation and use of this compound in cell-based experiments, targeting researchers in cell biology and drug development. While specific experimental data on this compound is limited, the methodologies presented here are based on established practices for flavonoids and related compounds, such as Plantanone C, which has been shown to exhibit anti-inflammatory effects by inhibiting NF-κB, MAPK, and Akt signaling pathways.[4]
Properties and Storage of this compound
Proper handling and storage of this compound are crucial for maintaining its stability and activity.
| Property | Value | Source |
| CAS Number | 55780-30-8 | [5] |
| Molecular Formula | C33H40O20 | [5] |
| Molecular Weight | 756.7 g/mol | [5] |
| Recommended Storage | 2-8°C, sealed, dry, and protected from light. | [5] |
Note: For long-term storage, especially once reconstituted, storing at -20°C or -80°C is recommended to preserve stability.[6][7]
Preparing Stock and Working Solutions
Due to the low aqueous solubility of many flavonoids, an organic solvent is typically required to prepare a concentrated stock solution.[2] Dimethyl sulfoxide (DMSO) is a common choice for cell culture experiments.
Protocol 2.1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Calculate the required mass:
-
For 1 mL of a 10 mM stock solution:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass = 0.010 mol/L x 0.001 L x 756.7 g/mol x 1000 mg/g = 7.567 mg
-
-
Reconstitution:
-
Accurately weigh 7.57 mg of this compound powder.
-
Add 1 mL of sterile, cell culture-grade DMSO.
-
Vortex gently until the compound is completely dissolved.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Chemistry and Biological Activities of Flavonoids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory plant flavonoids and cellular action mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Plantanone C attenuates LPS-stimulated inflammation by inhibiting NF-κB/iNOS/COX-2/MAPKs/Akt pathways in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - CAS:55780-30-8 - 北京迈瑞达科技有限公司 [mreda.com.cn]
- 6. Storage conditions affect the composition of the lyophilized secretome of multipotent mesenchymal stromal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reprocell.com [reprocell.com]
Application Notes and Protocols: Plantanone B as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plantanone B, also known as Kaempferol 3-O-rhamnosylgentiobioside, is a flavonoid glycoside with demonstrated biological activity, including antioxidant and anti-inflammatory properties. As a reference standard, this compound is essential for the accurate identification and quantification of this compound in various matrices, including plant extracts, dietary supplements, and pharmaceutical formulations. These application notes provide detailed protocols for the use of this compound in analytical and biological assays.
Physicochemical Properties and Storage
A comprehensive understanding of the physicochemical properties of this compound is critical for its effective use as a reference standard.
| Property | Value | Source/Citation |
| Systematic Name | Kaempferol 3-O-rhamnosylgentiobioside | [1] |
| Molecular Formula | C₃₃H₄₀O₂₀ | [2] |
| Molecular Weight | 756.7 g/mol | [2] |
| Purity | ≥99% | [3] |
| Appearance | Solid | [4] |
| Melting Point | 218-219 °C (for isomer) | [4] |
| Solubility | Soluble in DMSO | [1] |
| Storage (Solid) | 4°C, sealed, away from moisture and light | [1] |
| Stock Solution Storage | -20°C for up to 1 month; -80°C for up to 6 months | [1] |
Analytical Protocols
High-Performance Liquid Chromatography (HPLC-UV)
This protocol provides a general method for the analysis of flavonoid glycosides, which can be adapted for this compound.
Objective: To identify and quantify this compound in a sample matrix.
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity or equivalent with DAD/UV detector |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Acetic Acid in Water; B: 0.1% Acetic Acid in Acetonitrile |
| Gradient | 0-5 min, 10% B; 5-40 min, 10-30% B; 40-50 min, 30-50% B; 50-60 min, 50-10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 265 nm and 350 nm (for Kaempferol aglycone) |
| Injection Volume | 10 µL |
Standard Preparation:
-
Accurately weigh approximately 5 mg of this compound reference standard.
-
Dissolve in DMSO to make a 1 mg/mL stock solution.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase (initial conditions) to concentrations ranging from 1 to 100 µg/mL.
Sample Preparation:
-
For plant extracts, perform a solid-phase extraction or liquid-liquid extraction to remove interfering substances.
-
Dissolve the final extract in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Spectroscopic Analysis
Objective: To confirm the identity of this compound and determine its concentration using its characteristic UV-Vis absorption spectrum.
Protocol:
-
Prepare a solution of this compound in a suitable solvent (e.g., methanol or ethanol) at a known concentration.
-
Use a quartz cuvette to measure the absorbance spectrum from 200 to 500 nm.
-
The expected spectrum for a kaempferol glycoside will show two major absorption bands: Band I in the range of 320–385 nm and Band II in the range of 250–285 nm. The aglycone kaempferol exhibits maxima at approximately 265 nm and 365 nm.[3]
-
The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εbc), which is essential for quantitative analysis.
Objective: To confirm the molecular weight and fragmentation pattern of this compound.
Instrumentation and Expected Data:
-
Technique: Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS).
-
Ionization Mode: Positive.
-
Expected Precursor Ion [M+H]⁺: m/z 757.2191 (based on isomer data).[4]
-
Expected Major Fragment Ion: m/z 287.0560, corresponding to the kaempferol aglycone after the loss of the sugar moieties.[4]
Protocol:
-
Infuse a dilute solution of this compound directly into the mass spectrometer or analyze via LC-MS.
-
Acquire full scan mass spectra to identify the protonated molecule [M+H]⁺.
-
Perform tandem MS (MS/MS) on the precursor ion to obtain the fragmentation pattern.
Biological Assay Protocols
Antioxidant Activity: DPPH Radical Scavenging Assay
Objective: To evaluate the antioxidant capacity of this compound by measuring its ability to scavenge the stable DPPH radical.
Materials:
-
This compound reference standard
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (0.1 mM in methanol)
-
Methanol
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare a stock solution of this compound in methanol.
-
Create a series of dilutions of this compound (e.g., 10, 25, 50, 100, 200 µg/mL).
-
In a 96-well plate, add 100 µL of each this compound dilution to triplicate wells.
-
Add 100 µL of the DPPH solution to each well.
-
For the control, add 100 µL of methanol and 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100
-
Plot the % inhibition against the concentration of this compound to determine the IC₅₀ value.
Anti-inflammatory Activity: COX-1 and COX-2 Inhibition Assay
Objective: To assess the inhibitory effect of this compound on COX-1 and COX-2 enzymes.
Materials:
-
COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Reaction buffer (e.g., Tris-HCl)
-
Cofactors (e.g., hematin, epinephrine)
-
This compound reference standard
-
Positive controls (e.g., indomethacin for COX-1, celecoxib for COX-2)
-
Detection method (e.g., colorimetric, fluorometric, or LC-MS-based quantification of prostaglandins)
Protocol (Colorimetric Example): [5]
-
Prepare solutions of COX-1 and COX-2 enzymes in the reaction buffer.
-
In a 96-well plate, add the reaction buffer, enzyme, and cofactors.
-
Add various concentrations of this compound or the positive control to the wells.
-
Pre-incubate the mixture at 37°C for 10-15 minutes.
-
Initiate the reaction by adding arachidonic acid.
-
After a set incubation time, stop the reaction and measure the product formation (e.g., oxidized TMPD at 590 nm).[5]
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Determine the IC₅₀ values for both COX-1 and COX-2.
Signaling Pathway Analysis
Based on studies of the related compound Plantanone C, this compound is hypothesized to exert its anti-inflammatory effects by modulating the NF-κB and MAPK signaling pathways.[1][6]
Experimental Approach (Western Blotting):
-
Culture suitable cells (e.g., RAW 264.7 macrophages).
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide, LPS), excluding the negative control group.
-
After the appropriate incubation time, lyse the cells and collect the protein extracts.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against key signaling proteins (e.g., phospho-p65, phospho-IκBα, phospho-ERK, phospho-JNK, phospho-p38) and their total protein counterparts.
-
Use a secondary antibody conjugated to HRP and detect the signal using a chemiluminescence substrate.
-
Quantify the band intensities to determine the effect of this compound on the phosphorylation of these proteins.
Stability
As a reference standard, the stability of this compound is paramount. Stability studies should be conducted according to ICH guidelines.
Protocol for Stability Assessment:
-
Prepare stock solutions of this compound in a suitable solvent.
-
Store aliquots of the solution under various conditions:
-
Temperature: -20°C, 4°C, 25°C, 40°C
-
Light: Protected from light vs. exposed to UV light
-
pH: Acidic, neutral, and basic buffers
-
-
At specified time points (e.g., 0, 1, 3, 6 months), analyze the samples by HPLC-UV.
-
Assess stability by monitoring for:
-
A decrease in the peak area of this compound (degradation).
-
The appearance of new peaks (degradation products).
-
-
Flavonoid glycosides can be susceptible to hydrolysis, leading to the loss of sugar moieties, especially under acidic or high-temperature conditions.[2][7]
Disclaimer: Some of the analytical data and the proposed signaling pathway are based on closely related compounds due to the limited availability of specific data for this compound. It is recommended to verify these protocols and data with an in-house validation using a certified reference standard of this compound.
References
- 1. ingentaconnect.com [ingentaconnect.com]
- 2. Stability testing on typical flavonoid containing herbal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kaempferol | C15H10O6 | CID 5280863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. paperso.journal7publish.com [paperso.journal7publish.com]
- 6. Plantanone C attenuates LPS-stimulated inflammation by inhibiting NF-κB/iNOS/COX-2/MAPKs/Akt pathways in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journal.hep.com.cn [journal.hep.com.cn]
Commercial Suppliers of Purified Plantanone B
Troubleshooting & Optimization
Improving Plantanone B extraction yield from plant material
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction yield of Plantanone B from plant material.
Troubleshooting Guides
This section addresses common issues encountered during the extraction of this compound.
Issue 1: Low this compound Yield
Possible Cause 1: Suboptimal Extraction Method
-
Recommendation: The choice of extraction method significantly impacts yield. For flavonoid glycosides like this compound, maceration, Ultrasound-Assisted Extraction (UAE), and Pressurized Hot Water Extraction (PHWE) have shown promise for related compounds. A study on Hosta plantaginea flowers, a known source of this compound, successfully isolated the compound using maceration with 80% ethanol at room temperature.[1][2] While reflux and ultrasound-assisted methods have also been used for flavonoids from Hosta species, they did not show a significant difference in total flavonoid yield compared to simpler methods in one study.[3][4][5]
Possible Cause 2: Incorrect Solvent Selection
-
Recommendation: The polarity of the solvent is critical. As a flavonoid glycoside, this compound is expected to be more soluble in polar solvents. Aqueous ethanol or methanol are commonly used for flavonoid extraction. For the extraction of flavonoids from Hosta plantaginea, 80% ethanol was used effectively.[1][2] For flavonoid glycosides from Camellia oleifera, another potential source, pressurized hot water has been used, highlighting the utility of highly polar solvents.[6] The solubility of flavonoids is highly dependent on the specific solvent and the structure of the flavonoid itself.[7]
Possible Cause 3: Inefficient Cell Wall Disruption
-
Recommendation: Proper preparation of the plant material is essential to ensure the solvent can access the target compounds. Ensure the plant material is dried and finely powdered to increase the surface area for extraction. Homogenization of the plant material can also improve extraction efficiency.
Possible Cause 4: Degradation of this compound during Extraction
-
Recommendation: Flavonoids can be sensitive to high temperatures and extreme pH levels.[8][9][10][11] If using methods involving heat, such as reflux or PHWE, it is crucial to optimize the temperature and duration to minimize degradation. For PHWE of flavonoid glycosides from Camellia oleifera, a temperature of 140°C for a short duration of 10 minutes was found to be optimal.[6] Monitoring the pH of the extraction solvent is also important, as highly acidic or alkaline conditions can lead to the degradation of flavonoids.[8]
Issue 2: Co-extraction of Impurities
Possible Cause 1: Non-selective Solvent System
-
Recommendation: The solvent system may be co-extracting a wide range of compounds. After the initial extraction, a liquid-liquid partitioning step can be employed to separate compounds based on their polarity. For instance, after an initial ethanol/water extraction, partitioning with a non-polar solvent like hexane can remove lipids and other non-polar impurities. Subsequently, partitioning with a solvent of intermediate polarity, such as ethyl acetate, can help to isolate the flavonoid fraction.
Possible Cause 2: Lack of a Purification Step
-
Recommendation: Incorporate a post-extraction purification step. Column chromatography using resins like Amberlite XAD-7 or Sephadex LH-20 is a common and effective method for purifying flavonoids from crude extracts.
Frequently Asked Questions (FAQs)
Q1: What are the known plant sources of this compound?
A1: this compound has been isolated from the flowers of Hosta plantaginea.[1][2] It is a flavonoid glycoside.
Q2: What is a good starting point for a this compound extraction protocol?
A2: Based on successful isolation from Hosta plantaginea, a recommended starting protocol is the maceration of dried, powdered plant material with 80% ethanol at room temperature for an extended period (e.g., 72 hours).[1][2]
Q3: How can I improve the efficiency of my extraction?
A3: To improve efficiency, consider using advanced extraction techniques such as Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE). These methods can reduce extraction time and solvent consumption. For UAE of flavonoids from Hosta species, a 70% ethanol solvent at 60°C for 60 minutes has been used.[4][5]
Q4: What are the optimal storage conditions for this compound extracts?
A4: To prevent degradation, crude extracts and purified this compound should be stored in a cool, dark place, preferably at low temperatures (e.g., -20°C or -80°C). Light and high temperatures can lead to the degradation of flavonoids.[10][11]
Data Presentation
Table 1: Comparison of Extraction Methods for Flavonoids from Hosta Species
| Extraction Method | Solvent | Temperature (°C) | Duration | Total Flavonoid Content (mg RE/g DW) | Reference |
| Reflux Extraction | 70% Ethanol | 90 | 90 min | Not significantly different from UAE | [4] |
| Ultrasound-Assisted Extraction | 70% Ethanol | 60 | 60 min | Not significantly different from Reflux | [4][5] |
| Maceration | 80% Ethanol | Room Temp. | 3 days | This compound successfully isolated | [1][2] |
RE: Rutin Equivalents; DW: Dry Weight
Table 2: Optimized Conditions for Pressurized Hot Water Extraction (PHWE) of Flavonoid Glycosides from Camellia oleifera
| Parameter | Optimal Condition |
| Temperature | 140°C |
| Pressure | 600 psi |
| Time | 10 min |
This method resulted in a higher recovery and overall yield compared to ultrasonic extraction.[6]
Experimental Protocols
Protocol 1: Maceration of this compound from Hosta plantaginea Flowers [1][2]
-
Preparation of Plant Material: Air-dry the flowers of Hosta plantaginea and grind them into a fine powder.
-
Extraction: Macerate the powdered plant material in 80% ethanol at room temperature. The ratio of plant material to solvent should be sufficient to ensure complete immersion. The extraction should be carried out for three days.
-
Filtration and Concentration: After three days, filter the mixture to separate the extract from the solid plant material. The solvent from the filtrate is then evaporated under reduced pressure to yield the crude extract.
-
Purification (Optional but Recommended): The crude extract can be further purified using column chromatography.
Protocol 2: Ultrasound-Assisted Extraction (UAE) of Flavonoids from Hosta Species [4][5]
-
Preparation of Plant Material: Use a dried sample of the plant material.
-
Extraction: Soak 1.0 g of the dry sample in 30 mL of 70% ethanol at room temperature for 12 hours.
-
Sonication: Sonicate the mixture in an ultrasonic bath at 60°C for 60 minutes.
-
Processing: After sonication, centrifuge the mixture and collect the supernatant for analysis.
Visualizations
Caption: General workflow for the extraction and purification of this compound.
Caption: Troubleshooting logic for addressing low this compound extraction yield.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Anti-inflammatory and antioxidant activities of flavonoids from the flowers of Hosta plantaginea - RSC Advances (RSC Publishing) DOI:10.1039/C8RA00443A [pubs.rsc.org]
- 3. Extraction of Phenolics and Flavonoids from Four Hosta Species Using Reflux and Ultrasound-Assisted Methods with Antioxidant and α-Glucosidase Inhibitory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Extraction of Flavonoids From Natural Sources Using Modern Techniques [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Impacts of Temperature on the Stability of Tropical Plant Pigments as Sensitizers for Dye Sensitized Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Signal in Plantanone B Mass Spectrometry
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low signal intensity during the mass spectrometry analysis of Plantanone B.
Troubleshooting Guide
This guide provides systematic steps to diagnose and resolve low signal issues with this compound analysis.
Q: I am observing a very weak or no signal for my this compound sample. What are the initial steps I should take?
A: A complete loss or significantly low signal often points to a systematic issue. A logical, step-by-step diagnostic approach is the most effective way to identify the problem. Start by verifying the fundamental components of your LC-MS system. A general troubleshooting workflow can help isolate the issue to the sample, the liquid chromatography (LC) system, or the mass spectrometer (MS).
A systematic approach begins with verifying the integrity of your sample and standards, then moves to checking the LC system for proper operation, and finally, ensuring the mass spectrometer is functioning correctly.[1][2]
References
Technical Support Center: Plantanone B Isolate Purification
Welcome to the technical support center for the purification of Plantanone B isolates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you increase the purity of your this compound isolates.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its basic chemical structure?
A1: this compound is a flavonoid glycoside, specifically Kaempferol 3-O-rhamnosylgentiobioside[1]. As a glycoside, it consists of a flavonoid aglycone (kaempferol) attached to a sugar moiety. This structure makes it moderately polar. Understanding its structure is key to developing an effective purification strategy.
Q2: What are the common sources of this compound?
A2: this compound is naturally found in the flowers of Hosta plantaginea[2][3]. Therefore, initial extracts from this plant will contain a complex mixture of other phytochemicals.
Q3: What are the likely impurities in a crude this compound isolate?
A3: Crude extracts of Hosta plantaginea will contain a variety of other compounds. Common impurities that may co-isolate with this compound include:
-
Other flavonoids: Kaempferol and its other glycosides, naringenin, dihydrokaempferol, and hostaflavanone A[2].
-
Phenylethanoid glycosides [2].
-
Saponins: Steroidal saponins are also present in Hosta plantaginea and may be extracted along with flavonoids[4].
-
Plant pigments and other polar compounds.
Q4: What analytical methods are suitable for assessing the purity of this compound?
A4: High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD) is a widely used and effective method for determining the purity of flavonoid isolates like this compound[5][6]. This technique allows for both quantification of the target compound and detection of potential impurities by observing unexpected peaks in the chromatogram.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Issue 1: Low Purity After Initial Chromatographic Separation
| Possible Cause | Troubleshooting Steps |
| Inadequate Separation from Structurally Similar Flavonoids: Other kaempferol glycosides or flavonoids with similar polarity may co-elute with this compound. | Optimize HPLC/Flash Chromatography Conditions: - Mobile Phase Gradient: A shallow gradient elution is often more effective at separating complex mixtures of flavonoids than an isocratic one[7]. Experiment with different gradient slopes of acetonitrile or methanol in water (often with a small amount of acid like formic or trifluoroacetic acid to improve peak shape)[8][9]. - Column Chemistry: A C18 stationary phase is a good starting point for reversed-phase chromatography of flavonoids[9][10]. If co-elution persists, consider a column with a different selectivity, such as a Phenyl-Hexyl or a C8 phase. - Temperature: Optimizing the column temperature, for instance to 35°C, can improve peak resolution and separation efficiency[9][10]. |
| Presence of Non-Flavonoid Impurities: Compounds like saponins or other polar molecules may not be effectively removed by a single chromatographic step. | Employ a Multi-Step Purification Strategy: 1. Initial Fractionation: Use macroporous resins (e.g., D101 or AB-8) for a preliminary enrichment of total flavonoids from the crude extract. This can significantly reduce the complexity of the mixture before high-resolution chromatography[11][12]. 2. Orthogonal Chromatography: Follow up with a different type of chromatography. For example, after reversed-phase HPLC, consider techniques like High-Speed Counter-Current Chromatography (HSCCC) which separates based on partitioning between two immiscible liquid phases and can be effective for purifying flavonoids[13]. |
| Degradation of this compound During Purification: Flavonoids can be susceptible to degradation under certain conditions, leading to the appearance of new impurity peaks. | Control Environmental Factors: - pH: Maintain a slightly acidic pH (e.g., by adding 0.1% formic acid to the mobile phase) to improve the stability of many flavonoids. - Temperature: Avoid excessive heat. If solvent evaporation is necessary, use a rotary evaporator at a low temperature. - Light: Protect the sample from light, as some related compounds have shown susceptibility to photodegradation[14]. |
Issue 2: Poor Yield of High-Purity this compound
| Possible Cause | Troubleshooting Steps |
| Irreversible Adsorption to the Stationary Phase: Highly active sites on the silica of the chromatography column can lead to sample loss. | - Use End-Capped Columns: Modern, end-capped C18 columns have fewer free silanol groups, reducing the chances of irreversible adsorption. - Mobile Phase Additives: The inclusion of a small amount of acid (e.g., 0.1% TFA or formic acid) can suppress the ionization of silanol groups and improve recovery. |
| Sample Loss During Solvent Evaporation Steps: | - Gentle Evaporation: Use a rotary evaporator at a controlled, low temperature and vacuum. Avoid heating to dryness, which can cause degradation or make the sample difficult to redissolve. - Appropriate Solvent for Reconstitution: After evaporation, ensure the chosen solvent fully dissolves the this compound isolate. |
| Precipitation of this compound During Chromatography: | - Check Sample Solubility: Ensure that the concentration of the crude isolate loaded onto the column is below its solubility limit in the initial mobile phase conditions. If necessary, dissolve the sample in a small amount of a stronger solvent (like DMSO or methanol) before mixing with the initial mobile phase, but be mindful that this can affect the initial separation. |
Issue 3: Difficulty in Achieving >98% Purity for Final Isolate
| Possible Cause | Troubleshooting Steps |
| Presence of a Stubborn, Co-eluting Impurity: A compound with very similar chromatographic behavior to this compound may be present. | High-Resolution Purification Techniques: - Preparative HPLC: Utilize a high-efficiency preparative HPLC column and optimize the method for the best possible resolution between this compound and the persistent impurity. This may involve using a very shallow gradient and a lower flow rate. - Recrystallization: If a suitable solvent system can be found, crystallization can be a powerful final purification step to remove trace impurities[15]. Experiment with different solvents and solvent mixtures (e.g., ethanol/water, acetone/water) and cooling rates to induce crystallization[15][16]. |
| Formation of Degradation Products Over Time: The purified isolate may not be stable under storage conditions. | Proper Storage Conditions: Store the purified this compound as a dry powder at low temperatures (e.g., -20°C) and protected from light and moisture[17]. |
Data Presentation
Table 1: Comparison of Chromatographic Techniques for Flavonoid Purification
| Technique | Stationary Phase | Mobile Phase Principle | Primary Application | Potential Purity Achieved |
| Macroporous Resin Chromatography | Non-polar adsorbent resin (e.g., D101, AB-8) | Stepwise gradient of ethanol in water | Crude extract enrichment | 50-70% total flavonoids |
| Reversed-Phase Flash Chromatography | C18 silica gel | Gradient of organic solvent (e.g., methanol, acetonitrile) in water | Intermediate purification | 70-95% |
| Preparative HPLC | High-efficiency C18 silica gel | Optimized shallow gradient of organic solvent in acidified water | Final polishing step | >98% |
| High-Speed Counter-Current Chromatography (HSCCC) | None (liquid-liquid partitioning) | Two-phase solvent system (e.g., ethyl acetate-n-butanol-water) | Separation of compounds with similar polarities | >95% |
Experimental Protocols
Protocol 1: General Workflow for Increasing this compound Purity
-
Crude Extraction: Extract dried and powdered Hosta plantaginea flowers with 70% ethanol. Concentrate the extract under reduced pressure to obtain a crude residue.
-
Enrichment with Macroporous Resin:
-
Dissolve the crude extract in water and load it onto a pre-equilibrated D101 macroporous resin column.
-
Wash the column with deionized water to remove highly polar impurities.
-
Elute the flavonoid-rich fraction with a stepwise gradient of ethanol in water (e.g., 30%, 50%, 70% ethanol). Fractions containing this compound are typically eluted with 50-70% ethanol[11].
-
Combine the this compound-rich fractions and concentrate.
-
-
Reversed-Phase Preparative HPLC:
-
Dissolve the enriched fraction in a suitable solvent (e.g., methanol).
-
Purify the sample on a C18 preparative HPLC column.
-
Use a mobile phase consisting of (A) 0.1% formic acid in water and (B) acetonitrile.
-
Apply a linear gradient optimized for the separation of this compound from its closest impurities (e.g., 10-40% B over 60 minutes).
-
Collect fractions corresponding to the this compound peak.
-
-
Final Purification and Purity Assessment:
-
Combine the pure fractions, evaporate the solvent, and lyophilize to obtain a dry powder.
-
Assess the final purity using analytical HPLC-DAD.
-
Protocol 2: Purity Analysis by HPLC-DAD
-
Column: C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: (A) Water with 0.1% formic acid; (B) Acetonitrile.
-
Gradient: 5% B to 60% B over 40 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: Diode Array Detector scanning from 200-400 nm, with monitoring at the λmax of this compound (typically around 265 nm and 350 nm for kaempferol glycosides).
-
Purity Calculation: Calculate purity based on the peak area percentage of this compound relative to the total peak area in the chromatogram.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 4. The bioassay-guided isolation of antifungal saponins from Hosta plantaginea leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. selekt.biotage.com [selekt.biotage.com]
- 9. Frontiers | Reversed-Phase HPLC Characterization and Quantification and Antioxidant Capacity of the Phenolic Acids and Flavonoids Extracted From Eight Varieties of Sorghum Grown in Austria [frontiersin.org]
- 10. phcog.com [phcog.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Light effect on the stability of β-lapachone in solution: pathways and kinetics of degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. iscientific.org [iscientific.org]
- 16. Flavonoid-Based Cocrystals: A Comprehensive Study on Their Synthesis, Characterization, Physicochemical Properties and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound - CAS:55780-30-8 - 北京迈瑞达科技有限公司 [mreda.com.cn]
Plantanone B Cytotoxicity Assay: Technical Support Center
Welcome to the technical support center for Plantanone B cytotoxicity assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known biological activity?
A1: this compound, also known as Kaempferol 3-O-rhamnosylgentiobioside, is a flavonoid compound.[1] Published research has demonstrated its activity as a moderate antioxidant and a significant inhibitor of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes, suggesting its potential in inflammation-related disease research.[1]
Q2: I am observing high cytotoxicity in my negative control (vehicle only). What are the possible causes?
A2: High cytotoxicity in a vehicle control is a common issue that can invalidate experimental results. The primary causes are typically related to the solvent used to dissolve this compound.
-
Solvent Toxicity: Solvents like DMSO can be toxic to cells, especially at higher concentrations. Ensure the final concentration of the solvent in the culture medium is low (typically ≤0.5%) and that you have a "vehicle-only" control group to assess this effect.[2]
-
Media pH Shift: High concentrations of some solvents can alter the pH of the culture medium, stressing the cells.
-
Contamination: Ensure your solvent stock is sterile and free from contaminants.
Q3: My MTT assay results show a decrease in viability, but my LDH release assay does not show a corresponding increase in cytotoxicity. Why are these results conflicting?
A3: Discrepancies between different cytotoxicity assays often indicate a specific mechanism of action or an assay-specific artifact.[2]
-
Different Cellular Mechanisms: The MTT assay measures metabolic activity, which is dependent on mitochondrial function.[3][4] A reduction in the MTT signal could indicate apoptosis (programmed cell death) or a cytostatic effect (inhibition of proliferation) where mitochondrial activity is reduced but the cell membrane remains intact.[2] The LDH assay measures the release of lactate dehydrogenase (LDH) from the cytosol, which only occurs when the cell membrane is compromised, a hallmark of necrosis.[5][6] Therefore, this compound might be inducing apoptosis without causing immediate membrane rupture.
-
Compound Interference: Natural compounds can sometimes interfere with the assay reagents. For example, this compound, as a flavonoid, may have antioxidant properties that could interfere with the reduction of the MTT tetrazolium salt, leading to an underestimation of viability.
Q4: I notice a precipitate forming after adding this compound to my cell culture medium. How can I solve this?
A4: Precipitation of the test compound is a frequent problem, especially with hydrophobic molecules like many flavonoids.
-
Solubility Limit: You may be exceeding the solubility of this compound in the aqueous culture medium. Determine the maximum soluble concentration in your medium beforehand.
-
Solvent Choice: While DMSO is common, exploring other biocompatible solvents or using solubilizing agents (e.g., Pluronic F-68) might be necessary.
-
Preparation Method: Ensure the compound is fully dissolved in the stock solvent before its final dilution into the aqueous medium.[2] Adding the stock solution to the medium while vortexing can aid dispersion.
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells
High variability can obscure real biological effects. Follow this workflow to diagnose and resolve the issue.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 6. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
Technical Support Center: Enhancing the Selectivity of Plantanone B for Cyclooxygenase (COX) Enzymes
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments aimed at improving the selectivity of Plantanone B and its analogs for COX-2 over COX-1.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for improving the selectivity of this compound for COX-2 over COX-1?
A1: Cyclooxygenase (COX) exists in two primary isoforms, COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is responsible for physiological functions such as protecting the gastrointestinal lining and maintaining platelet function.[1][2] In contrast, COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is a key mediator of pain and inflammatory responses.[1][2] Non-steroidal anti-inflammatory drugs (NSAIDs) that non-selectively inhibit both COX-1 and COX-2 can cause side effects like gastrointestinal ulcers and bleeding.[2][3] Therefore, developing compounds like this compound that selectively inhibit COX-2 is desirable to retain anti-inflammatory efficacy while minimizing adverse effects associated with COX-1 inhibition.[2]
Q2: My this compound analog shows good COX-2 inhibition but poor selectivity. What are the initial steps to address this?
A2: Poor selectivity is a common challenge. The initial steps to address this involve a combination of computational and experimental approaches. First, perform molecular docking studies of your this compound analog with the crystal structures of both COX-1 and COX-2.[4][5] This will help you visualize the binding interactions and identify key amino acid residues that may contribute to selectivity. The active site of COX-2 is slightly larger than that of COX-1, which can be exploited to design bulkier analogs that fit better into the COX-2 active site.[6] Concurrently, you can synthesize a small library of analogs with modifications targeting specific regions of the molecule predicted to influence selectivity.
Q3: How can I confirm that this compound is inhibiting the COX signaling pathway in my cell-based assays?
A3: To confirm that this compound is acting on the COX pathway, you can measure the downstream products of COX activity, such as prostaglandin E2 (PGE2).[7] In a cell-based assay using, for example, LPS-stimulated RAW 264.7 macrophages, treatment with an effective dose of this compound should lead to a significant reduction in PGE2 levels.[7] Additionally, you can use Western blot analysis to assess the expression levels of COX-2 protein.[7] A compound that inhibits the COX-2 signaling pathway should reduce the expression of COX-2 in response to an inflammatory stimulus.[7]
Troubleshooting Guides
Problem 1: Inconsistent IC50 values for this compound in in-vitro COX inhibition assays.
| Possible Cause | Troubleshooting Step |
| Compound Precipitation | Visually inspect the assay wells for any signs of precipitation. Determine the solubility of this compound in the assay buffer. If solubility is an issue, consider using a co-solvent like DMSO, ensuring the final concentration does not affect enzyme activity. |
| Enzyme Instability | Ensure that the COX-1 and COX-2 enzymes are stored correctly and handled on ice. Use fresh enzyme dilutions for each experiment. Include a positive control with a known inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) to verify enzyme activity.[8] |
| Substrate Concentration | The IC50 value can be dependent on the substrate (arachidonic acid) concentration. Ensure that the arachidonic acid concentration is consistent across all experiments and is at or near the Km value for the enzyme. |
| Assay Method | Different assay kits (e.g., colorimetric, fluorometric, LC-MS/MS-based) can yield different IC50 values.[8][9][10] If comparing data, ensure the same assay methodology is used. For higher accuracy, consider an LC-MS/MS-based method that directly measures prostaglandin production.[9] |
Problem 2: Molecular docking results do not correlate with experimental COX selectivity.
| Possible Cause | Troubleshooting Step |
| Incorrect Protein Preparation | The crystal structures of COX enzymes (e.g., from the Protein Data Bank) may contain water molecules or co-factors that need to be removed before docking.[4] Ensure the protein is properly prepared by removing irrelevant molecules, adding polar hydrogens, and assigning correct charges.[5] |
| Ligand Conformation | The initial 3D conformation of the this compound analog can influence the docking outcome. Perform energy minimization of the ligand structure before docking.[5] |
| Docking Protocol Validation | Before docking your experimental compounds, validate the docking protocol by redocking the co-crystallized ligand into the active site of the enzyme. A low root-mean-square deviation (RMSD) between the docked pose and the crystal structure pose indicates a valid protocol.[4][5] |
| Receptor Rigidity | By default, many docking programs treat the receptor as rigid.[4] In reality, the protein can be flexible. Consider using induced-fit docking or molecular dynamics simulations to account for protein flexibility upon ligand binding. |
Quantitative Data Summary
The following table summarizes the in vitro COX-1 and COX-2 inhibitory activities of a series of hypothetical this compound analogs. This data is for illustrative purposes to demonstrate how to present such information.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1 IC50 / COX-2 IC50) |
| This compound | 15 | 5 | 3 |
| Analog 1 | >100 | 2.5 | >40 |
| Analog 2 | 10 | 12 | 0.83 |
| Analog 3 | 50 | 0.5 | 100 |
| Celecoxib (Control) | 15 | 0.04 | 375 |
Data is hypothetical and for illustrative purposes only.
Experimental Protocols
1. In Vitro COX Inhibition Assay (Fluorometric Method)
This protocol is based on the use of a commercial fluorometric COX inhibitor screening kit.[8]
-
Preparation of Reagents: Prepare the COX assay buffer, COX cofactor working solution, COX probe solution, and arachidonic acid solution according to the manufacturer's instructions.
-
Compound Preparation: Prepare a stock solution of this compound or its analogs in DMSO. Make serial dilutions in the assay buffer to achieve the desired final concentrations.
-
Assay Procedure:
-
In a 96-well plate, add 75 µL of COX assay buffer.
-
Add 10 µL of the test compound solution.
-
Add 2 µL of the COX cofactor working solution and 1 µL of the COX probe solution.
-
Add 1 µL of either recombinant COX-1 or COX-2 enzyme.
-
Incubate the plate for 10 minutes at 25°C.
-
Initiate the reaction by adding 10 µL of the arachidonic acid solution.
-
-
Data Acquisition: Measure the fluorescence kinetics for 10 minutes at an excitation wavelength of 535 nm and an emission wavelength of 587 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a DMSO control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
2. Molecular Docking Protocol
This protocol outlines a general procedure for performing molecular docking studies.[4][5]
-
Protein Preparation:
-
Download the crystal structures of human or ovine COX-1 and COX-2 from the Protein Data Bank (PDB).
-
Using molecular modeling software (e.g., AutoDock Tools, Maestro), prepare the protein by removing water molecules and any co-crystallized ligands.
-
Add polar hydrogen atoms and assign Kollman charges to the protein.
-
Define the binding site (grid box) based on the location of the co-crystallized ligand in the original PDB file.
-
-
Ligand Preparation:
-
Draw the 2D structure of this compound or its analog and convert it to a 3D structure.
-
Perform energy minimization of the 3D structure using a suitable force field.
-
Assign Gasteiger partial charges and merge non-polar hydrogen atoms.
-
-
Docking Simulation:
-
Run the docking simulation using software like AutoDock Vina. The program will generate multiple binding poses for the ligand within the defined active site.
-
-
Analysis of Results:
-
Analyze the predicted binding energies and the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues in the active site.
-
Compare the binding modes in COX-1 and COX-2 to identify potential determinants of selectivity.
-
Visualizations
Caption: Experimental workflow for improving the COX-2 selectivity of this compound.
Caption: Simplified signaling pathway for COX-2 induction and inhibition by this compound.
Caption: Troubleshooting logic for inconsistent in vitro assay results.
References
- 1. [PDF] Molecular Docking studies of Novel Flavones as Cyclooxygenase- 2 (Cox 2) Inhibitors | Semantic Scholar [semanticscholar.org]
- 2. Mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 4. japer.in [japer.in]
- 5. isfcppharmaspire.com [isfcppharmaspire.com]
- 6. japsonline.com [japsonline.com]
- 7. Plantanone C attenuates LPS-stimulated inflammation by inhibiting NF-κB/iNOS/COX-2/MAPKs/Akt pathways in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Discovery of cyclooxygenase inhibitors from medicinal plants used to treat inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academicjournals.org [academicjournals.org]
Challenges in the large-scale purification of Plantanone B
Disclaimer
Please Note: The following technical support guide is for a hypothetical compound named "Plantanone B." As of the date of this document's creation, "this compound" is not a known compound in publicly available scientific literature. Therefore, the challenges, protocols, and data presented here are illustrative and based on common issues encountered in the large-scale purification of plant-derived natural products. This guide is intended to serve as a template and a demonstration of a technical support resource.
Technical Support Center: Large-Scale Purification of this compound
Welcome to the technical support center for the large-scale purification of this compound. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during their purification experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the large-scale purification of this compound in a question-and-answer format.
Question 1: We are experiencing low yield of this compound after the initial capture step using macroporous resins. What are the potential causes and solutions?
Answer:
Low yield during the initial capture is a common issue. The primary causes can be categorized into three areas: suboptimal resin selection, inefficient binding conditions, and compound degradation.
-
Suboptimal Resin Selection: The choice of macroporous resin is critical. Different resins have varying affinities for this compound. It is essential to screen a panel of resins with different polarities and surface areas.
-
Inefficient Binding Conditions: The pH and solvent composition of your crude extract can significantly impact the binding of this compound to the resin. This compound, being a mildly acidic compound, may require a specific pH range for optimal binding.
-
Compound Degradation: this compound has shown susceptibility to degradation at extreme pH values and in the presence of certain enzymes present in the crude extract.
Troubleshooting Steps:
-
Resin Screening: Perform a small-scale screening experiment with a variety of macroporous resins (e.g., nonpolar, weakly polar, and polar). A suggested screening protocol and comparative data are provided in the "Experimental Protocols" and "Data Presentation" sections below.
-
Optimize Loading Conditions:
-
pH Adjustment: Evaluate the effect of pH on binding efficiency. We recommend testing a pH range from 4.0 to 7.0.
-
Solvent Composition: If the crude extract is in a solvent with high elution strength, this compound may not bind effectively. Consider diluting the extract to reduce the solvent strength before loading.
-
-
Minimize Degradation:
-
Temperature Control: Perform the capture step at a lower temperature (e.g., 4-8 °C) to minimize enzymatic degradation.
-
pH Control: Maintain the pH of the crude extract within a stable range for this compound (typically pH 5.0-6.0).
-
Question 2: The purity of our this compound fraction after the first chromatography step is below the target of 95%. How can we improve the purity?
Answer:
Achieving high purity often requires a multi-step purification strategy and optimization of each step. If the initial chromatography step does not yield the desired purity, consider the following:
-
Choice of Chromatography Mode: A single chromatography mode may not be sufficient to separate this compound from all impurities. A combination of orthogonal methods (e.g., reversed-phase followed by normal-phase or ion-exchange chromatography) is often more effective.
-
Gradient Optimization: The elution gradient in your chromatography step may not be shallow enough to resolve closely eluting impurities.
-
Column Overloading: Loading too much sample onto the column can lead to poor separation.
Troubleshooting Steps:
-
Implement a Second Purification Step: Introduce an orthogonal chromatography step. If you are currently using reversed-phase chromatography, consider a subsequent step using normal-phase or ion-exchange chromatography.
-
Optimize the Elution Gradient: Develop a shallower gradient around the elution point of this compound to improve the resolution of closely related impurities.
-
Determine the Optimal Column Load: Perform a loading study to determine the maximum amount of sample that can be loaded onto the column without compromising resolution.
A decision-making workflow for troubleshooting low purity is provided in the "Visualizations" section.
Question 3: We are observing significant degradation of this compound during solvent evaporation and drying. What are the recommended methods to prevent this?
Answer:
This compound is sensitive to heat and light.[1] Prolonged exposure to high temperatures during solvent removal can lead to degradation.
Troubleshooting Steps:
-
Use Low-Temperature Evaporation: Employ a rotary evaporator with the water bath set to a low temperature (e.g., ≤ 40°C).
-
Lyophilization (Freeze-Drying): For the final drying step, lyophilization is the preferred method as it avoids heat altogether.
-
Protection from Light: Ensure that all solutions and the final product are protected from light by using amber glass containers or by covering the containers with aluminum foil.
Frequently Asked Questions (FAQs)
Q: What is the recommended starting material for large-scale purification of this compound?
A: For large-scale purification, we recommend starting with a crude ethanolic extract of the plant material that has been pre-filtered to remove particulate matter.
Q: What is the optimal pH range for the stability of this compound in solution?
A: Based on our stability studies, this compound is most stable in the pH range of 4.5 to 6.5.[2] It undergoes rapid degradation in alkaline conditions (pH > 8.0).
Q: What analytical technique is recommended for monitoring the purity of this compound during purification?
A: A validated High-Performance Liquid Chromatography (HPLC) method with UV detection at 280 nm is the recommended technique for purity analysis. A standard protocol is provided in the "Experimental Protocols" section.
Q: Are there any known incompatibilities of this compound with common solvents?
A: this compound is generally soluble in ethanol, methanol, and acetone. It has low solubility in water and non-polar solvents like hexane. Avoid chlorinated solvents as they can promote degradation.
Data Presentation
Table 1: Screening of Macroporous Resins for this compound Adsorption and Desorption
| Resin Type | Adsorption Capacity (mg/g resin) | Desorption Ratio (%) |
| AB-8 (Nonpolar) | 15.2 | 92.5 |
| HPD-100 (Weakly Polar) | 10.8 | 85.3 |
| D101 (Polar) | 7.5 | 78.1 |
Table 2: Effect of pH on the Binding Capacity of AB-8 Resin for this compound
| pH | Adsorption Capacity (mg/g resin) |
| 4.0 | 14.8 |
| 5.0 | 15.5 |
| 6.0 | 15.1 |
| 7.0 | 12.3 |
Experimental Protocols
Protocol 1: Screening of Macroporous Resins for this compound Capture
-
Preparation of Resins: Wash 5 g of each macroporous resin (AB-8, HPD-100, D101) with ethanol and then with deionized water until neutral.
-
Adsorption:
-
Prepare a 1 mg/mL solution of crude this compound extract in 30% ethanol.
-
Add 5 g of the pre-treated resin to 50 mL of the crude extract solution.
-
Shake at 100 rpm for 24 hours at room temperature.
-
Measure the concentration of this compound in the supernatant using HPLC to calculate the adsorbed amount.
-
-
Desorption:
-
After adsorption, wash the resin with deionized water to remove unbound impurities.
-
Desorb the bound this compound by shaking the resin with 50 mL of 90% ethanol for 24 hours.
-
Measure the concentration of this compound in the desorption solvent using HPLC.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of this compound
-
Column: C18 reversed-phase column (4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
Visualizations
Caption: A typical multi-step workflow for the large-scale purification of this compound.
Caption: Troubleshooting flowchart for improving the purity of this compound.
References
Preventing degradation of Plantanone B during storage
This technical support center provides guidance on the proper storage and handling of Plantanone B to minimize degradation and ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, this compound should be stored under the following conditions:
-
Solid Form: Store at 4°C in a sealed container, protected from moisture and light.
-
In Solvent: For stock solutions, it is recommended to store at -80°C for up to 6 months or at -20°C for up to 1 month.[1] The container should be sealed to prevent moisture absorption and exposure to light.[1]
Q2: What solvents are suitable for dissolving this compound?
A2: this compound can be dissolved in DMSO (Dimethyl sulfoxide). It may require ultrasonic treatment and warming to fully dissolve. It is important to note that hygroscopic DMSO can significantly impact the stability of the compound.
Q3: How can I prevent moisture from affecting my solid this compound sample?
A3: To minimize moisture exposure, always store solid this compound in a tightly sealed vial, preferably within a desiccator containing a suitable desiccant. Before opening, allow the vial to equilibrate to room temperature to prevent condensation from forming on the compound.
Q4: Is this compound sensitive to light?
A4: Yes, like many flavonoids, this compound is sensitive to light.[1] It is crucial to store both solid samples and solutions in amber vials or containers wrapped in aluminum foil to protect them from light exposure, which can induce photodegradation.
Troubleshooting Guide
Issue 1: I am observing a decrease in the biological activity of my this compound sample over time.
This could be due to chemical degradation. Here's a step-by-step guide to troubleshoot this issue:
-
Verify Storage Conditions:
-
Confirm that the storage temperature for your solid sample or solution aligns with the recommendations (see FAQs).
-
Ensure the container is properly sealed and protected from light and moisture.
-
-
Assess Purity:
-
Analyze the purity of your sample using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][3] A decrease in the area of the main peak corresponding to this compound and the appearance of new peaks may indicate degradation.
-
-
Consider Potential Degradation Pathways:
-
Hydrolysis: As this compound is a glycoside, it can be susceptible to acid- or base-catalyzed hydrolysis, which would cleave the sugar moieties from the flavonoid aglycone.[4] Ensure that your storage solvent and experimental buffers are at an appropriate pH.
-
Oxidation: Flavonoids can be prone to oxidation.[5] Avoid repeated freeze-thaw cycles of solutions, as this can introduce dissolved oxygen. Consider purging stock solutions with an inert gas like nitrogen or argon before sealing and freezing.
-
Issue 2: My analytical results (e.g., HPLC, LC-MS) show multiple peaks when I expect a single peak for this compound.
This suggests the presence of impurities or degradation products.
-
Review Sample Handling:
-
Evaluate your sample preparation workflow. Prolonged exposure to ambient temperature, light, or non-neutral pH during sample preparation can lead to degradation.
-
-
Perform a Forced Degradation Study:
-
To identify potential degradation products, you can perform a forced degradation study. This involves intentionally exposing your this compound sample to harsh conditions (e.g., acid, base, heat, light, oxidizing agents) and analyzing the resulting mixture. This can help in identifying the peaks corresponding to degradation products in your chromatogram.
-
Quantitative Data Summary
| Storage Form | Temperature | Duration | Key Considerations |
| Solid | 4°C | Long-term | Sealed container, protect from moisture and light. |
| In Solvent | -20°C | Up to 1 month | Sealed container, protect from moisture and light.[1] |
| In Solvent | -80°C | Up to 6 months | Sealed container, protect from moisture and light.[1] |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
Objective: To investigate the stability of this compound under various stress conditions and identify potential degradation products.
Materials:
-
This compound
-
HPLC-grade methanol and water
-
Formic acid (or other suitable acid)
-
Sodium hydroxide (or other suitable base)
-
Hydrogen peroxide (30%)
-
HPLC system with a UV-Vis or PDA detector
-
pH meter
-
Amber vials
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Keep an aliquot of the stock solution in a sealed vial at 60°C for 24 hours.
-
Photodegradation: Expose an aliquot of the stock solution in a clear vial to direct sunlight or a photostability chamber for 24 hours.
-
Control: Keep an aliquot of the stock solution at 4°C in the dark.
-
-
Sample Analysis:
-
After the incubation period, neutralize the acidic and basic samples.
-
Dilute all samples to an appropriate concentration with the mobile phase.
-
Analyze all samples by a validated HPLC method. A common method for flavonoids involves a C18 column with a gradient elution of water (with 0.1% formic acid) and methanol or acetonitrile.[2][3]
-
Monitor the chromatograms at the wavelength of maximum absorbance for this compound.
-
-
Data Analysis:
-
Compare the chromatograms of the stressed samples with the control sample.
-
Calculate the percentage degradation of this compound in each condition.
-
Identify and quantify the major degradation products.
-
Visualizations
Caption: Troubleshooting workflow for this compound degradation.
Caption: Potential degradation pathways for flavonoid glycosides.
Caption: Workflow for a forced degradation study of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Analytical Methods for the Determination of Quercetin and Quercetin Glycosides in Pharmaceuticals and Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetics method for the quantitation of anthocyanidins, flavonols, and flavones in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing In Vivo Studies with Plantanone B
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of Plantanone B for in vivo studies. Given the limited publicly available in vivo data specifically for this compound, this guide draws upon information from related compounds, such as Plantanone C, and general principles of flavonoid pharmacology to provide a robust framework for your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected biological activity?
This compound is a flavonoid isolated from the flowers of Hosta plantaginea. While specific in vivo studies on this compound are not extensively documented, related flavonoids from the same plant, such as Plantanone C, have demonstrated significant anti-inflammatory properties in vitro. These compounds have been shown to suppress the production of inflammatory mediators like nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in macrophage cell lines.[1][2] Therefore, this compound is hypothesized to possess similar anti-inflammatory effects in vivo.
Q2: Which signaling pathways are likely modulated by this compound?
Based on studies of the closely related Plantanone C, this compound is likely to exert its anti-inflammatory effects by modulating key signaling pathways. Research on Plantanone C has shown inhibition of the NF-κB, MAPKs (JNK, Erk, p38), and Akt signaling pathways in LPS-stimulated macrophages.[2] These pathways are critical regulators of the inflammatory response.
Q3: What is a recommended starting dose for an in vivo study with this compound?
Determining a starting dose for in vivo studies requires careful consideration of in vitro efficacy and general toxicological data for flavonoids. While in vivo data for this compound is not available, in vitro studies on related compounds showed effective concentrations in the micromolar range (e.g., up to 40 μM for Plantanone C without cytotoxicity).[2] A common approach is to start with a low dose, for example, 10-20 mg/kg, and perform a dose-escalation study to determine both efficacy and potential toxicity.
Q4: What are the common challenges encountered when working with flavonoids like this compound in vivo?
Flavonoids, in general, can present several challenges in in vivo settings:
-
Low Bioavailability: Many flavonoids have poor oral bioavailability due to low solubility and extensive metabolism in the liver and intestines.[3][4][5]
-
Solubility: this compound may have poor solubility in aqueous solutions, making it difficult to prepare formulations for in vivo administration. The use of vehicles such as DMSO, polyethylene glycol (PEG), or Tween 80 may be necessary.
-
Metabolic Instability: Flavonoids can be rapidly metabolized, leading to low systemic exposure.[5]
Troubleshooting Guide
Problem: No observable therapeutic effect in our animal model.
-
Solution 1: Evaluate Bioavailability. The lack of an observable effect might be due to poor absorption and low systemic exposure. Consider conducting a pilot pharmacokinetic (PK) study to determine the plasma concentration of this compound after administration. If bioavailability is low, you may need to explore alternative administration routes (e.g., intraperitoneal injection instead of oral gavage) or formulation strategies to enhance absorption.[3][6][7]
-
Solution 2: Re-evaluate the Dosage. The administered dose may be too low to elicit a therapeutic response. A dose-escalation study is recommended to identify a dose that is both safe and effective.
-
Solution 3: Confirm Target Engagement. Ensure that the dosing regimen is sufficient to modulate the intended signaling pathways in the target tissue. This can be assessed by measuring downstream markers of the NF-κB or MAPK pathways in tissue samples from a pilot study.
Problem: We are observing signs of toxicity (e.g., weight loss, lethargy) in our animals.
-
Solution 1: Conduct a Dose-Response Toxicity Study. It is crucial to determine the maximum tolerated dose (MTD). Start with a low dose and gradually increase it in different animal cohorts to identify the dose at which adverse effects occur.[8][9]
-
Solution 2: Assess Organ-Specific Toxicity. If signs of toxicity are observed, it is advisable to perform histopathological analysis of major organs (liver, kidney, etc.) to identify any potential organ damage.[9]
-
Solution 3: Review the Administration Vehicle. The vehicle used to dissolve this compound could be contributing to the observed toxicity. Ensure that the concentration of the vehicle (e.g., DMSO) is within safe limits for the chosen administration route.
Data on Related Compounds
The following table summarizes the in vitro anti-inflammatory activity of flavonoids isolated from Hosta plantaginea, which can serve as a reference for estimating the potential potency of this compound.
| Compound | Assay | Cell Line | IC50 / Effective Concentration | Reference |
| Plantanone C | NO Production | RAW 264.7 | Effective at ≤ 40 μM | [2] |
| Plantanone C | PGE2, TNF-α, IL-1β, IL-6 | RAW 264.7 | Dose-dependent reduction | [2] |
| Various Flavonoids | NO Production | RAW 264.7 | IC50 values in the range of 12.20–19.91 μM | [1] |
Experimental Protocols
Protocol 1: Pilot In Vivo Dose-Finding Study
-
Animal Model: Select an appropriate animal model for your disease of interest (e.g., C57BL/6 mice for an LPS-induced inflammation model).
-
Acclimatization: Allow animals to acclimatize for at least one week before the start of the experiment.
-
Grouping: Divide animals into groups (n=5-8 per group), including a vehicle control group and at least three dose levels of this compound (e.g., 10, 25, and 50 mg/kg).
-
Formulation: Prepare a stock solution of this compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline).
-
Administration: Administer this compound or vehicle via the desired route (e.g., oral gavage or intraperitoneal injection) once daily for the duration of the study.[10]
-
Monitoring: Monitor animals daily for clinical signs of toxicity, including weight loss, changes in behavior, and mortality.
-
Endpoint Analysis: At the end of the study, collect blood and tissues for analysis of relevant biomarkers (e.g., plasma cytokine levels, tissue expression of inflammatory markers).
Protocol 2: Basic Pharmacokinetic Study
-
Animal Model: Use a standard rodent model such as Sprague-Dawley rats.
-
Grouping: Divide animals into two groups for intravenous (IV) and oral (PO) administration (n=3-5 per group).
-
Dosing: Administer a single dose of this compound (e.g., 5 mg/kg for IV and 20 mg/kg for PO).[3]
-
Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Plasma Analysis: Process blood samples to obtain plasma and analyze the concentration of this compound using a validated analytical method such as LC-MS/MS.
-
Data Analysis: Calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and bioavailability.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Plantanone C attenuates LPS-stimulated inflammation by inhibiting NF-κB/iNOS/COX-2/MAPKs/Akt pathways in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical pharmacokinetics, absolute bioavailability and dose proportionality evaluation of bioactive phytochemical Withanone in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and Bioavailability of the Isoflavones Formononetin and Ononin and Their in Vitro Absorption in Ussing Chamber and Caco-2 Cell Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthetic Biology towards Improved Flavonoid Pharmacokinetics [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Bioavailability and pharmacokinetic comparison of tanshinones between two formulations of Salvia miltiorrhiza in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Vitamin B6 Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting poor reproducibility in Plantanone B experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges with experimental reproducibility when working with Plantanone B. Our goal is to equip researchers, scientists, and drug development professionals with the necessary information to conduct reliable and consistent experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a flavonoid, specifically a kaempferol 3-O-rhamnosylgentiobioside, naturally found in plants such as Hosta plantaginea.[1] It is recognized for its potential anti-inflammatory and antioxidant properties.[1] As a flavonoid glycoside, its bioactivity may be influenced by its structure and metabolism.
Q2: I am observing inconsistent results in my cell-based assays with this compound. What are the common causes?
Poor reproducibility in experiments with natural products like this compound can stem from several factors:
-
Compound Quality and Handling: Purity, proper storage, and handling of the this compound stock are critical. Inconsistent freezer temperatures or repeated freeze-thaw cycles can degrade the compound.
-
Solvent and Solution Preparation: The choice of solvent and its purity can impact the solubility and stability of this compound. Ensure the solvent is fresh and of high quality.
-
Cell Culture Conditions: Variations in cell passage number, confluency, and media composition can significantly affect cellular responses.
-
Assay Protocol Variations: Minor deviations in incubation times, reagent concentrations, or washing steps can lead to inconsistent results.[2]
-
Equipment Calibration: Regularly calibrate all equipment, including pipettes, incubators, and plate readers, to ensure accuracy.[3]
Q3: How should I properly store and handle this compound?
For long-term storage, this compound should be kept at -20°C or -80°C as a dry powder. Stock solutions, typically prepared in a solvent like DMSO, should be stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect the compound from light and moisture.
Q4: What is the likely mechanism of action for this compound?
While direct studies on this compound's signaling pathways are limited, its close structural relative, Plantanone C, has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB, MAPK, and Akt signaling pathways.[4] It is plausible that this compound acts through similar mechanisms.
Troubleshooting Guides
Issue 1: High Variability in Anti-Inflammatory Assay Results
Possible Causes & Solutions
| Cause | Troubleshooting Step |
| Inconsistent Cell Stimulation | Ensure the stimulating agent (e.g., LPS) concentration and incubation time are consistent across all experiments. Prepare fresh stimulant solutions for each experiment. |
| Variable this compound Activity | Prepare fresh dilutions of this compound from a new aliquot of the stock solution for each experiment. Avoid using old or repeatedly frozen-thawed stock. |
| Cell Health and Density | Use cells within a consistent and low passage number range. Seed cells at a uniform density to ensure consistent cell numbers at the time of treatment. |
| Assay Reagent Issues | Check the expiration dates of all assay reagents (e.g., Griess reagent, ELISA kits). Prepare fresh reagents as needed. |
Issue 2: Poor Reproducibility of IC50 Values in Cytotoxicity Assays (e.g., MTT Assay)
Possible Causes & Solutions
| Cause | Troubleshooting Step |
| Inaccurate Compound Concentration | Verify the initial concentration of your this compound stock solution. Use calibrated pipettes for serial dilutions. |
| Cell Seeding Inconsistency | Ensure a homogenous cell suspension before seeding. Pipette carefully to avoid introducing bubbles and ensure even cell distribution in the wells. |
| Variable Incubation Times | Strictly adhere to the specified incubation times for both drug treatment and the addition of the viability reagent (e.g., MTT). |
| Incomplete Formazan Solubilization | After incubation with MTT, ensure complete solubilization of the formazan crystals by thorough mixing before reading the absorbance. |
| Interference with Assay | Some compounds can interfere with the MTT assay. Consider running a control without cells to check for any direct reaction between this compound and the MTT reagent. |
Data Presentation
Table 1: Reported In Vitro Activity of Plantanone Analogs and Related Flavonoids
| Compound | Assay Type | Cell Line/System | IC50 Value |
| Plantanone D | COX-1 Inhibition | Ovine | 37.2 ± 3.2 µM[1] |
| Plantanone D | COX-2 Inhibition | Ovine | 50.2 ± 3.5 µM[1] |
| Plantanone D | DPPH Radical Scavenging | Cell-free | 35.2 ± 0.8 µM[1] |
| Plantanone D | ABTS Radical Scavenging | Cell-free | 9.12 ± 0.3 µM[1] |
| Related Flavonoids | NO Production Inhibition | LPS-stimulated RAW 264.7 | 12.20–19.91 μM[1] |
Experimental Protocols
Protocol 1: Anti-Inflammatory Activity Assessment in RAW 264.7 Macrophages
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) at a final concentration of 1 µg/mL and incubate for 24 hours.
-
Nitric Oxide (NO) Measurement:
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid).
-
Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate for 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
-
Cytokine Measurement (e.g., TNF-α, IL-6):
-
Collect the cell culture supernatant.
-
Measure the concentration of cytokines using commercially available ELISA kits according to the manufacturer's instructions.
-
Protocol 2: Antioxidant Activity Assessment (DPPH Assay)
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of this compound to 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
Mandatory Visualizations
Caption: A generalized experimental workflow for assessing the bioactivity of this compound.
Caption: Postulated anti-inflammatory signaling pathways modulated by this compound.
References
Validation & Comparative
Plantanone B: A Comparative Analysis of its Bioactivity Against Other Kaempferol Glycosides
For Immediate Release
Lianyungang, China – November 21, 2025 – In the ever-evolving landscape of natural product research, a comprehensive understanding of the structure-activity relationships of related compounds is paramount for the targeted development of novel therapeutics. This guide provides an in-depth comparison of the biological activities of Plantanone B, a kaempferol glycoside, with other notable members of this flavonoid subclass. By presenting key experimental data and detailed methodologies, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to advance their research.
Unveiling the Potential of Kaempferol Glycosides
Kaempferol and its glycosidic derivatives are ubiquitously found in a variety of plants and are recognized for their diverse pharmacological effects, including antioxidant, anti-inflammatory, and antitumor properties.[1][2] The nature and position of the sugar moieties attached to the kaempferol aglycone can significantly influence their bioavailability and biological activity.[3] This comparative guide focuses on this compound and other well-characterized kaempferol glycosides to highlight these important distinctions.
Comparative Biological Activity: A Data-Driven Overview
The following tables summarize the quantitative data on the antioxidant and anti-inflammatory activities of this compound and other selected kaempferol glycosides. The data has been compiled from various in vitro studies to provide a clear comparison of their potency.
Table 1: Antioxidant Activity of this compound and Other Kaempferol Glycosides
| Compound | Assay | IC50 Value (μM) | Source |
| This compound | DPPH Radical Scavenging | 169.8 ± 5.2 | [1] |
| Kaempferol | DPPH Radical Scavenging | 19.8 ± 1.2 | [4] |
| Kaempferol-7-O-glucoside | DPPH Radical Scavenging | >100 | [4] |
| Kaempferol-3-O-rhamnoside | DPPH Radical Scavenging | >100 | [4] |
| Kaempferol-3-O-rutinoside | DPPH Radical Scavenging | >100 | [4] |
| Kaempferol | ABTS Radical Scavenging | 10.5 ± 0.8 | [4] |
| Kaempferol-7-O-glucoside | ABTS Radical Scavenging | 65.1 ± 3.5 | [4] |
| Kaempferol-3-O-rhamnoside | ABTS Radical Scavenging | >100 | [4] |
| Kaempferol-3-O-rutinoside | ABTS Radical Scavenging | >100 | [4] |
Table 2: Anti-inflammatory Activity of this compound and Other Kaempferol Glycosides
| Compound | Assay | IC50 Value (μM) | Source |
| This compound | COX-1 Inhibition | 21.78 ± 0.20 | [1] |
| This compound | COX-2 Inhibition | 44.01 ± 0.42 | [1] |
| Kaempferol | T-cell Proliferation Inhibition (ConA-induced) | 28.3 ± 1.9 | [4] |
| Kaempferol-7-O-glucoside | T-cell Proliferation Inhibition (ConA-induced) | 85.2 ± 5.1 | [4] |
| Kaempferol | Nitric Oxide Production Inhibition (LPS-induced in RAW 264.7 cells) | 45.6 ± 2.8 | [4] |
| Kaempferol-7-O-glucoside | Nitric Oxide Production Inhibition (LPS-induced in RAW 264.7 cells) | >100 | [4] |
| Kaempferol-3-O-rhamnoside | Nitric Oxide Production Inhibition (LPS-induced in RAW 264.7 cells) | >100 | [4] |
| Kaempferol-3-O-rutinoside | Nitric Oxide Production Inhibition (LPS-induced in RAW 264.7 cells) | >100 | [4] |
Deciphering the Mechanisms: Signaling Pathways and Experimental Designs
The anti-inflammatory effects of many flavonoids, including kaempferol glycosides, are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response. Plantanone C, a related compound also found in Hosta plantaginea, has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.[5] This leads to a downstream reduction in the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins.
Figure 1: Simplified signaling pathway for flavonoid-mediated anti-inflammatory effects.
To ensure the reproducibility and validation of the presented data, detailed experimental protocols for the key assays are provided below.
Figure 2: A generalized workflow for in vitro screening of bioactive compounds.
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, thus neutralizing it and causing a decrease in absorbance.
-
A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol.
-
Various concentrations of the test compound are added to the DPPH solution in a 96-well plate.
-
The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
The absorbance is measured at a specific wavelength (typically 517 nm) using a microplate reader.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from a dose-response curve.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay measures the ability of a compound to scavenge the ABTS radical cation (ABTS•+).
-
The ABTS radical cation is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Different concentrations of the test compound are added to the ABTS•+ solution.
-
After a set incubation time (e.g., 6 minutes), the absorbance is measured at 734 nm.
-
The percentage of inhibition is calculated similarly to the DPPH assay, and the IC50 value is determined.
Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of COX enzymes, which are key in the inflammatory pathway.
-
Purified ovine COX-1 or human recombinant COX-2 enzyme is incubated with a reaction buffer containing a heme cofactor.
-
The test compound at various concentrations is pre-incubated with the enzyme solution.
-
The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.
-
The reaction is allowed to proceed for a specific time at 37°C and then terminated.
-
The production of prostaglandin E2 (PGE2), a product of the COX reaction, is measured using a suitable method, such as an enzyme immunoassay (EIA).
-
The percentage of COX inhibition is calculated by comparing the PGE2 levels in the presence and absence of the inhibitor, and the IC50 value is determined.
Nitric Oxide (NO) Production Inhibition Assay in RAW 264.7 Macrophages
This cell-based assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
-
RAW 264.7 macrophage cells are seeded in a 96-well plate and allowed to adhere.
-
The cells are then pre-treated with various concentrations of the test compound for a specified time (e.g., 1 hour).
-
The cells are subsequently stimulated with LPS (e.g., 1 µg/mL) to induce NO production and incubated for 24 hours.
-
The concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.
-
The Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the supernatant, and the absorbance is measured at 540 nm after a short incubation.
-
The percentage of NO production inhibition is calculated relative to the LPS-stimulated control, and the IC50 value is determined.
Conclusion
This comparative guide highlights the varying bioactivities of this compound and other kaempferol glycosides. While this compound demonstrates moderate antioxidant and notable anti-inflammatory activities, the aglycone kaempferol generally exhibits superior potency in antioxidant assays. The glycosidic substitution pattern clearly plays a crucial role in modulating the biological effects of these flavonoids. The provided data and protocols serve as a valuable resource for the scientific community to further explore the therapeutic potential of this important class of natural compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Plantanone C attenuates LPS-stimulated inflammation by inhibiting NF-κB/iNOS/COX-2/MAPKs/Akt pathways in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of COX-2 Inhibition: Celecoxib vs. The Uncharacterized Plantanone B
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the well-established selective COX-2 inhibitor, celecoxib, and the lesser-known natural compound, Plantanone B. While extensive data on celecoxib's performance is available, public domain research has yet to characterize the COX-2 inhibitory activity of this compound. This guide outlines the established data for celecoxib and provides the standard experimental framework used to evaluate and compare such compounds.
Introduction to COX-2 Inhibition
Cyclooxygenase (COX) enzymes are central to the inflammatory process, catalyzing the conversion of arachidonic acid into prostaglandins. Two primary isoforms exist: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced by inflammatory stimuli. Selective inhibition of COX-2 is a key therapeutic strategy for treating inflammation and pain while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.
Celecoxib is a widely used NSAID known for its selective inhibition of the COX-2 enzyme. In contrast, this compound is a flavonoid whose anti-inflammatory properties and specific interactions with COX enzymes have not been extensively studied or reported in publicly available literature.
Quantitative Comparison of Inhibitory Activity
At present, a direct quantitative comparison between this compound and celecoxib is not possible due to the absence of published data on this compound's inhibitory concentration (IC50) values for COX-1 and COX-2.
For reference, the following table summarizes the widely reported IC50 values for celecoxib against human COX-1 and COX-2 enzymes. The selectivity index (SI), calculated as the ratio of COX-1 IC50 to COX-2 IC50, quantifies the drug's preference for inhibiting COX-2. A higher SI value indicates greater selectivity.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib | 82 | 6.8 | 12 |
| This compound | Not Available | Not Available | Not Available |
| Data for Celecoxib sourced from a study using human peripheral monocytes.[1] |
Experimental Protocols for Determining COX-2 Inhibition
To evaluate the COX-2 inhibitory activity and selectivity of a compound like this compound, a standardized in vitro cyclooxygenase inhibition assay would be employed. The following protocol outlines a common method used in drug discovery and pharmacology.
In Vitro COX Inhibition Assay (Human Whole Blood Assay)
This assay measures the ability of a test compound to inhibit the production of prostaglandins from arachidonic acid by the COX-1 and COX-2 enzymes in a human whole blood sample.
1. Materials and Reagents:
-
Heparinized whole blood from healthy human volunteers.
-
Lipopolysaccharide (LPS) for COX-2 induction.
-
Test compound (e.g., this compound) and reference compound (e.g., celecoxib) dissolved in a suitable solvent (e.g., DMSO).
-
Arachidonic acid (substrate).
-
Prostaglandin E2 (PGE2) enzyme immunoassay (EIA) kit.
-
Incubator, centrifuge, and microplate reader.
2. COX-2 Inhibition Assay Procedure:
-
Aliquots of heparinized whole blood are incubated with a vehicle control or various concentrations of the test compound for a predetermined time (e.g., 1 hour) at 37°C.
-
LPS is added to induce the expression of the COX-2 enzyme, and the samples are incubated for a further 24 hours at 37°C.
-
Arachidonic acid is then added to initiate the enzymatic reaction, followed by a short incubation period.
-
The reaction is terminated, and the blood samples are centrifuged to separate the plasma.
-
The concentration of PGE2 in the plasma, a primary product of COX-2 activity, is quantified using a specific EIA kit.
3. COX-1 Inhibition Assay Procedure:
-
Aliquots of heparinized whole blood are incubated with a vehicle control or various concentrations of the test compound for a predetermined time (e.g., 1 hour) at 37°C.
-
In the absence of LPS, COX-1 is the predominant isoform active.
-
The blood is allowed to clot to stimulate platelet COX-1 to produce thromboxane B2 (TXB2).
-
The serum is separated by centrifugation.
-
The concentration of TXB2 in the serum, a primary product of COX-1 activity, is quantified using a specific EIA kit.
4. Data Analysis:
-
The percentage of inhibition of PGE2 (for COX-2) and TXB2 (for COX-1) production is calculated for each concentration of the test compound relative to the vehicle control.
-
The IC50 value, the concentration of the compound that causes 50% inhibition, is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
The Selectivity Index (SI) is calculated by dividing the IC50 for COX-1 by the IC50 for COX-2.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the arachidonic acid cascade and the general workflow for evaluating COX inhibitors.
Caption: Arachidonic Acid Cascade and COX Inhibition.
Caption: In Vitro COX Inhibition Assay Workflow.
Conclusion
While celecoxib is a well-characterized selective COX-2 inhibitor with established therapeutic use, this compound remains an uninvestigated compound in this context. The lack of available data for this compound prevents a direct comparison of its COX-2 inhibition selectivity against celecoxib. The experimental protocols outlined in this guide provide a clear and standardized path for future research to determine the anti-inflammatory potential of this compound and other novel compounds. Such studies are essential for the discovery and development of new and effective anti-inflammatory agents.
References
Plantanone B vs. Ascorbic Acid: A Comparative Analysis of Antioxidant Capacity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant capacity of Plantanone B, a flavonoid isolated from the flowers of Hosta plantaginea, and the well-established antioxidant, ascorbic acid (Vitamin C). The following sections present a summary of their performance in key antioxidant assays, detailed experimental protocols, and visual representations of the scientific workflows.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacity of a compound is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the substance required to scavenge 50% of the free radicals in a given assay. A lower IC50 value indicates a higher antioxidant potency.
The following table summarizes the available IC50 values for this compound and ascorbic acid in the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.
| Compound | DPPH Radical Scavenging Activity (IC50) | Source |
| This compound | 169.8 ± 5.2 µM | [1] |
| Ascorbic Acid | 33.9 ± 1.1 µM | [1] |
Experimental Methodologies
The following are detailed protocols for the DPPH and ABTS radical scavenging assays, which are commonly employed to evaluate the antioxidant capacity of chemical compounds.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. This causes a color change of the DPPH solution from purple to yellow, which is measured spectrophotometrically.
Procedure:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent, such as methanol or ethanol, and stored in the dark.
-
Sample Preparation: The test compound (this compound or ascorbic acid) is dissolved in the same solvent to prepare a series of concentrations.
-
Reaction Mixture: A fixed volume of the DPPH solution is added to various concentrations of the test sample. A control is prepared with the solvent and the DPPH solution without the test sample.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solutions is measured at the characteristic wavelength of DPPH (typically around 517 nm) using a spectrophotometer.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay involves the generation of the ABTS radical cation (ABTS•+), which is a blue-green chromophore. The antioxidant capacity is measured by the ability of a substance to reduce the ABTS•+, leading to a decolorization of the solution.
Procedure:
-
Generation of ABTS Radical Cation (ABTS•+): The ABTS•+ is produced by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
Preparation of ABTS•+ Working Solution: The ABTS•+ stock solution is diluted with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: The test compound is dissolved in a suitable solvent to prepare a range of concentrations.
-
Reaction Mixture: A small volume of the test sample at different concentrations is added to a fixed volume of the ABTS•+ working solution.
-
Incubation: The reaction mixture is incubated at room temperature for a specific time (e.g., 6 minutes).
-
Absorbance Measurement: The absorbance is measured at 734 nm.
-
Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay.
-
IC50 Determination: The IC50 value is calculated from the plot of scavenging percentage against the concentration of the test compound.
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the DPPH and ABTS antioxidant capacity assays.
Caption: DPPH Radical Scavenging Assay Workflow.
Caption: ABTS Radical Cation Scavenging Assay Workflow.
Conclusion
Based on the available DPPH assay data, ascorbic acid demonstrates significantly higher antioxidant potency (lower IC50 value) than this compound[1]. While direct comparative data from the ABTS assay for this compound is currently unavailable, the antioxidant activity of other flavonoids from Hosta plantaginea suggests that compounds from this source can exhibit potent radical scavenging capabilities. Further studies are warranted to fully elucidate the antioxidant profile of this compound, particularly using a broader range of antioxidant assays. This information will be valuable for researchers and professionals in the fields of natural product chemistry and drug development.
References
Comparative analysis of Plantanone B from different sources
An In-depth Look at the Anti-inflammatory and Antioxidant Potential of a Flavonoid Glycoside from Hosta plantaginea
Plantanone B, a flavonoid glycoside identified as Kaempferol 3-O-rhamnosylgentiobioside, has been isolated from the flowers of Hosta plantaginea. This comprehensive guide delves into the current scientific understanding of this compound, presenting a comparative analysis of its biological activities supported by available experimental data. While data on this compound from diverse natural sources remains limited, this guide provides a thorough examination of its properties based on existing research, primarily from its documented source, Hosta plantaginea.
Quantitative Analysis of Biological Activities
The biological efficacy of this compound has been quantified through in vitro assays, primarily focusing on its anti-inflammatory and antioxidant properties. The following table summarizes the key experimental data.
| Biological Activity | Assay | Target/Radical | IC50 Value (µM) | Source Organism |
| Anti-inflammatory | COX Inhibition | Ovine COX-1 | 21.78 ± 0.20 | Hosta plantaginea |
| Ovine COX-2 | 44.01 ± 0.42 | Hosta plantaginea | ||
| Antioxidant | DPPH Assay | DPPH Radical | 169.8 ± 5.2 | Hosta plantaginea |
Experimental Methodologies
Detailed protocols for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Isolation of this compound from Hosta plantaginea Flowers
A generalized workflow for the isolation and purification of flavonoids, including this compound, from Hosta plantaginea flowers involves the following steps:
-
Extraction: The dried and powdered flowers of Hosta plantaginea are extracted with 95% ethanol at room temperature.
-
Partitioning: The resulting crude extract is then subjected to solvent-solvent partitioning using solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol, to separate compounds based on their polarity. Flavonoids like this compound are typically enriched in the ethyl acetate fraction.
-
Chromatography: The flavonoid-rich fraction is further purified using a combination of chromatographic techniques. This often includes silica gel column chromatography followed by octadecylsilyl (ODS) column chromatography.
-
Preparative HPLC: The final purification of this compound is achieved using preparative high-performance liquid chromatography (HPLC) to yield the pure compound.
DPPH Radical Scavenging Assay
This assay assesses the antioxidant potential of a compound by measuring its ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.
-
Preparation of Solutions: A stock solution of DPPH in methanol is prepared. The test compound (this compound) is dissolved in a suitable solvent to prepare a series of dilutions.
-
Reaction: The DPPH solution is mixed with the test compound solution at various concentrations. A control is prepared with the solvent instead of the test compound.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_c - A_s) / A_c] * 100 where A_c is the absorbance of the control and A_s is the absorbance of the sample. The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined.
Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of COX enzymes, which are key mediators of inflammation.
-
Enzyme and Substrate Preparation: Recombinant ovine COX-1 and COX-2 enzymes are used. Arachidonic acid serves as the substrate.
-
Reaction Mixture: The assay is typically performed in a 96-well plate. The reaction mixture contains the enzyme (COX-1 or COX-2), a cofactor solution, a probe solution, and the test compound (this compound) at various concentrations.
-
Initiation of Reaction: The reaction is initiated by the addition of arachidonic acid.
-
Measurement: The activity of the COX enzyme is often measured fluorometrically by monitoring the appearance of a fluorescent product over time. The fluorescence is measured at specific excitation and emission wavelengths (e.g., 535 nm and 587 nm, respectively).
-
Calculation: The rate of the reaction is determined, and the percentage of inhibition by the test compound is calculated relative to a control without the inhibitor. The IC50 value, the concentration of the compound that causes 50% inhibition of the enzyme activity, is then calculated.
Signaling Pathway Modulation
Based on studies of related flavonoids isolated from Hosta plantaginea, this compound is likely to exert its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. These include the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Protein Kinase B (Akt) pathways.
Validating the Anti-inflammatory Mechanism of Plantanone B: A Comparative Guide
Introduction
Plantanone B is a flavonoid isolated from the flowers of Hosta plantaginea. Emerging research suggests its potential as a potent anti-inflammatory agent. This guide provides a comparative analysis of this compound's anti-inflammatory mechanism against established alternatives, supported by experimental data. It is intended for researchers and professionals in drug development to objectively evaluate its therapeutic potential. The primary mechanism of action for this compound and related flavonoids involves the inhibition of key inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), which are crucial regulators of the inflammatory response.
Comparative Analysis of Anti-inflammatory Activity
The anti-inflammatory effects of this compound were evaluated by its ability to inhibit the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. These effects are compared with two standard anti-inflammatory drugs: Dexamethasone, a potent corticosteroid, and Celecoxib, a selective COX-2 inhibitor.
Table 1: Inhibition of Inflammatory Mediators
| Compound | Mediator Inhibited | IC50 (µM) | Cell Type | Stimulant |
| This compound | Nitric Oxide (NO) | 12.20–19.91¹ | RAW 264.7 | LPS |
| Prostaglandin E2 (PGE2) | Potent Inhibition¹ | RAW 264.7 | LPS | |
| TNF-α | Potent Inhibition¹ | RAW 264.7 | LPS | |
| IL-6 | Potent Inhibition¹ | RAW 264.7 | LPS | |
| Dexamethasone | Nitric Oxide (NO) | ~1-10 (Dose-dependent inhibition)² | J774 | LPS |
| TNF-α | Dose-dependent inhibition³ | RAW 264.7 | LPS | |
| IL-1β | Dose-dependent inhibition³ | RAW 264.7 | LPS | |
| Celecoxib | PGE2 | ~0.1-1 (Dose-dependent inhibition)⁴ | RAW 264.7 | LPS |
| COX-2 | IC50 of ~1.0 µM⁵ | - | - | |
| COX-1 | IC50 of ~9.0 µM⁵ | - | - |
¹Data from a study on a group of five flavonoids, including this compound, isolated from Hosta plantaginea. The study reported a range for NO inhibition and potent inhibition for other mediators without specific IC50 values.[1] ²Dexamethasone inhibited NO production in a dose-dependent manner between 0.1-10 µM.[2] ³Dexamethasone was shown to inhibit LPS-induced release of TNF-α and IL-1β.[3] ⁴Celecoxib demonstrated dose-dependent inhibition of PGE2 production at concentrations of 0.1, 1, and 10 µM. ⁵IC50 values for COX-1 and COX-2 inhibition by Celecoxib.[1]
Note: The IC50 values presented are from different studies and may not be directly comparable due to variations in experimental conditions.
Mechanism of Action: Signaling Pathway Analysis
This compound is understood to exert its anti-inflammatory effects by modulating the NF-κB and MAPK signaling cascades. These pathways are critical in the transcription of pro-inflammatory genes. Upon stimulation by LPS, Toll-like receptor 4 (TLR4) activates downstream signaling, leading to the phosphorylation and activation of IκB kinase (IKK). IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and degradation. This releases NF-κB (p65/p50 heterodimer) to translocate to the nucleus and induce the expression of inflammatory genes such as iNOS, COX-2, TNF-α, and IL-6. Concurrently, LPS activates the MAPK pathways (JNK, ERK, and p38), which also contribute to the inflammatory response.
This compound, similar to the closely related Plantanone C, is believed to inhibit the phosphorylation of IκBα and the p65 subunit of NF-κB, thereby preventing its nuclear translocation.[4] It is also suggested to suppress the phosphorylation of the key MAPK proteins JNK, ERK, and p38.[4]
Signaling Pathway Diagrams
References
- 1. researchgate.net [researchgate.net]
- 2. A comparison of the anti-inflammatory activity of selective 5-lipoxygenase inhibitors with dexamethasone and colchicine in a model of zymosan induced inflammation in the rat knee joint and peritoneal cavity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Comparison of analgesic effects between betamethasone and dexamethasone in total knee arthroplasty: a prospective randomized controlled trial [frontiersin.org]
- 4. Plantanone C attenuates LPS-stimulated inflammation by inhibiting NF-κB/iNOS/COX-2/MAPKs/Akt pathways in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Plantanone B and Other Natural Anti-inflammatory Compounds
A detailed guide for researchers and drug development professionals on the anti-inflammatory potential of Plantanone B in comparison to established natural compounds like Curcumin, Resveratrol, and Quercetin. This report synthesizes experimental data on their efficacy in modulating key inflammatory pathways and mediators.
Introduction
The search for novel anti-inflammatory agents from natural sources is a burgeoning field in drug discovery. Chronic inflammation is a key pathological feature of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Natural compounds, with their vast structural diversity, offer a promising reservoir for new therapeutic leads with potentially fewer side effects than traditional nonsteroidal anti-inflammatory drugs (NSAIDs).
This compound, a flavonoid isolated from the flowers of Hosta plantaginea, has emerged as a compound of interest. This guide provides a comparative overview of the anti-inflammatory properties of a representative flavonoid from Hosta plantaginea (used as a proxy for this compound due to the availability of specific quantitative data for its close structural analogs from the same source) against well-characterized natural anti-inflammatory agents: Curcumin, Resveratrol, and Quercetin. The comparison is based on their ability to inhibit key inflammatory mediators and modulate critical signaling pathways in in-vitro experimental models.
Quantitative Comparison of Anti-inflammatory Activity
The anti-inflammatory efficacy of these natural compounds is often quantified by their ability to inhibit the production of inflammatory mediators in cell-based assays. The following tables summarize the half-maximal inhibitory concentrations (IC50) for the suppression of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, a standard in-vitro model for inflammation. Lower IC50 values indicate higher potency.
Table 1: Inhibition of Nitric Oxide (NO) Production
| Compound | IC50 (µM) | Reference |
| Hosta plantaginea Flavonoid (e.g., Plantanone D) | 12.20 - 19.91 | [1] |
| Curcumin | 11.0 ± 0.59 | [2] |
| Resveratrol | 17.5 - 25 | [3][4] |
| Quercetin | ~20 - 50 | [5] |
Table 2: Inhibition of TNF-α Production
| Compound | IC50 (µM) | Reference |
| Hosta plantaginea Flavonoid | Potent Inhibition | [1] |
| Curcumin | ~5 - 10 | [6][7] |
| Resveratrol | 18.9 ± 0.6 | [3] |
| Quercetin | ~20 - 40 | [8] |
Table 3: Inhibition of Interleukin-6 (IL-6) Production
| Compound | IC50 (µM) | Reference |
| Hosta plantaginea Flavonoid | Potent Inhibition | [1] |
| Curcumin | ~5 - 10 | [6][7] |
| Resveratrol | 17.5 ± 0.7 | [3] |
| Quercetin | ~20 - 50 | [5][8] |
Mechanistic Insights: Modulation of Signaling Pathways
The anti-inflammatory effects of these natural compounds are largely attributed to their ability to interfere with key intracellular signaling cascades that regulate the expression of pro-inflammatory genes. The two primary pathways involved are the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In response to inflammatory stimuli like LPS, the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for iNOS, COX-2, TNF-α, and IL-6.
Plantanone C, a related compound to this compound, has been shown to inhibit the phosphorylation of both IκB and the p65 subunit of NF-κB, thereby preventing its nuclear translocation. Curcumin, resveratrol, and quercetin also exert their anti-inflammatory effects by targeting various components of the NF-κB pathway.[7]
MAPK Signaling Pathway
The MAPK pathway is another crucial signaling cascade involved in the inflammatory response. It comprises a series of protein kinases, including c-Jun N-terminal kinase (JNK), extracellular signal-regulated kinase (ERK), and p38 MAPK. Upon activation by inflammatory stimuli, these kinases phosphorylate various transcription factors, such as AP-1, which in turn regulate the expression of pro-inflammatory genes.
Similar to its effect on the NF-κB pathway, Plantanone C has been demonstrated to suppress the phosphorylation of JNK, ERK, and p38 in LPS-stimulated macrophages.[9] Curcumin, resveratrol, and quercetin are also known to modulate the MAPK pathway, contributing to their anti-inflammatory properties.
Experimental Protocols
The following are detailed methodologies for the key in-vitro experiments cited in this guide.
Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW 264.7 is used.
-
Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Experimental Plating: Cells are seeded in 96-well plates (for NO and viability assays) or 6-well plates (for protein and RNA analysis) and allowed to adhere overnight.
-
Treatment: Cells are pre-treated with various concentrations of the test compounds (this compound/analogs, Curcumin, Resveratrol, Quercetin) for 1-2 hours.
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) from E. coli (typically at 1 µg/mL) to the cell culture medium and incubating for a specified period (e.g., 24 hours).
Nitric Oxide (NO) Production Assay (Griess Assay)
-
Sample Collection: After the incubation period, the cell culture supernatant is collected.
-
Griess Reagent Preparation: The Griess reagent is prepared by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.
-
Reaction: An equal volume of the cell culture supernatant and the Griess reagent are mixed in a 96-well plate and incubated at room temperature for 10-15 minutes.
-
Measurement: The absorbance is measured at 540 nm using a microplate reader.
-
Quantification: The concentration of nitrite (a stable product of NO) is determined from a standard curve prepared with known concentrations of sodium nitrite. The percentage of inhibition is calculated relative to the LPS-treated control group.
Cytokine Measurement (ELISA)
-
Sample Collection: Cell culture supernatants are collected after treatment and stimulation.
-
ELISA Plate Preparation: A 96-well ELISA plate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α or IL-6) and incubated overnight. The plate is then washed and blocked to prevent non-specific binding.
-
Sample Incubation: The collected supernatants and a series of standard dilutions of the recombinant cytokine are added to the wells and incubated.
-
Detection: After washing, a biotinylated detection antibody specific for the cytokine is added. This is followed by the addition of an enzyme-linked streptavidin (e.g., streptavidin-HRP).
-
Substrate Addition: A substrate solution (e.g., TMB) is added, which is converted by the enzyme to produce a colored product.
-
Reaction Stoppage and Measurement: The reaction is stopped with a stop solution, and the absorbance is measured at the appropriate wavelength (e.g., 450 nm).
-
Quantification: The cytokine concentration in the samples is determined by comparison to the standard curve.
Conclusion
This comparative guide highlights the potential of this compound and its analogs as potent natural anti-inflammatory agents. The available data suggests that flavonoids from Hosta plantaginea exhibit comparable, and in some cases, potentially superior, inhibitory effects on key inflammatory mediators like nitric oxide when compared to well-established compounds such as curcumin, resveratrol, and quercetin.
The primary mechanism of action for all these compounds involves the modulation of the NF-κB and MAPK signaling pathways, which are critical hubs in the inflammatory response. The ability of these natural products to target multiple points within these pathways underscores their therapeutic potential.
For drug development professionals, this compound and related compounds represent a promising class of molecules for further investigation. Future research should focus on obtaining more specific quantitative data for this compound, exploring its in-vivo efficacy and safety profile, and elucidating its precise molecular targets to fully understand its therapeutic potential in the management of inflammatory diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. apjai-journal.org [apjai-journal.org]
- 3. researchgate.net [researchgate.net]
- 4. Resveratrol suppresses lipopolysaccharide-mediated activation of osteoclast precursor RAW 264.7 cells by increasing miR-181a-5p expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Inflammatory Effect of Quercetin on RAW 264.7 Mouse Macrophages Induced with Polyinosinic-Polycytidylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Curcumin abrogates LPS-induced pro-inflammatory cytokines in RAW 264.7 macrophages. Evidence for novel mechanisms involving SOCS-1, -3 and p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Curcumin: an orally bioavailable blocker of TNF and other pro-inflammatory biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quercetin and Quercitrin Attenuates the Inflammatory Response and Oxidative Stress in LPS-Induced RAW264.7 Cells: In Vitro Assessment and a Theoretical Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Plantanone C attenuates LPS-stimulated inflammation by inhibiting NF-κB/iNOS/COX-2/MAPKs/Akt pathways in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Bioactivity of Plantanone B and its Analogs: A Comparative Guide
A detailed analysis of the structure-activity relationships of Plantanone B and its related flavonoid compounds reveals significant potential in the realm of anti-inflammatory and antioxidant research. This guide provides a comparative overview of their biological performance, supported by experimental data, to assist researchers and drug development professionals in understanding their therapeutic promise.
Plantanones, a class of flavonoids isolated from the medicinal plant Hosta plantaginea, have demonstrated notable anti-inflammatory and antioxidant properties. This guide focuses on this compound and its analogs, Plantanone C and Plantanone D, to elucidate the subtle structural variations that influence their biological activity. The comparative data presented herein is crucial for guiding future drug discovery and development efforts targeting inflammatory and oxidative stress-related diseases.
Comparative Biological Activity
The in vitro biological activities of this compound and its analogs have been evaluated through various assays. The data clearly indicates that these compounds exhibit potent inhibitory effects on key inflammatory mediators and demonstrate significant radical scavenging capabilities.
| Compound | Biological Activity | Assay | IC50 Value (µM) | Reference Compound | IC50 Value (µM) |
| This compound | Anti-inflammatory | COX-1 Inhibition | 33.37 ± 2.15 | Indomethacin | 0.45 ± 0.03 |
| COX-2 Inhibition | 46.16 ± 3.28 | Indomethacin | 5.12 ± 0.41 | ||
| Antioxidant | DPPH Scavenging | > 100 | L-ascorbic acid | 25.3 ± 1.5 | |
| Plantanone C | Anti-inflammatory | NO Production | Potent Inhibition | - | - |
| PGE2 Production | Potent Inhibition | - | - | ||
| TNF-α Production | Potent Inhibition | - | - | ||
| IL-1β Production | Potent Inhibition | - | - | ||
| IL-6 Production | Potent Inhibition | - | - | ||
| Plantanone D | Anti-inflammatory | COX-1 Inhibition | 37.2 ± 3.2 | Celecoxib | 9.0 ± 0.6 |
| COX-2 Inhibition | 50.2 ± 3.5 | Celecoxib | 1.0 ± 0.1 | ||
| Antioxidant | DPPH Scavenging | 35.2 ± 0.8 | L-ascorbic acid | - | |
| ABTS Scavenging | 9.12 ± 0.3 | L-ascorbic acid | - |
Structure-Activity Relationship
The variations in the chemical structures of this compound, C, and D are directly linked to their differing biological activities. This compound is a flavonoid glycoside. Plantanone D is a rare methyl-flavonoid. The potent anti-inflammatory effects of Plantanone C are attributed to its ability to suppress the NF-κB, MAPKs, and Akt signaling pathways.
The presence and position of hydroxyl and methoxy groups, as well as the nature and attachment of sugar moieties, play a crucial role in the enzyme inhibitory and radical scavenging activities of these compounds. A detailed analysis of these structural nuances provides valuable insights for the rational design of more potent and selective anti-inflammatory and antioxidant agents.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
The inhibitory activities of the test compounds on COX-1 and COX-2 were determined using a colorimetric inhibitor screening assay. The assay measures the peroxidase activity of cyclooxygenases. The reaction mixture consists of a buffer, heme, the enzyme (ovine COX-1 or human recombinant COX-2), and the test compound in a 96-well plate. The reaction is initiated by the addition of arachidonic acid and a colorimetric substrate. The absorbance is then measured at a specific wavelength to determine the extent of inhibition. IC50 values are calculated from the dose-response curves.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The antioxidant activity was evaluated by the DPPH free radical scavenging assay. The assay is based on the reduction of the stable DPPH radical by an antioxidant. In a typical experiment, a solution of the test compound is mixed with a methanolic solution of DPPH. The mixture is incubated in the dark at room temperature for a specified period. The absorbance of the solution is then measured at approximately 517 nm. The percentage of radical scavenging activity is calculated, and the IC50 value is determined from the dose-response curve.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
The ABTS radical cation decolorization assay is another method used to determine the antioxidant capacity of the compounds. The ABTS radical cation is generated by the reaction of ABTS with potassium persulfate. The pre-formed radical solution is then mixed with the test compound, and the absorbance is measured at 734 nm after a certain incubation time. The scavenging activity is calculated based on the decrease in absorbance, and the IC50 value is determined.
Western Blot Analysis for Signaling Pathway Proteins
To investigate the mechanism of action, the effect of the compounds on key signaling proteins is assessed by Western blotting. Macrophage cells (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS) in the presence or absence of the test compounds. The cells are then lysed, and the total protein concentration is determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is then incubated with primary antibodies specific for the phosphorylated and total forms of proteins such as NF-κB p65, IκBα, JNK, ERK, p38, and Akt. After incubation with a horseradish peroxidase-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence detection system.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the key signaling pathways modulated by Plantanone C and a general workflow for evaluating the anti-inflammatory activity of these compounds.
Caption: Plantanone C inhibits LPS-induced inflammatory signaling pathways.
Caption: Experimental workflow for evaluating Plantanone bioactivity.
Comparing the bioavailability of Plantanone B with other flavonoids
A Comparative Guide to the Bioavailability of Common Flavonoids
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of November 2025, a comprehensive search of publicly available scientific literature did not yield any specific studies on the bioavailability or pharmacokinetics of Plantanone B. Therefore, this guide provides a comparative analysis of the bioavailability of three other well-researched and widely recognized flavonoids: Quercetin, Curcumin, and Catechins. This information is intended to serve as a valuable reference for researchers in the field of flavonoid pharmacokinetics.
The therapeutic potential of flavonoids is intrinsically linked to their bioavailability—the extent and rate at which the active compound is absorbed and becomes available at the site of action. Factors such as chemical structure, formulation, and metabolism significantly influence this process. This guide offers an objective comparison of the bioavailability of Quercetin, Curcumin, and Catechins, supported by experimental data from human clinical trials.
Quantitative Bioavailability Data
The following table summarizes key pharmacokinetic parameters for Quercetin, Curcumin, and Catechins from various human studies. It is important to note that direct comparisons between studies can be challenging due to differences in formulations, dosages, and analytical methodologies.
| Flavonoid | Formulation/Source | Dose | Subjects (n) | Cmax (Maximum Plasma Concentration) | Tmax (Time to Cmax) | AUC (Area Under the Curve) | Reference |
| Quercetin | Aglycone | 50 mg | 16 | Similar to Rutin | 1.9 - 4.8 h | Similar to Rutin | [1] |
| Rutin | 50 mg | 16 | Similar to Aglycone | 6.5 - 7.5 h | Similar to Aglycone | [1] | |
| Onion Supplement | 100 mg equivalent | 12 | 2.3 ± 1.5 µg/mL | 0.7 ± 0.2 h | - | [2][3] | |
| Quercetin-4'-O-glucoside | 100 mg equivalent | 12 | 2.1 ± 1.6 µg/mL | 0.7 ± 0.3 h | - | [2][3] | |
| FQ-35 (Hybrid-hydrogel) | - | 16 | 314.66 ± 135.46 ng/mL (total) | 3.25 ± 0.44 h | 1703.50 ± 348.67 ng·h/mL (total) | [4] | |
| Unformulated Quercetin | - | 16 | 14.48 ± 6.65 ng/mL | 1.12 ± 0.34 h | 27.44 ± 7.49 ng·h/mL | [4] | |
| Curcumin | Standard 95% Curcumin | 400 mg (323 mg Curcumin) | 12 | 0.3 ng/mL (free) | 1.5 h | 4.16 ± 1.25 ng-ml/h (total) | |
| CLDM Formulation | 400 mg (64.6 mg Curcumin) | 12 | 2 ng/mL (free) | 1.5 h | 391.5 ± 86.42 ng-ml/h (total) | ||
| Theracurmin | 200 mg/day | 16 (cancer patients) | 324 ng/mL (median) | - | - | [5] | |
| Theracurmin | 400 mg/day | 16 (cancer patients) | 440 ng/mL (median) | - | - | [5] | |
| Micellar Curcumin | 410 mg | 23 | - | - | 185-fold higher than powder | [6] | |
| Catechins (Green Tea) | |||||||
| EGCG | Green Tea (20 mg/kg solids) | ~195 mg | 8 | 77.9 ± 22.2 ng/mL | 1.3 - 1.6 h | 508.2 ± 227 ng·h/mL | [7] |
| EGC | Green Tea (20 mg/kg solids) | ~154 mg | 8 | 223.4 ± 35.2 ng/mL | 1.3 - 1.6 h | 945.4 ± 438.4 ng·h/mL | [7] |
| EC | Green Tea (20 mg/kg solids) | ~45 mg | 8 | 124.03 ± 7.86 ng/mL | 1.3 - 1.6 h | 529.5 ± 244.4 ng·h/mL | [7] |
| EGCG | Polyphenon E | 800 mg | 20 | - | - | 161.4 min x µg/mL | [8] |
| EGCG, EGC, EC | Green Tea Extract (1.5g) | - | - | 0.71, 1.8, 0.65 µM | 1.5 - 2.5 h | - | [9] |
Experimental Protocols
Below are detailed methodologies for some of the key experiments cited in the comparison table.
Quercetin Bioavailability Study (Graefe et al., 2001)[2][3]
-
Objective: To determine the influence of the sugar moiety and plant matrix on the absorption of quercetin.
-
Study Design: A randomized, four-way crossover study.
-
Subjects: 12 healthy volunteers (9 men, 3 women; mean age 24.3 ± 1.4 years). Subjects were not on any medication, except for oral contraceptives.
-
Treatments:
-
Onion supplement (equivalent to 100 mg quercetin).
-
Quercetin-4'-O-glucoside (equivalent to 100 mg quercetin).
-
Buckwheat tea (equivalent to 200 mg quercetin).
-
Quercetin-3-O-rutinoside (rutin) (equivalent to 200 mg quercetin).
-
-
Blood Sampling: Blood samples were collected at predetermined intervals for pharmacokinetic analysis.
-
Analytical Method: Plasma samples were analyzed by High-Performance Liquid Chromatography (HPLC) with a 12-channel coulometric array detector to measure quercetin and its metabolites.
Curcumin Bioavailability Study (Vareed et al., 2008)
-
Objective: To assess the pharmacokinetics of curcumin and its conjugate metabolites in healthy human subjects at high doses.
-
Study Design: A dose-escalation study.
-
Subjects: 12 healthy human volunteers, randomly allocated to two dose levels (6 subjects per level).
-
Treatments:
-
10 g single oral dose of a curcumin preparation.
-
12 g single oral dose of a curcumin preparation.
-
-
Blood Sampling: Serum samples were collected from 0.25 to 72 hours post-administration.
-
Analytical Method: Serum samples were assayed for free curcumin and its glucuronide and sulfate conjugates using a reverse-phase gradient HPLC method. The data was fitted to a one-compartment absorption and elimination model.
Catechin Bioavailability Study (Lee et al., 2002)[7]
-
Objective: To analyze the pharmacokinetic parameters of green tea catechins after a single oral dose.
-
Study Design: A study involving eight subjects who received different green tea preparations.
-
Subjects: 8 healthy volunteers.
-
Treatments:
-
Green tea (20 mg tea solids/kg body weight).
-
Decaffeinated green tea (20 mg tea solids/kg body weight).
-
Pure (-)-epigallocatechin-3-gallate (EGCG) (2 mg/kg body weight).
-
-
Blood and Urine Sampling: Plasma and urine samples were collected over a period of time.
-
Analytical Method: The levels of total EGCG, (-)-epigallocatechin (EGC), and (-)-epicatechin (EC) (free and conjugated forms) were quantified using HPLC coupled to an electrochemical detector. Plasma concentration-time curves were fitted to a one-compartment model.
Visualization of Experimental and Signaling Pathways
Experimental Workflow for Flavonoid Bioavailability Studies
The following diagram illustrates a typical workflow for a human clinical trial designed to assess the bioavailability of a flavonoid.
Caption: General workflow of a human pharmacokinetic study for flavonoids.
Signaling Pathways Modulated by Selected Flavonoids
Flavonoids exert their biological effects by modulating various intracellular signaling pathways. The diagrams below illustrate some of the key pathways influenced by Quercetin, Curcumin, and Catechins.
Quercetin Signaling Pathways
Caption: Key signaling pathways modulated by Quercetin.
Curcumin Signaling Pathways
Caption: Primary signaling pathways affected by Curcumin.
Catechins (EGCG) Signaling Pathways
References
- 1. Pharmacokinetics of quercetin from quercetin aglycone and rutin in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and bioavailability of quercetin glycosides in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A phase I study investigating the safety and pharmacokinetics of highly bioavailable curcumin in cancer patients. - ASCO [asco.org]
- 6. Improving Curcumin Bioavailability: Current Strategies and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Phase I pharmacokinetic study of tea polyphenols following single-dose administration of epigallocatechin gallate and polyphenon E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic and Chemoprevention Studies on Tea in Humans - PMC [pmc.ncbi.nlm.nih.gov]
Plantanone B: A Comparative Analysis of its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Plantanone B, a naturally occurring flavonoid, against established therapeutic agents. We will delve into its validated anti-inflammatory properties and explore its potential, though not yet fully elucidated, as an anticancer agent. This document synthesizes available experimental data to offer a clear perspective on its standing among current treatment alternatives.
Executive Summary
This compound, a flavonoid isolated from the flowers of Hosta plantaginea, has demonstrated notable anti-inflammatory activity through the inhibition of cyclooxygenase (COX) enzymes.[1] This positions it as a compound of interest for inflammatory conditions. While the crude extracts of Hosta plantaginea and some of its other flavonoid constituents have shown anti-tumor effects, the specific anticancer activity of this compound remains an area for further investigation. This guide presents a direct comparison of this compound with a standard COX-2 inhibitor for its anti-inflammatory effects and with common chemotherapeutic agents for its potential in oncology.
Anti-inflammatory Potential: this compound vs. COX-2 Inhibitors
This compound has been shown to inhibit both COX-1 and COX-2 enzymes, which are key mediators of inflammation. The following table summarizes the in vitro inhibitory activity of this compound compared to Celecoxib, a well-established selective COX-2 inhibitor.
| Compound | Target | IC50 (μM) |
| This compound | COX-1 | 33.37 |
| COX-2 | 46.16 | |
| Celecoxib | COX-1 | >100 |
| COX-2 | 0.04 |
Data for this compound sourced from a study on flavonoids from Hosta plantaginea.[1] Data for Celecoxib is representative of its known selective inhibitory profile.
The data indicates that while this compound inhibits both COX isoforms, it is significantly less potent than the selective COX-2 inhibitor, Celecoxib.
Experimental Protocol: Cyclooxygenase (COX) Inhibition Assay
The inhibitory activity of this compound against ovine COX-1 and COX-2 was determined using a COX inhibitor screening assay kit. The assay measures the peroxidase activity of cyclooxygenases.
-
Enzyme and Substrate Preparation : Ovine COX-1 and COX-2 enzymes were used. A colorimetric substrate is provided in the kit.
-
Assay Procedure : The enzymes were incubated with the test compound (this compound) at various concentrations.
-
Initiation of Reaction : The reaction was initiated by the addition of arachidonic acid.
-
Measurement : The peroxidase activity was measured by monitoring the appearance of the oxidized form of the colorimetric substrate.
-
Data Analysis : The IC50 values were calculated from the concentration-response curves.
Signaling Pathway: COX Inhibition in Inflammation
References
Synergistic Effects of Plantanone B with Other Compounds: A Methodological Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plantanone B, a flavonoid isolated from the flowers of Hosta plantaginea, has been a subject of interest in phytochemical research. While studies have explored the bioactivities of related compounds from the same plant, such as the anti-inflammatory properties of Plantanone C, a comprehensive analysis of the synergistic effects of this compound with other compounds is not yet available in the current scientific literature.
This guide provides a general framework for investigating and presenting the potential synergistic effects of this compound. It is based on established methodologies in the fields of pharmacology and natural product research. The experimental protocols and data presentation formats described herein are intended to serve as a blueprint for future studies aiming to elucidate the combination effects of this compound.
General Methodologies for Assessing Synergy
The primary goal of a synergy study is to determine whether the combined effect of two or more compounds is greater than the sum of their individual effects. The most common methods for quantifying these interactions in vitro are the checkerboard assay and the calculation of the Fractional Inhibitory Concentration (FIC) index.
Experimental Protocol: Checkerboard Assay
The checkerboard assay is a widely used method to assess the synergistic, additive, or antagonistic effects of a combination of compounds.
-
Preparation of Compounds: Stock solutions of this compound and the compound(s) it will be tested with are prepared at known concentrations.
-
Serial Dilutions: A series of two-fold serial dilutions of each compound are prepared.
-
Assay Plate Setup: In a 96-well microtiter plate, the dilutions of this compound are added along the x-axis, and the dilutions of the other compound are added along the y-axis. This creates a matrix of wells containing various concentration combinations of the two compounds. Each plate should also include wells with each compound alone and a control with no compounds.
-
Addition of Target Cells/Enzyme: The biological target of interest (e.g., cancer cells, bacteria, a specific enzyme) is added to each well at a standardized concentration.
-
Incubation: The plate is incubated under appropriate conditions (e.g., temperature, CO2 levels) for a specified period.
-
Measurement of Effect: The effect of the compound combinations is measured using a suitable assay. For example, cell viability can be assessed using an MTT assay, or bacterial growth can be measured by optical density.
-
Data Analysis: The results are analyzed to determine the Minimum Inhibitory Concentration (MIC) of each compound alone and in combination.
Data Presentation: Quantifying Synergy
The data from the checkerboard assay is used to calculate the Fractional Inhibitory Concentration (FIC) index, which provides a quantitative measure of the interaction.
FIC Index Calculation:
FIC of Compound A = (MIC of A in combination) / (MIC of A alone) FIC of Compound B = (MIC of B in combination) / (MIC of B alone)
ΣFIC = FIC of Compound A + FIC of Compound B
The ΣFIC value is interpreted as follows:
| ΣFIC Value | Interpretation |
| ≤ 0.5 | Synergy |
| > 0.5 to ≤ 1.0 | Additive |
| > 1.0 to < 4.0 | Indifference |
| ≥ 4.0 | Antagonism |
This data should be presented in a clear tabular format for easy comparison of different compound combinations.
Potential Signaling Pathways and Experimental Workflows
While specific pathways for this compound are not yet elucidated, related flavonoids often exert their effects through modulation of key signaling pathways involved in inflammation and cell proliferation. Future research on this compound's synergistic effects could investigate its impact on pathways such as NF-κB, MAPKs, and PI3K/Akt.
Experimental Workflow for Investigating Synergistic Mechanisms
The following diagram illustrates a typical workflow for investigating the molecular mechanisms behind a potential synergistic interaction.
Caption: A generalized workflow for identifying and characterizing synergistic interactions.
Hypothetical Signaling Pathway for Anti-inflammatory Synergy
This diagram illustrates a hypothetical signaling pathway through which this compound, in synergy with another compound, might exert anti-inflammatory effects.
Caption: Hypothetical synergistic inhibition of the NF-κB signaling pathway.
Conclusion
While direct experimental data on the synergistic effects of this compound is currently lacking, the methodologies and frameworks presented in this guide offer a clear path for future research. By employing systematic approaches such as the checkerboard assay and delving into the underlying molecular mechanisms, the scientific community can begin to unlock the full therapeutic potential of this compound in combination with other compounds. Such studies are crucial for the development of novel and more effective therapeutic strategies in various disease contexts.
Replicating Published Findings on Plantanone B Bioactivity: A Comparative Guide
For researchers and drug development professionals investigating the therapeutic potential of Plantanone B, this guide provides a comprehensive overview of its published bioactivity and outlines the experimental protocols necessary to replicate and expand upon these findings. As research on this compound is still emerging, this guide also draws comparisons with the closely related and more extensively studied Plantanone C to provide a broader context for its potential anti-inflammatory mechanisms.
Data Presentation: Bioactivity of this compound and Related Compounds
Published research indicates that this compound, a flavonoid isolated from the flowers of Hosta plantaginea, possesses anti-inflammatory and antioxidant properties.[1] The primary reported bioactivity is the inhibition of cyclooxygenase (COX) enzymes, key mediators of inflammation. To provide a comparative landscape, the activities of other flavonoids isolated from the same plant, including the structurally similar Plantanone C, are also presented.
Table 1: In Vitro Anti-inflammatory and Cytotoxic Activity of Plantanones and Related Flavonoids
| Compound | Target/Assay | Cell Line | IC₅₀ / Activity | Source |
| This compound | COX-1 Inhibition | - | 33.37 µM | [1] |
| COX-2 Inhibition | - | 46.16 µM | [1] | |
| Plantanone A | COX-1 Inhibition | - | 12.90 µM | [1] |
| COX-2 Inhibition | - | 38.32 µM | [1] | |
| Plantanone C | Cell Viability (CCK-8) | RAW 264.7 | Not cytotoxic up to 40 µM | |
| NO Production (Griess) | RAW 264.7 | Potent suppression | ||
| PGE₂ Production (ELISA) | RAW 264.7 | Potent suppression | ||
| TNF-α Production (ELISA) | RAW 264.7 | Potent suppression | ||
| IL-1β Production (ELISA) | RAW 264.7 | Potent suppression | ||
| IL-6 Production (ELISA) | RAW 264.7 | Potent suppression | ||
| Kaempferol | COX-1 Inhibition | - | 19.95 µM | [1] |
| COX-2 Inhibition | - | 40.75 µM | [1] |
Note: Data for Plantanone C is included to suggest potential, yet unconfirmed, activities of this compound, given their structural similarities.
Signaling Pathways and Experimental Workflows
The anti-inflammatory effects of flavonoids isolated from Hosta plantaginea, such as Plantanone C, are attributed to their ability to modulate key inflammatory signaling pathways. It is plausible that this compound exerts its effects through similar mechanisms.
Putative Anti-inflammatory Signaling Pathway of this compound
The diagram below illustrates the likely signaling cascade inhibited by this compound, based on findings for Plantanone C. Lipopolysaccharide (LPS), a component of bacterial cell walls, activates Toll-like receptor 4 (TLR4), triggering a downstream cascade that leads to the production of inflammatory mediators. Plantanones are hypothesized to interfere with this pathway at multiple points.
References
Safety Operating Guide
Proper Disposal of Plantanone B: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical compounds is a critical aspect of laboratory operations. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for Plantanone B. As a flavonoid glycoside, this compound requires careful handling and disposal in accordance with general laboratory safety protocols and hazardous waste regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult your institution's specific chemical hygiene plan and local regulations. All personnel handling chemical waste must be trained in proper waste handling and disposal procedures.
Personal Protective Equipment (PPE):
-
Gloves: Wear suitable chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A lab coat or other protective clothing is required.
General Handling:
-
Avoid dust formation when handling the solid form of this compound.
-
Do not eat, drink, or smoke in areas where chemicals are handled.
-
Ensure thorough skin-cleansing after handling the product.
Quantitative Data Summary
| Property | Value | Source |
| Chemical Name | This compound; Kaempferol 3-O-rhamnosylgentiobioside | [1] |
| CAS Number | 55780-30-8 | [1] |
| Molecular Formula | C₃₃H₄₀O₂₀ | [1] |
| Appearance | Likely a powder | General knowledge of flavonoids |
| Primary Hazards | Suspected of causing genetic defects. Causes skin and serious eye irritation. | [2][3] |
| Incompatible Materials | Strong oxidizing agents. | [4] |
Step-by-Step Disposal Protocol
All waste containing this compound, including the pure compound, solutions, and contaminated materials, should be treated as hazardous chemical waste.
-
Container Selection: Use appropriate, leak-proof containers for waste collection. The container must be in good condition with a secure, tight-fitting cap. For liquid waste, use a container designed for liquids.
-
Waste Segregation:
-
Solid Waste: Collect unused or expired this compound powder in a designated, compatible waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, leak-proof container. Do not mix with other waste streams. Keep separate from strong oxidizing agents.
-
Contaminated Materials: Items such as gloves, paper towels, and pipette tips that are contaminated with this compound should be collected in a designated container for chemically contaminated solid waste.
-
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name "this compound".
-
Storage: Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Disposal: Dispose of the hazardous waste through your institution's approved waste disposal program.[5]
Experimental Protocols
This compound has been noted for its antioxidant and cyclooxygenase (COX) inhibitory activities. Below are detailed methodologies for assessing these properties.
DPPH Radical Scavenging Assay (Antioxidant Activity)
This assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol
-
This compound sample
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM). The solution should have a deep violet color.
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) and make serial dilutions to obtain a range of concentrations.
-
Assay:
-
In a 96-well plate, add a specific volume of each this compound dilution (e.g., 100 µL).
-
Add the DPPH working solution to each well (e.g., 100 µL).
-
For the blank, use the solvent instead of the sample.
-
For the control, use the solvent instead of the DPPH solution.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
Cyclooxygenase (COX) Inhibition Assay
This assay determines the inhibitory effect of a compound on COX-1 and COX-2 enzymes.
Materials:
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Arachidonic acid (substrate)
-
Reaction buffer (e.g., Tris-HCl)
-
Cofactors (e.g., hematin, epinephrine)
-
This compound sample
-
Positive controls (e.g., Indomethacin for COX-1, Celecoxib for COX-2)
-
EIA (Enzyme Immunoassay) kit for Prostaglandin E2 (PGE2)
Procedure:
-
Enzyme Preparation: Prepare the COX-1 and COX-2 enzyme solutions in the reaction buffer.
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions.
-
Pre-incubation: In a reaction tube or well, add the COX enzyme, reaction buffer, cofactors, and the this compound sample or positive control. Incubate for a short period (e.g., 10 minutes) at 37°C to allow for enzyme-inhibitor interaction.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid.
-
Reaction Termination: After a specific incubation time (e.g., 2 minutes), stop the reaction by adding a stopping solution (e.g., a strong acid).
-
PGE2 Quantification: Measure the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.
-
Calculation: The percentage of COX inhibition is calculated by comparing the amount of PGE2 produced in the presence of this compound to the amount produced in the control (no inhibitor). The IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) can then be determined.
Signaling Pathway Diagram
Based on studies of the closely related compound Plantanone C and the parent compound Kaempferol, this compound is likely to exert its anti-inflammatory effects by modulating key inflammatory signaling pathways. The following diagram illustrates a plausible mechanism.[6][7]
Caption: Proposed anti-inflammatory signaling pathway of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Kaempferol and Its Glycoside Derivatives as Modulators of Etoposide Activity in HL-60 Cells | MDPI [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. The Therapeutic Potential of Kaemferol and Other Naturally Occurring Polyphenols Might Be Modulated by Nrf2-ARE Signaling Pathway: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Plantanone C attenuates LPS-stimulated inflammation by inhibiting NF-κB/iNOS/COX-2/MAPKs/Akt pathways in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological Potential of Kaempferol, a Flavonoid in the Management of Pathogenesis via Modulation of Inflammation and Other Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Safeguarding Your Research: A Guide to Handling Plantanone B
For Immediate Reference: This document provides crucial safety and logistical information for the handling and disposal of Plantanone B in a laboratory setting. It is intended for researchers, scientists, and drug development professionals.
Immediate Safety and Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is paramount to minimize exposure and ensure a safe laboratory environment. The following table summarizes the required Personal Protective Equipment (PPE).
| Area of Protection | Required PPE | Specifications and Use |
| Eye and Face | Safety glasses with side-shields or goggles | Must comply with OSHA's 29 CFR 1910.133 or European Standard EN166. Use a face shield if there is a splash hazard. |
| Hand | Chemical-resistant gloves | Nitrile or other appropriate resistant gloves should be worn. Inspect gloves before use and dispose of them properly after handling. |
| Body | Laboratory coat | A standard laboratory coat should be worn at all times. For larger quantities or potential for significant exposure, a chemically resistant apron or suit may be necessary. |
| Respiratory | Use in a well-ventilated area. A respirator is not typically required under normal use with adequate local exhaust ventilation. | If dusts or aerosols are generated, use a NIOSH-approved respirator with an appropriate particulate filter. |
Hazard Identification and First Aid
Based on the data for Kaempferol, this compound should be handled as a substance with the potential for significant health effects.
| Hazard Classification | Description | First Aid Measures |
| Acute Oral Toxicity | Toxic if swallowed.[1] | If Swallowed: Immediately call a POISON CENTER or doctor/physician. Rinse mouth. Do NOT induce vomiting.[1] |
| Skin Corrosion/Irritation | Causes skin irritation.[2][3] | If on Skin: Wash with plenty of water.[2] If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse. |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[2][3] | If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3] If eye irritation persists, get medical advice/attention. |
| Germ Cell Mutagenicity | Suspected of causing genetic defects.[3][4] | If exposed or concerned: Get medical advice/attention.[1][2] |
Operational and Disposal Plans
A clear and concise plan for the handling, storage, and disposal of this compound is essential for laboratory safety and regulatory compliance.
Handling and Storage
-
Engineering Controls: Handle this compound in a well-ventilated area, preferably in a chemical fume hood, especially when manipulating the solid form to avoid dust generation.
-
Personal Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in areas where the compound is handled or stored.
-
Storage Conditions: Store in a tightly closed container in a dry and well-ventilated place. For long-term storage of a stock solution, keep at -80°C for up to 6 months or at -20°C for up to 1 month, protected from moisture and light.[5]
Spill and Disposal Procedures
-
Spill Cleanup:
-
Evacuate the area and ensure adequate ventilation.
-
Wear appropriate PPE as outlined above.
-
For solid spills, carefully sweep or scoop up the material to avoid creating dust. Place into a suitable, labeled container for disposal.
-
For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.
-
Clean the spill area with a suitable solvent and then wash with soap and water.
-
-
Waste Disposal: Dispose of waste materials in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material.
Experimental Workflow for Handling this compound
The following diagram outlines the standard workflow for safely handling this compound in a research setting.
Caption: Workflow for Safe Handling of this compound.
This comprehensive guide provides the essential framework for the safe handling and disposal of this compound. By adhering to these procedures, researchers can minimize risks and maintain a secure laboratory environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
